molecular formula C7H9BO3 B1301985 (3-Hydroxymethyl)phenylboronic acid CAS No. 87199-15-3

(3-Hydroxymethyl)phenylboronic acid

Cat. No.: B1301985
CAS No.: 87199-15-3
M. Wt: 151.96 g/mol
InChI Key: HGTDLKXUWVKLQX-UHFFFAOYSA-N
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Description

(3-Hydroxymethyl)phenylboronic acid is a useful research compound. Its molecular formula is C7H9BO3 and its molecular weight is 151.96 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(Hydroxymethyl)phenylboronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[3-(hydroxymethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H9BO3/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4,9-11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGTDLKXUWVKLQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)CO)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370432
Record name 3-(Hydroxymethyl)phenylboronic acid
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Molecular Weight

151.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87199-15-3
Record name (3-Hydroxymethyl)phenylboronic acid
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Record name 3-(Hydroxymethyl)phenylboronic acid
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Record name [3-(hydroxymethyl)phenyl]boronic acid
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Foundational & Exploratory

An In-depth Technical Guide to (3-Hydroxymethyl)phenylboronic acid: Core Chemical Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Hydroxymethyl)phenylboronic acid is a versatile bifunctional organoboron compound widely utilized in organic synthesis and medicinal chemistry. Its unique structure, featuring both a boronic acid moiety and a hydroxymethyl group, allows for its participation in a diverse range of chemical transformations. This guide provides a comprehensive overview of its core chemical properties, including quantitative data on its physical and chemical characteristics, detailed experimental protocols for its synthesis and key applications, and visual representations of its utility in synthetic chemistry. This document is intended to serve as a technical resource for researchers and professionals engaged in chemical synthesis and drug development.

Core Chemical and Physical Properties

This compound is a white to off-white crystalline solid at room temperature.[1] Its chemical structure consists of a phenyl ring substituted with a boronic acid group [-B(OH)₂] and a hydroxymethyl group [-CH₂OH] at the meta position. This substitution pattern imparts specific reactivity and solubility characteristics to the molecule. It is known to be soluble in water and many polar organic solvents.[2]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
IUPAC Name [3-(hydroxymethyl)phenyl]boronic acid[3]
CAS Number 87199-15-3
Molecular Formula C₇H₉BO₃
Molecular Weight 151.96 g/mol
Melting Point 95-99 °C
Appearance White to off-white crystalline solid[1]
Solubility in Water Soluble[2]
pKa (Predicted) 8.31This is a predicted value; the pKa of unsubstituted phenylboronic acid is ~8.8.
Storage Temperature 2-8 °C, protect from light[4]

Spectroscopic Data

Characterization of this compound is typically achieved through standard spectroscopic methods. While a specific spectrum for this exact compound is not publicly available, the expected NMR signals can be inferred from the analysis of closely related structures such as phenylboronic acid and its derivatives.

¹H NMR (DMSO-d₆, Predicted) ¹³C NMR (DMSO-d₆, Predicted)
~4.5 ppm (d, 2H, -CH₂OH)~63 ppm (-CH₂OH)
~5.3 ppm (t, 1H, -CH₂OH)~125-135 ppm (aromatic carbons)
~7.2-7.8 ppm (m, 4H, aromatic)ipso-Carbon bearing the boron atom may be difficult to observe.
~8.0 ppm (s, 2H, -B(OH)₂)

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in the widely used Suzuki-Miyaura cross-coupling reaction.

Synthesis of this compound

A common laboratory-scale synthesis involves the reaction of a protected 3-bromobenzyl alcohol with an organolithium reagent, followed by quenching with a borate ester and subsequent deprotection.[2]

Materials:

  • ((3-bromobenzyl)oxy)(tert-butyl)dimethylsilane

  • Tetrahydrofuran (THF), anhydrous

  • n-Butyllithium (n-BuLi) solution in hexanes

  • Triisopropyl borate

  • Hydrochloric acid (HCl) solution

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve ((3-bromobenzyl)oxy)(tert-butyl)dimethylsilane in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add n-butyllithium solution dropwise to the cooled solution. Stir the reaction mixture at -78 °C for 1 hour.

  • Add triisopropyl borate dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by adding an aqueous solution of HCl.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Synthesis_Workflow cluster_protection Protection cluster_borylation Borylation cluster_deprotection Deprotection & Workup p1 3-Bromobenzyl alcohol p2 TBS-Cl, Imidazole p1->p2 p3 ((3-bromobenzyl)oxy)(tert-butyl)dimethylsilane p2->p3 b1 n-BuLi, THF, -78°C p3->b1 b3 Lithium-Halogen Exchange & Borate Formation b1->b3 b2 Triisopropyl borate b2->b3 d1 Aqueous HCl b3->d1 d2 This compound d1->d2 Suzuki_Coupling_Workflow start Reaction Setup: Aryl Halide, This compound, Base, Solvent inert Inert Atmosphere (Ar or N₂) start->inert catalyst Add Palladium Catalyst inert->catalyst heat Heat to Reaction Temperature catalyst->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup purify Purification (Column Chromatography) workup->purify product Final Biaryl Product purify->product Applications cluster_medchem Medicinal Chemistry cluster_sensors Sensor Technology cluster_materials Materials Science cluster_bio Bioconjugation main This compound med1 Enzyme Inhibitors main->med1 med2 Antiviral Agents main->med2 med3 Anti-cancer Agents main->med3 sens1 Glucose Sensors main->sens1 sens2 Saccharide Detection main->sens2 mat1 Functionalized Polymers main->mat1 mat2 Enhanced Thermal Stability main->mat2 bio1 Targeted Drug Delivery main->bio1 bio2 Diagnostic Tools main->bio2

References

An In-depth Technical Guide to (3-Hydroxymethyl)phenylboronic acid (CAS: 87199-15-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Hydroxymethyl)phenylboronic acid, with the CAS number 87199-15-3, is a versatile boronic acid derivative that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. Its unique bifunctional nature, possessing both a reactive boronic acid moiety and a modifiable hydroxymethyl group, makes it a valuable building block for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its utility in drug discovery and development.

Chemical and Physical Properties

This compound is typically a white to off-white crystalline powder. Below is a summary of its key quantitative properties.

PropertyValueReference(s)
CAS Number 87199-15-3
Molecular Formula C₇H₉BO₃[1]
Molecular Weight 151.96 g/mol [1]
Melting Point 95-99 °C[2]
Appearance White to off-white crystalline powder
Solubility Soluble in water[2]
SMILES OCc1cccc(c1)B(O)O
InChI 1S/C7H9BO3/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4,9-11H,5H2

Synthesis

A general method for the synthesis of this compound involves the reaction of a protected (3-bromobenzyl) alcohol derivative with an organolithium reagent followed by quenching with a trialkyl borate.[2]

Experimental Protocol: Synthesis of this compound[3]

A detailed two-step synthesis procedure is described below:

Step 1: Synthesis of ((3-bromobenzyl)oxy)(tert-butyl)dimethylsilane

This step involves the protection of the hydroxyl group of (3-bromophenyl)methanol.

Step 2: Synthesis of this compound

  • Dissolve ((3-bromobenzyl)oxy)(tert-butyl)dimethylsilane (0.498 mmol) in anhydrous tetrahydrofuran (THF) (2.49 mL).

  • Cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add n-butyllithium (0.647 mmol) to the stirred solution.

  • Maintain the reaction mixture at -78 °C and continue stirring for 30 hours.

  • Add triisopropyl borate (0.996 mmol) to the reaction mixture.

  • Continue stirring for an additional 20 minutes at -78 °C.

  • The reaction is then quenched and worked up to isolate the desired product.

Note: This is a generalized protocol based on a cited procedure. Researchers should consult the original literature for specific details on reaction work-up and purification.

Applications in Drug Discovery and Organic Synthesis

This compound is a key reagent in the synthesis of a variety of biologically active molecules. Its primary utility lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2][3]

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. This compound serves as an excellent coupling partner with various aryl and heteroaryl halides or triflates.

Suzuki_Miyaura_Coupling A This compound F Suzuki-Miyaura Coupling A->F B Ar-X (Aryl Halide/Triflate) B->F C Pd(0) Catalyst C->F Catalyst D Base D->F Base E Biaryl Product F->E

Synthesis of Bioactive Molecules

This boronic acid has been utilized as a reactant in the synthesis of several classes of therapeutic agents:

  • PDE4B Inhibitors: Pyrrole derivatives synthesized using this compound have shown potential as inhibitors of phosphodiesterase 4B (PDE4B), a target for inflammatory and neurological disorders.[1][2][3]

  • HIV Protease Inhibitors: It is a building block in the synthesis of inhibitors targeting HIV protease, an essential enzyme for viral replication.[1][2][3]

  • Mycobacterium tuberculosis H37Rv Chorismate Mutase Inhibitors: This compound has been employed in the preparation of inhibitors of chorismate mutase, a key enzyme in the shikimate pathway of Mycobacterium tuberculosis, making it a target for anti-tuberculosis drug development.[1][2][3]

Experimental Protocol: Example of a Suzuki Coupling Reaction[5]

The following is a representative procedure for a Suzuki coupling reaction involving this compound for the synthesis of a biaryl compound, which is a common core structure in many kinase inhibitors.

  • Combine the aryl halide (e.g., 3-iodo-indazole derivative, 1 equivalent), this compound (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., 1M Na₂CO₃ solution) in a suitable solvent system (e.g., a 7:2:3 mixture of DME:EtOH:H₂O).

  • Degas the reaction mixture by bubbling nitrogen through it for several minutes.

  • Heat the mixture to 160°C for 10 minutes in a microwave synthesizer.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by a suitable method, such as High-Performance Liquid Chromatography (HPLC), to yield the desired biaryl product.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Reactants: - Aryl Halide - this compound - Pd Catalyst - Base - Solvents B Degas with Nitrogen A->B C Heat to 160°C (Microwave Synthesizer) B->C D Cool to Room Temperature C->D E Solvent Evaporation D->E F Purification (HPLC) E->F G Isolated Biaryl Product F->G

Signaling Pathway Interactions

The inhibitors synthesized using this compound target key enzymes in various signaling pathways. Understanding these pathways is crucial for drug development.

PDE4B Signaling Pathway

Phosphodiesterase 4B (PDE4B) is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a second messenger involved in numerous cellular processes, including inflammation and neuronal signaling. Inhibition of PDE4B leads to an increase in intracellular cAMP levels, which in turn activates Protein Kinase A (PKA). PKA activation can modulate the transcription of genes involved in the inflammatory response.

PDE4B_Signaling_Pathway GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Generates ATP ATP ATP->cAMP Converts PDE4B PDE4B cAMP->PDE4B Degraded by PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4B->AMP CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription (Anti-inflammatory response) CREB->Gene Regulates Inhibitor PDE4B Inhibitor (Synthesized from This compound) Inhibitor->PDE4B Inhibits

Safety and Handling

This compound is an irritant to the eyes, skin, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area, such as a fume hood, to minimize inhalation of dust. In case of contact, flush the affected area with copious amounts of water.

Conclusion

This compound is a highly valuable and versatile reagent for researchers in organic chemistry and drug discovery. Its ability to participate in robust carbon-carbon bond-forming reactions, particularly the Suzuki-Miyaura coupling, has enabled the synthesis of a wide array of complex and biologically active molecules. The presence of the hydroxymethyl group provides an additional site for functionalization, further expanding its synthetic utility. A thorough understanding of its properties, synthetic applications, and the biological pathways of its derivatives will continue to drive innovation in the development of new therapeutics.

References

An In-depth Technical Guide to (3-Hydroxymethyl)phenylboronic acid: Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Hydroxymethyl)phenylboronic acid is a versatile bifunctional organic compound of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates both a reactive boronic acid moiety and a hydroxymethyl group, enabling its participation in a wide array of chemical transformations. This technical guide provides a comprehensive overview of the structure, properties, and synthesis of this compound. Detailed experimental protocols for its preparation are presented, along with a summary of relevant quantitative data. Furthermore, this document elucidates the role of phenylboronic acids in inhibiting key signaling pathways implicated in cancer cell migration and provides a visual representation of a common synthetic workflow.

Structure and Properties

This compound, also known as (3-boronobenzyl)methanol, is an aromatic boronic acid. The presence of the boronic acid group makes it a key substrate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. The hydroxymethyl group provides a site for further functionalization, such as esterification or etherification, allowing for the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name [3-(hydroxymethyl)phenyl]boronic acid
CAS Number 87199-15-3
Molecular Formula C₇H₉BO₃
Molecular Weight 151.96 g/mol
Appearance White to off-white crystalline powder
Melting Point 95-99 °C
Solubility Soluble in methanol, ethanol, and other polar organic solvents.

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes. The most common methods involve the borylation of a protected 3-halobenzyl alcohol derivative via a Grignard reaction or a palladium-catalyzed coupling reaction.

Synthesis via Grignard Reaction

This classic method involves the protection of the hydroxyl group of 3-bromobenzyl alcohol, followed by the formation of a Grignard reagent, which then reacts with a trialkyl borate. Subsequent hydrolysis and deprotection yield the desired product. A patent describing a similar synthesis for 3-hydroxyphenylboronic acid reports a yield of 58%[1].

Experimental Protocol:

Step 1: Protection of 3-Bromobenzyl Alcohol

  • To a solution of 3-bromobenzyl alcohol (1 equivalent) in anhydrous tetrahydrofuran (THF), add a suitable protecting group reagent (e.g., tert-butyldimethylsilyl chloride, 1.1 equivalents) and an appropriate base (e.g., imidazole, 1.2 equivalents).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected 3-bromobenzyl alcohol.

Step 2: Grignard Reaction and Borylation

  • To a flask containing magnesium turnings (1.2 equivalents) under an inert atmosphere, add a small crystal of iodine to initiate the reaction.

  • Slowly add a solution of the protected 3-bromobenzyl alcohol (1 equivalent) in anhydrous THF to the magnesium turnings.

  • Once the Grignard reagent formation is complete, cool the reaction mixture to -78 °C.

  • Slowly add a solution of triisopropyl borate (1.5 equivalents) in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir for several hours.

Step 3: Hydrolysis and Deprotection

  • Cool the reaction mixture in an ice bath and slowly quench with a saturated aqueous solution of ammonium chloride.

  • Acidify the mixture with 2M HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Deprotect the hydroxyl group using an appropriate method (e.g., tetrabutylammonium fluoride for a silyl protecting group).

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Synthesis via Palladium-Catalyzed Borylation

Palladium-catalyzed borylation reactions, such as the Miyaura borylation, offer a more functional group tolerant alternative for the synthesis of arylboronic acids. This method involves the reaction of a protected 3-halobenzyl alcohol with a diboron reagent in the presence of a palladium catalyst and a base.

Experimental Protocol:

  • To a reaction vessel, add the protected 3-bromobenzyl alcohol (1 equivalent), bis(pinacolato)diboron (1.1 equivalents), a palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and a base (e.g., potassium acetate, 3 equivalents).

  • Add a suitable solvent (e.g., dioxane or THF) and degas the mixture.

  • Heat the reaction mixture at 80-100 °C under an inert atmosphere until the starting material is consumed (monitored by GC-MS or TLC).

  • Cool the reaction to room temperature and filter off the solids.

  • Concentrate the filtrate under reduced pressure.

  • The resulting pinacol ester can be hydrolyzed to the boronic acid by treatment with an acid (e.g., HCl) or by transesterification.

  • Purify the product by recrystallization or column chromatography.

Table 2: Comparison of Synthetic Routes

Synthetic RouteKey ReagentsTypical YieldAdvantagesDisadvantages
Grignard Reaction 3-Bromobenzyl alcohol, Mg, Trialkyl borate~58% (for similar compound)Cost-effectiveSensitive to moisture and air, requires protection of hydroxyl group
Palladium-Catalyzed Borylation 3-Bromobenzyl alcohol, Diboron reagent, Pd catalyst, BaseVariesHigh functional group tolerance, milder conditionsHigher cost of catalyst and reagents

Biological Significance and Signaling Pathways

While this compound is primarily utilized as a building block in the synthesis of biologically active molecules, phenylboronic acids, in general, have been shown to exhibit biological activity. Notably, they can act as inhibitors of key signaling pathways involved in cancer cell migration.

Research has indicated that phenylboronic acid can decrease the activity of the Rho family of small GTPases, including RhoA, Rac1, and Cdc42. These proteins are crucial regulators of the actin cytoskeleton and are often dysregulated in metastatic cancer cells. By inhibiting these GTPases, phenylboronic acid can disrupt the cellular machinery responsible for cell motility and invasion.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor RhoA RhoA Receptor->RhoA Rac1 Rac1 Receptor->Rac1 Cdc42 Cdc42 Receptor->Cdc42 PBA This compound PBA->RhoA PBA->Rac1 PBA->Cdc42 Actin_Cytoskeleton Actin Cytoskeleton Reorganization RhoA->Actin_Cytoskeleton Rac1->Actin_Cytoskeleton Cdc42->Actin_Cytoskeleton Cell_Migration Cell Migration / Invasion Actin_Cytoskeleton->Cell_Migration

Caption: Inhibition of Rho GTPase signaling by this compound.

Synthetic Workflow and Applications

The primary application of this compound is as a building block in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of a carbon-carbon bond between the phenyl ring of the boronic acid and an aryl or vinyl halide, providing a powerful tool for the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.

Synthesis_Workflow cluster_synthesis Synthesis cluster_application Application Start 3-Bromobenzyl Alcohol Protection Protection of -OH group Start->Protection Borylation Grignard Reaction or Pd-catalyzed Borylation Protection->Borylation Deprotection Deprotection Borylation->Deprotection Product (3-Hydroxymethyl)phenyl- boronic acid Deprotection->Product Suzuki Suzuki-Miyaura Coupling Product->Suzuki Final_Product Biaryl or Styrenyl Compound Suzuki->Final_Product Aryl_Halide Aryl/Vinyl Halide Aryl_Halide->Suzuki

References

An In-depth Technical Guide to the Physical Properties of (3-Hydroxymethyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Hydroxymethyl)phenylboronic acid, a key building block in organic synthesis and medicinal chemistry, plays a crucial role in the development of novel therapeutics and advanced materials. Its utility is largely derived from its participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.[1][2] The presence of both a boronic acid moiety and a hydroxymethyl group provides dual functionality, allowing for versatile chemical transformations and the synthesis of complex molecular architectures.[3] This guide provides a comprehensive overview of the core physical properties of this compound, complete with experimental protocols and logical workflows to aid researchers in its application.

Core Physical and Chemical Properties

A thorough understanding of the physical properties of this compound is essential for its proper handling, storage, and application in chemical reactions. These properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 87199-15-3[2][4]
Molecular Formula C₇H₉BO₃[4]
Molecular Weight 151.96 g/mol [4]
Appearance White to off-white or pale yellow crystalline powder
Melting Point 95-99 °C[2]
Boiling Point 380.5 °C at 760 mmHg
Solubility Soluble in water.[2]
pKa Estimated ~8.6

Experimental Protocols for Property Determination

Accurate determination of physical properties is fundamental to chemical research. The following sections detail generalized, standard laboratory protocols for measuring the key physical properties of this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity, whereas a broad and depressed range suggests the presence of impurities.

Principle: A small, finely powdered sample of the solid is heated slowly in a capillary tube. The temperatures at which the substance begins to melt and at which it becomes completely liquid are recorded as the melting point range.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • Sample Preparation: Place a small amount of this compound on a clean, dry surface. If the crystals are not fine, gently grind them to a fine powder using a mortar and pestle.

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube. The packed sample height should be approximately 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

  • Heating:

    • For an unknown compound, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range.

    • For a more precise measurement, start heating at a rate of about 2 °C/min, beginning at a temperature approximately 10-15 °C below the expected melting point.

  • Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted into a clear liquid (T2). The melting point is reported as the range T1-T2.

  • Replicate: For accuracy, it is recommended to perform at least two measurements.

Solubility Determination

Solubility provides insight into the polarity of a molecule and is crucial for selecting appropriate solvents for reactions, purification, and analysis.

Principle: The solubility of a compound is determined by adding a measured amount of the solute to a measured volume of a solvent and observing its dissolution at a constant temperature.

Apparatus:

  • Test tubes and rack

  • Vortex mixer or shaker

  • Graduated cylinders or pipettes

  • Analytical balance

Procedure (Qualitative):

  • Sample Preparation: Weigh approximately 100 mg of this compound and place it into a test tube.

  • Solvent Addition: Add 3 mL of the chosen solvent (e.g., water, ethanol, acetone, diethyl ether) to the test tube.

  • Mixing: Vigorously shake or vortex the test tube for 1-2 minutes to facilitate dissolution.

  • Observation: Observe the mixture.

    • Soluble: The solid completely disappears, forming a clear solution.

    • Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.

    • Insoluble: The solid does not appear to dissolve at all.

  • Systematic Testing: If the compound is insoluble in water, its solubility can be tested in aqueous acidic (e.g., 5% HCl) and basic (e.g., 5% NaOH) solutions to identify acidic or basic functional groups.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For boronic acids, the pKa is a critical parameter as it influences their ability to bind to diols, a key interaction in many of their applications.

Principle: A solution of the acidic compound is titrated with a strong base of known concentration. The pH of the solution is monitored throughout the titration using a pH meter. The pKa is the pH at which the acid is half-neutralized, corresponding to the midpoint of the titration curve's buffer region.

Apparatus:

  • pH meter with a calibrated electrode

  • Burette

  • Beaker or titration vessel

  • Magnetic stirrer and stir bar

  • Standardized strong base solution (e.g., 0.1 M NaOH)

  • Analytical balance

Procedure:

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized, CO₂-free water. A constant ionic strength is often maintained by adding a neutral salt like KCl.

  • Titration Setup: Place the beaker with the boronic acid solution on the magnetic stirrer, add the stir bar, and immerse the calibrated pH electrode. Position the burette containing the standardized NaOH solution above the beaker.

  • Titration:

    • Record the initial pH of the boronic acid solution.

    • Begin adding the NaOH solution in small, precise increments (e.g., 0.1-0.2 mL).

    • After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the point of steepest inflection on the curve. This can be found by examining the first or second derivative of the curve.

    • The volume of NaOH at the half-equivalence point (half the volume required to reach the equivalence point) is then determined.

    • The pKa is the pH of the solution at this half-equivalence point.

Visualized Workflows and Relationships

Visual diagrams are invaluable for understanding experimental processes and chemical reactions. The following diagrams, created using the DOT language, illustrate key workflows relevant to this compound.

Experimental Workflow for Melting Point Determination

MeltingPointWorkflow start Start prep_sample Prepare Sample (Grind to fine powder) start->prep_sample load_capillary Load Capillary Tube (2-3 mm height) prep_sample->load_capillary place_in_apparatus Place in Melting Point Apparatus load_capillary->place_in_apparatus heat_sample Heat Sample (Slowly, ~2°C/min) place_in_apparatus->heat_sample observe Observe for Melting heat_sample->observe record_T1 Record T1 (First liquid drop) observe->record_T1 Melting begins record_T2 Record T2 (Completely liquid) record_T1->record_T2 report_range Report Melting Range (T1 - T2) record_T2->report_range end_process End report_range->end_process

Caption: Workflow for determining the melting point of a solid organic compound.

Suzuki-Miyaura Cross-Coupling Reaction

SuzukiMiyauraReaction cluster_reactants Reactants cluster_conditions Reaction Conditions boronic_acid This compound C₇H₉BO₃ product Biaryl Product R-Ar-CH₂OH boronic_acid->product aryl_halide Aryl Halide/Triflate R-X (X=I, Br, Cl, OTf) aryl_halide->product catalyst Palladium Catalyst e.g., Pd(PPh₃)₄ catalyst->product Catalyzes base Base e.g., K₂CO₃, Na₂CO₃ base->product solvent Solvent e.g., Toluene, Dioxane, H₂O solvent->product byproducts Byproducts B(OH)₃, KX

Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a versatile and valuable reagent in modern organic chemistry. A comprehensive understanding of its physical properties, as detailed in this guide, is paramount for its effective and safe use in research and development. The provided experimental protocols offer a foundation for the accurate characterization of this and similar compounds, while the visualized workflows serve to clarify key laboratory and reaction processes. This technical guide aims to equip researchers with the foundational knowledge necessary to confidently incorporate this compound into their synthetic strategies.

References

(3-Hydroxymethyl)phenylboronic Acid: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

(3-Hydroxymethyl)phenylboronic acid is a versatile synthetic building block of significant interest to researchers in medicinal chemistry, organic synthesis, and materials science. Its unique bifunctional nature, possessing both a reactive boronic acid moiety and a modifiable hydroxymethyl group, makes it a valuable precursor for the synthesis of a wide array of complex molecules, including potent therapeutic agents and functional materials. This technical guide provides an in-depth overview of its synonyms, chemical identifiers, physicochemical properties, and key applications, with a focus on its role in the development of novel pharmaceuticals.

Core Data and Identifiers

For clarity and accurate record-keeping in research and development, a comprehensive list of synonyms and chemical identifiers for this compound is provided below. This information is crucial for substance identification, cross-referencing in literature, and regulatory compliance.

Identifier TypeValueCitation(s)
IUPAC Name [3-(Hydroxymethyl)phenyl]boronic acid[1]
Synonyms 3-Hydroxymethylbenzeneboronic acid, (3-Boronophenyl)methanol[2][3][4][5]
CAS Number 87199-15-3[1][2][6][7][8]
PubChem CID 2734662[1][4]
Molecular Formula C₇H₉BO₃[1][4][6][7]
Molecular Weight 151.96 g/mol [1][2][4][7]
InChI InChI=1S/C7H9BO3/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4,9-11H,5H2[1][2]
InChIKey HGTDLKXUWVKLQX-UHFFFAOYSA-N[1][2]
SMILES OCc1cccc(c1)B(O)O[2]
MDL Number MFCD01317846[2][4]
EC Number 672-931-6[1]
Appearance White to off-white powder or crystalline solid[4][7]
Melting Point 95-99 °C[2][7]

Applications in Drug Discovery and Organic Synthesis

This compound is a key reactant in the synthesis of a variety of biologically active molecules.[7][9] Its utility is most prominently demonstrated in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which facilitates the formation of carbon-carbon bonds.[4][10] This reaction is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures from readily available precursors.

Key therapeutic areas where this compound has been utilized as a synthetic intermediate include:

  • HIV Protease Inhibitors: It is a crucial building block for the synthesis of darunavir analogues and other novel HIV-1 protease inhibitors.[6][7][9] The boronic acid moiety can be incorporated as a P2' ligand, which interacts with the active site of the protease.

  • Inhibitors of Mycobacterium tuberculosis : The compound is used in the synthesis of inhibitors targeting essential enzymes in Mycobacterium tuberculosis, such as chorismate mutase and Zmp1.[7][9][11]

  • PDE4B Inhibitors: It serves as a reactant in the preparation of pyrrole derivatives that act as inhibitors of phosphodiesterase 4B.[7][9]

Beyond these specific examples, its application extends to copper-mediated trifluoromethylations and as a component in the development of functionalized polymers and sensors for materials science.[4][7]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using this compound with an aryl halide. This procedure is a generalized synthesis and may require optimization based on the specific substrate and desired product.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product R_X Aryl Halide (R-X) Coupled_Product Coupled Product R_X->Coupled_Product Boronic_Acid This compound Boronic_Acid->Coupled_Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Coupled_Product Base Base (e.g., K₂CO₃) Base->Coupled_Product Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Coupled_Product

Figure 1: General scheme of a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., potassium carbonate [K₂CO₃] or cesium carbonate [Cs₂CO₃])

  • Anhydrous solvent (e.g., 1,4-dioxane)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 eq), this compound (1.1-1.5 eq), and the base (2.0-3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent and degassed water (typically in a 4:1 to 10:1 ratio). Sparge the resulting mixture with the inert gas for 10-15 minutes. Following this, add the palladium catalyst (0.01-0.05 eq).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir overnight. Monitor the reaction progress by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the desired coupled product.

Mechanism of Action in HIV Protease Inhibition

This compound serves as a precursor for synthesizing potent inhibitors of HIV-1 protease. In these inhibitors, the phenylboronic acid moiety often acts as the P2' ligand, which is a critical component for binding within the S2' subsite of the enzyme's active site. The boronic acid functional group is a versatile hydrogen bond donor and acceptor, allowing for strong interactions with the protease's backbone atoms.

X-ray crystallography studies of boronic acid-containing inhibitors bound to HIV-1 protease have revealed that the boronic acid hydroxyl groups form a network of hydrogen bonds with the catalytic aspartate residues (Asp25 and Asp25') and other key residues in the active site, such as Asp30.[3][7] This extensive hydrogen bonding network effectively anchors the inhibitor in the active site, preventing the natural substrate from binding and thus inhibiting viral replication.

HIV_Protease_Inhibition Conceptual Diagram of HIV-1 Protease Inhibition cluster_protease HIV-1 Protease Active Site cluster_inhibitor Boronic Acid Inhibitor Protease_Backbone Asp25 Asp25' Asp30 Gly48 Inhibitor Inhibitor Core P2' Ligand (Phenylboronic Acid Moiety) Inhibitor:p2prime->Protease_Backbone:f0 H-Bond Inhibitor:p2prime->Protease_Backbone:f1 H-Bond Inhibitor:p2prime->Protease_Backbone:f2 H-Bond

Figure 2: Conceptual diagram of a boronic acid-containing inhibitor binding to the HIV-1 protease active site.

References

An In-depth Technical Guide to the Stability and Reactivity of (3-Hydroxymethyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Hydroxymethyl)phenylboronic acid is a versatile bifunctional reagent of significant interest in organic synthesis, medicinal chemistry, and materials science. Its utility is intrinsically linked to the stability of the boronic acid moiety and the reactivity of both the boronic acid and the hydroxymethyl group. This technical guide provides a comprehensive overview of the stability and reactivity of this compound, consolidating available data, presenting model experimental protocols for its characterization, and offering insights into its handling and application.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1] Key physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₇H₉BO₃[]
Molecular Weight 151.96 g/mol []
CAS Number 87199-15-3[]
Melting Point 95-99 °C[1][3]
Appearance White to off-white crystalline powder[1]
Solubility Soluble in water[1]

Stability Profile

The stability of this compound is a critical consideration for its storage, handling, and application. Like other arylboronic acids, its stability is influenced by temperature, moisture, light, and pH.

Thermal Stability

Logical Relationship for Thermal Decomposition:

G Thermal Degradation Pathway A This compound B Heat (Δ) A->B C Boroxine Formation (Trimeric Anhydride) B->C - 3 H₂O D Water (H₂O) C->D E Further Decomposition C->E Higher Temp.

Caption: Thermal decomposition of boronic acids to boroxines.

Hydrolytic Stability and Hygroscopicity

This compound is reported to be soluble in water.[1] Boronic acids can be susceptible to hydrolysis, particularly under basic conditions, which can lead to protodeboronation (replacement of the boronic acid group with a hydrogen atom). The stability of boronic acids in aqueous media is also pH-dependent.[5][6][7][8][9]

While a specific hygroscopicity classification for this compound is not available, many boronic acids are known to be hygroscopic.[10] Therefore, it is recommended to store this compound in a tightly sealed container in a dry environment.

Photostability

Specific photostability data for this compound is not publicly available. However, as a substituted aromatic compound, it has the potential to be sensitive to light. The ICH Q1B guideline provides a framework for the photostability testing of new drug substances and products, which can be adapted for this compound.[11][12][13][14][15]

Reactivity Profile

This compound is a valuable synthetic intermediate due to the reactivity of both the boronic acid and hydroxymethyl functional groups.

Suzuki-Miyaura Coupling

The most prominent reaction of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the phenyl ring of the boronic acid and an aryl or vinyl halide/triflate, providing a powerful tool for the synthesis of biaryls and other conjugated systems.[][16][17]

Experimental Workflow for Suzuki-Miyaura Coupling:

G Suzuki-Miyaura Coupling Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up & Purification A This compound F Inert Atmosphere (N₂ or Ar) Heat (if required) A->F B Aryl/Vinyl Halide (or Triflate) B->F C Palladium Catalyst (e.g., Pd(PPh₃)₄) C->F D Base (e.g., K₂CO₃, Cs₂CO₃) D->F E Solvent (e.g., Toluene, Dioxane, DMF) E->F G Quenching F->G H Extraction G->H I Purification (e.g., Chromatography) H->I J Coupled Product I->J

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Other Reactions

This compound also participates in other transformations, including:

  • Copper-mediated trifluoromethylation: The boronic acid group can be replaced with a trifluoromethyl group.[1][][16]

  • Mitsunobu reaction: The hydroxymethyl group can undergo nucleophilic substitution.[1][][16]

  • Amidation reactions: The hydroxymethyl group can be converted to other functional groups that can then participate in amidation.[1][][16]

  • Oxidative hydroxylation: The boronic acid can be converted to a hydroxyl group.[18]

Incompatible Materials

As with other boronic acids, this compound is incompatible with strong oxidizing agents. Contact with these materials should be avoided to prevent rapid and potentially hazardous reactions.

Experimental Protocols (Model)

While specific, validated protocols for the stability testing of this compound are not widely published, the following model protocols are based on standard methodologies for analogous compounds and regulatory guidelines.

Protocol for Thermal Stability Analysis by TGA

Objective: To determine the onset of thermal decomposition and mass loss as a function of temperature.

Methodology:

  • Calibrate the Thermogravimetric Analyzer (TGA) according to the manufacturer's instructions.

  • Accurately weigh 5-10 mg of this compound into a tared TGA pan.

  • Place the sample pan in the TGA furnace.

  • Heat the sample from 25 °C to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (flow rate of 20 mL/min).

  • Record the mass loss as a function of temperature.

  • The onset of decomposition is determined from the resulting TGA curve.

Protocol for Hygroscopicity Assessment by Dynamic Vapor Sorption (DVS)

Objective: To determine the moisture sorption and desorption characteristics of the compound.

Methodology:

  • Calibrate the Dynamic Vapor Sorption (DVS) instrument according to the manufacturer's instructions.[19][20][21][22]

  • Place a known mass of this compound (approximately 10 mg) in the DVS sample pan.

  • Equilibrate the sample at 0% relative humidity (RH) until a stable mass is achieved.

  • Increase the RH in a stepwise manner (e.g., 10% increments) from 0% to 90% RH, allowing the sample to equilibrate at each step.

  • Decrease the RH in a similar stepwise manner from 90% to 0% RH.

  • Plot the change in mass versus RH to generate a sorption-desorption isotherm.

  • Classify the hygroscopicity based on the percentage of water uptake.[23]

Protocol for Photostability Testing (adapted from ICH Q1B)

Objective: To assess the stability of the compound under exposure to light.

Methodology:

  • Prepare two sets of solid samples of this compound.

  • Wrap one set of samples in aluminum foil to serve as dark controls.

  • Expose both the test and control samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[11][15]

  • Maintain a constant temperature and humidity during the exposure.

  • At appropriate time intervals, withdraw samples and analyze them for degradation using a stability-indicating HPLC method.

  • Compare the results of the exposed samples to the dark controls to determine the extent of photodegradation.

Signaling Pathway for Photodegradation Assessment:

G Photostability Assessment Pathway A Sample Preparation (Test & Dark Control) B Light Exposure (ICH Q1B Conditions) A->B C Sample Analysis (e.g., HPLC) A->C Dark Control B->C D Data Comparison (Exposed vs. Control) C->D E Determination of Photodegradation D->E

Caption: Workflow for assessing the photostability of a compound.

Protocol for a Generic Suzuki-Miyaura Coupling Reaction

Objective: To synthesize a biaryl compound using this compound.

Methodology:

  • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and a base (e.g., potassium carbonate, 2.0 equivalents).

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents).

  • Add an appropriate anhydrous solvent (e.g., toluene, dioxane, or DMF).

  • Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor the reaction progress by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

This compound is a valuable and versatile reagent in modern organic chemistry. A thorough understanding of its stability and reactivity is essential for its effective use. While specific quantitative stability data is limited in the public domain, this guide provides a comprehensive overview based on the known properties of the compound and the general behavior of arylboronic acids. The model experimental protocols presented herein offer a framework for generating the specific stability data required for various research and development applications. Proper storage and handling, particularly with respect to moisture and strong oxidizing agents, are crucial to ensure the integrity and reactivity of this important building block.

References

Solubility of (3-Hydroxymethyl)phenylboronic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (3-Hydroxymethyl)phenylboronic acid in organic solvents. Due to the limited availability of direct quantitative solubility data for this compound in publicly accessible literature, this document presents data for structurally analogous compounds, namely phenylboronic acid and its substituted derivatives. The methodologies detailed herein are standard for determining boronic acid solubility and can be directly applied to the target compound.

Introduction to Phenylboronic Acid Solubility

Phenylboronic acids are a class of compounds widely used in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. Their solubility in organic solvents is a critical parameter for reaction optimization, purification, and formulation development. The solubility of phenylboronic acids is primarily influenced by two factors: the nature and position of substituents on the phenyl ring and the polarity of the solvent[1]. Generally, boronic acids exhibit higher solubility in polar organic solvents[2].

Quantitative Solubility Data for Phenylboronic Acid Analogs

The following tables summarize the experimentally determined mole fraction solubility of phenylboronic acid and isobutoxyphenylboronic acid isomers in a range of organic solvents at various temperatures. This data provides a valuable reference for predicting the solubility behavior of this compound.

Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents [1]

SolventTemperature (K)Mole Fraction (x)
Chloroform293.150.012
303.150.020
313.150.033
323.150.052
3-Pentanone293.150.095
303.150.135
313.150.185
323.150.250
Acetone293.150.110
303.150.155
313.150.210
323.150.280
Dipropyl Ether293.150.055
303.150.080
313.150.115
323.150.160
Methylcyclohexane293.15< 0.001
303.15< 0.001
313.150.001
323.150.001

Table 2: Solubility of Isobutoxyphenylboronic Acid Isomers in Various Organic Solvents [1]

SolventTemperature (K)ortho-Isobutoxyphenylboronic Acid (Mole Fraction, x)meta-Isobutoxyphenylboronic Acid (Mole Fraction, x)para-Isobutoxyphenylboronic Acid (Mole Fraction, x)
Chloroform293.150.0450.0080.006
303.150.0750.0140.011
313.150.1200.0240.019
323.150.1850.0410.032
3-Pentanone293.150.1350.0280.022
303.150.1900.0450.036
313.150.2600.0700.057
323.150.3500.1050.088
Acetone293.150.1500.0400.032
303.150.2100.0620.051
313.150.2850.0920.075
323.150.3800.1300.108
Dipropyl Ether293.150.1050.0180.015
303.150.1500.0300.025
313.150.2100.0480.040
323.150.2900.0750.063
Methylcyclohexane293.150.002< 0.001< 0.001
303.150.0030.0010.001
313.150.0050.0020.002
323.150.0080.0030.003

Experimental Protocol for Solubility Determination

A reliable and widely used method for determining the solubility of boronic acids in organic solvents is the dynamic or synthetic method. This technique involves observing the dissolution of a solid in a liquid under controlled heating.

Principle

A biphasic mixture of the boronic acid and the chosen organic solvent with a precisely known composition is prepared. This mixture is then heated at a constant, slow rate with vigorous stirring. The temperature at which the last solid particles dissolve, resulting in a clear, single-phase solution, is recorded as the equilibrium solubility temperature for that specific composition. The disappearance of turbidity can be monitored visually or instrumentally by measuring the intensity of a light beam passing through the sample[1][3].

Materials and Apparatus
  • Boronic Acid: this compound

  • Organic Solvents: High-purity solvents of interest

  • Analytical Balance: For accurate weighing

  • Jacketed Glass Vessel: To allow for precise temperature control

  • Magnetic Stirrer and Stir Bar: For homogeneous mixing

  • Calibrated Temperature Probe: For accurate temperature measurement

  • Luminance Probe or Light Source and Detector: For monitoring turbidity

  • Heating/Cooling Circulator: To control the temperature of the jacketed vessel[1]

Procedure
  • Sample Preparation: Accurately weigh the this compound and the selected organic solvent into the jacketed glass vessel. The composition of the mixture should be known with a high degree of accuracy[1].

  • Heating and Stirring: Heat the biphasic sample at a slow, constant rate (e.g., 0.3 K/h) while ensuring vigorous stirring to maintain a homogeneous suspension[1].

  • Turbidity Measurement: Continuously monitor the intensity of a light beam passing through the sample. As the solid dissolves, the turbidity of the mixture will decrease, leading to an increase in light transmission[1].

  • Endpoint Determination: The temperature at which the solution becomes completely clear (i.e., the turbidity disappears) is recorded as the solubility temperature for the prepared composition.

  • Data Collection: Repeat the procedure for different compositions of the boronic acid and solvent to construct a solubility curve.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the dynamic method for determining the solubility of this compound.

G Dynamic Method Workflow A Sample Preparation (Boronic Acid + Solvent) B Controlled Heating & Vigorous Stirring A->B C Turbidity Monitoring (Light Transmission) B->C D Endpoint Detection (Clear Solution) C->D E Record Solubility (Temperature vs. Composition) D->E

Caption: Workflow for the dynamic solubility determination method.

Logical Relationship of Factors Influencing Solubility

The solubility of a phenylboronic acid derivative is a function of both its intrinsic properties and the characteristics of the solvent.

G Factors Influencing Solubility Solubility Solubility Substituents Substituent Effects (e.g., -CH2OH) Substituents->Solubility Solvent Solvent Properties Solvent->Solubility Polarity Polarity Solvent->Polarity H_Bonding Hydrogen Bonding Capacity Solvent->H_Bonding

Caption: Key factors that determine the solubility of phenylboronic acids.

References

discovery and history of substituted phenylboronic acids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and History of Substituted Phenylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted phenylboronic acids have evolved from chemical curiosities to indispensable tools in modern science. Their unique electronic properties and versatile reactivity have positioned them as critical building blocks in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. Furthermore, their ability to form reversible covalent bonds with diols has opened up applications in saccharide sensing and drug delivery. Most notably, the incorporation of the boronic acid moiety into pharmaceuticals, exemplified by the proteasome inhibitor Bortezomib, has revolutionized the treatment of certain cancers. This guide provides a comprehensive overview of the history, synthesis, and core applications of this remarkable class of compounds.

A Journey Through Time: The Discovery and Evolution of Phenylboronic Acids

The story of boronic acids begins in the 19th century. In 1860, Edward Frankland reported the first synthesis of a boronic acid, specifically ethylboronic acid, through the air oxidation of triethylborane.[1] This foundational discovery laid the groundwork for organoboron chemistry. Twenty years later, in 1880, Michaelis and Becker extended this new chemical class to the aromatic series by preparing the first phenylboronic acid.[2] They achieved this by heating diphenylmercury with boron trichloride in a sealed tube to form benzeneboronyl dichloride, which was then readily hydrolyzed to the final product.[2]

For much of the following century, boronic acids remained primarily of academic interest. A pivotal moment came in 1954 when Kuivila reported that boronic acids form stable cyclic esters with cis-diols in a rapid and reversible reaction, a finding quantified by Lorand and Edwards in 1959 who determined the equilibrium constants for these interactions with various sugars.[3] This unique property would later become the basis for their use in chemosensors and drug delivery systems.[4]

The synthetic utility of phenylboronic acids exploded with the advent of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, first reported in 1979, demonstrated the power of using phenylboronic acids to form carbon-carbon bonds with aryl halides, a reaction that has become one of the most important and widely used transformations in modern organic synthesis.[5][6]

The true therapeutic potential of this class of compounds was realized with the landmark FDA approval of Bortezomib (Velcade®) in 2003.[7] This dipeptide boronic acid was the first-in-class proteasome inhibitor for the treatment of multiple myeloma, validating the boronic acid moiety as a viable pharmacophore and igniting a surge of interest in boron-containing drugs that continues to this day.[8][9]

G cluster_1800 19th Century cluster_1900 20th Century cluster_2000 21st Century 1860 1860 Edward Frankland First Boronic Acid Synthesis (Ethylboronic Acid) 1880 1880 Michaelis & Becker First Phenylboronic Acid Synthesis 1860->1880 20 years 1959 1959 Lorand & Edwards Quantify Boronic Acid-Diol Binding Constants 1979 1979 Miyaura & Suzuki Pd-Catalyzed Cross-Coupling (Suzuki Reaction) 1959->1979 20 years 1992 1992 Yoon & Czarnik First Boronic Acid-based Saccharide Sensor 1979->1992 13 years 2003 2003 FDA Approval Bortezomib (Velcade®) First Boronic Acid Drug

Caption: A timeline of key milestones in the history of phenylboronic acids.

The Synthetic Toolkit: From Classical Methods to Modern Catalysis

The synthesis of substituted phenylboronic acids has evolved significantly from the harsh methods of the 19th century to the mild, efficient, and functional-group-tolerant catalytic reactions used today.

Classical Synthesis via Organometallic Reagents

One of the most common and enduring methods for preparing phenylboronic acids involves the reaction of an organometallic reagent with a borate ester.[3] The Grignard reaction, in particular, remains a workhorse for this transformation.

This protocol is adapted from procedures described in the literature.[6][10]

  • Apparatus Setup: A three-necked, oven-dried, 500 mL round-bottom flask is equipped with a magnetic stirrer, a reflux condenser topped with a nitrogen inlet, and a dropping funnel. The system is flushed with dry nitrogen.

  • Grignard Reagent Formation: Magnesium turnings (2.9 g, 120 mmol) are placed in the flask. A solution of 4-bromoanisole (20.6 g, 110 mmol) in 100 mL of anhydrous tetrahydrofuran (THF) is added to the dropping funnel. Approximately 10 mL of the aryl bromide solution is added to the magnesium, and the reaction is initiated (gentle heating or a crystal of iodine may be used if necessary). Once initiated, the remaining solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is heated at reflux for 1 hour to ensure complete formation of the Grignard reagent.

  • Borylation: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath. Trimethyl borate (15.6 g, 150 mmol) dissolved in 50 mL of anhydrous THF is added dropwise via the dropping funnel, keeping the internal temperature below -60 °C. After the addition, the mixture is allowed to warm slowly to room temperature and stirred overnight.

  • Hydrolysis and Workup: The reaction is quenched by slow addition of 100 mL of 2 M sulfuric acid at 0 °C.[6] The mixture is stirred for 30 minutes. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude solid is recrystallized from a mixture of water and ethanol to afford 4-methoxyphenylboronic acid as a white solid.

Palladium-Catalyzed Miyaura Borylation

A major advancement in the synthesis of arylboronates is the Miyaura borylation reaction, a palladium-catalyzed cross-coupling of aryl halides or triflates with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).[11][12] This method offers excellent functional group tolerance and is widely used for complex molecule synthesis.[11]

This protocol is adapted from procedures described by Miyaura and others.[11][12][13]

  • Apparatus Setup: A 100 mL Schlenk flask is charged with 4-bromobenzonitrile (1.82 g, 10 mmol), bis(pinacolato)diboron (2.79 g, 11 mmol), and potassium acetate (2.94 g, 30 mmol).

  • Reagent Addition: The flask is evacuated and backfilled with argon three times. Dioxane (50 mL) is added via syringe. Finally, the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 245 mg, 0.3 mmol, 3 mol%), is added under a positive pressure of argon.

  • Reaction: The reaction mixture is heated to 80 °C and stirred under argon for 12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: After cooling to room temperature, the mixture is filtered through a pad of Celite, and the solvent is removed under reduced pressure. The residue is taken up in diethyl ether (100 mL) and washed with water (2 x 50 mL) and brine (1 x 50 mL).

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile as a white solid. The pinacol ester can be hydrolyzed to the corresponding boronic acid if desired, or used directly in subsequent reactions like Suzuki coupling.

G cluster_grignard Grignard Synthesis cluster_miyaura Miyaura Borylation g1 Aryl Halide (Ar-X) g2 Mg / Anhydrous Ether g1->g2 g3 Grignard Reagent (Ar-MgX) g2->g3 g4 Borate Ester (B(OR)3) -78 °C g3->g4 g5 Boronic Ester (Ar-B(OR)2) g4->g5 g6 Acidic Hydrolysis (H3O+) g5->g6 g7 Phenylboronic Acid (Ar-B(OH)2) g6->g7 m1 Aryl Halide (Ar-X) m2 B2pin2 / Pd Catalyst / Base m1->m2 m3 Phenylboronic Ester (Ar-Bpin) m2->m3

Caption: General workflows for the synthesis of phenylboronic acids.

Quantitative Data Overview

The utility of substituted phenylboronic acids is underpinned by their quantifiable chemical properties. The following tables summarize key data points relevant to their synthesis and application.

Table 1: Representative Yields for Phenylboronic Acid Synthesis
ProductStarting MaterialMethodYield (%)Reference
PNIPAM-b-PAPBA3-Aminophenylboronic acidPolymerization42%[14]
2,6-Dimethylphenylboronic acid2,6-DimethylbromobenzeneGrignard ("One-Pot")Optimized[15]
Various Arylboronate EstersVarious Aryl ChloridesMiyaura BorylationHigh[13]
Various Arylboronic AcidsVarious Aryl BromidesGrignard (LiCl assist)Excellent[10]
Table 2: Acidity Constants (pKa) of Substituted Phenylboronic Acids in Water
Phenylboronic Acid DerivativepKaReference
Phenylboronic acid8.83[16]
4-Fluorophenylboronic acid8.77[3]
3-Aminophenylboronic acid9.3[14]
2,3,4,6-Tetrafluorophenylboronic acid6.17[3]
4-Nitrophenylboronic acid7.06[16]
4-Methoxyphenylboronic acid9.17[16]
Table 3: Association Constants (Ka) for Phenylboronic Acid Derivatives with Saccharides

Binding constants are highly dependent on pH and buffer conditions. The values below are for comparison under specific reported conditions.

Boronic AcidSaccharideKa (M⁻¹)ConditionsReference
Phenylboronic acidFructose4370pH 7.5[2]
Phenylboronic acidGlucose110pH 7.5[2]
8-Isoquinolinylboronic acidFructose1493pH 7.4[17]
8-Isoquinolinylboronic acidGlucose46pH 7.4[17]
3-Pyridylboronic acidSialic Acid~100pH 7.0[18]

Applications in Drug Discovery: The Proteasome Inhibitor Paradigm

While phenylboronic acids are vital in synthetic chemistry, their most profound impact on human health has been in drug development. Their ability to act as transition-state analogues allows them to reversibly inhibit serine proteases. The boron atom acts as a strong, electrophilic Lewis acid that is attacked by the hydroxyl group of a catalytic serine residue in the enzyme's active site, forming a stable, tetrahedral boronate adduct and blocking the enzyme's function.[1]

This mechanism is central to the action of Bortezomib, which targets the chymotrypsin-like activity of the 26S proteasome.[7] The proteasome is a cellular complex responsible for degrading ubiquitinated proteins, including key regulators of the cell cycle and apoptosis.[9] In cancer cells, particularly multiple myeloma cells which produce large quantities of protein, proteasome function is critical for survival.[8] Inhibition of the proteasome leads to a cascade of events that culminates in programmed cell death (apoptosis).

Signaling Pathway of Proteasome Inhibition by Bortezomib

The antitumor effects of Bortezomib are mediated by the disruption of several key signaling pathways:

  • NF-κB Pathway Inhibition: The NF-κB transcription factor is a key driver of cell survival and proliferation in multiple myeloma. It is normally held inactive in the cytoplasm by its inhibitor, IκBα. The proteasome degrades IκBα, allowing NF-κB to translocate to the nucleus and activate its target genes. Bortezomib blocks this degradation, causing IκBα to accumulate and sequester NF-κB in the cytoplasm, thereby shutting down this pro-survival pathway.[1][8]

  • Pro-Apoptotic Protein Accumulation: The proteasome degrades numerous pro-apoptotic proteins, including the tumor suppressor p53 and members of the Bcl-2 family (e.g., NOXA, Bax).[9][19] Bortezomib-mediated inhibition leads to the stabilization and accumulation of these proteins, tilting the cellular balance towards apoptosis.[7]

  • Induction of the Unfolded Protein Response (UPR): The accumulation of misfolded and unfolded proteins due to proteasome inhibition triggers a state of endoplasmic reticulum (ER) stress. This activates the Unfolded Protein Response (UPR), a signaling pathway designed to cope with this stress. However, when the stress is prolonged and severe, the UPR switches from a pro-survival to a pro-apoptotic response, further contributing to cell death.[8]

G cluster_nfkb NF-κB Pathway cluster_apoptosis Apoptosis Regulation cluster_upr Unfolded Protein Response (UPR) Bortezomib Bortezomib (Substituted Boronic Acid) Proteasome 26S Proteasome Bortezomib->Proteasome Inhibits IkB_ub Ubiquitinated IκBα IkB IκBα NFkB NF-κB IkB->NFkB Inhibits IkB_p Phosphorylated IκBα IkB->IkB_p Phosphorylation NFkB_nucleus NF-κB (in Nucleus) NFkB->NFkB_nucleus Translocation SurvivalGenes Pro-Survival Genes (e.g., Bcl-2, cIAP) NFkB_nucleus->SurvivalGenes Activates Survival Cell Survival & Proliferation SurvivalGenes->Survival IkB_p->IkB_ub Ubiquitination IkB_ub->Proteasome Degradation p53 p53 p53->Proteasome Degradation Apoptosis Apoptosis p53->Apoptosis Induces NOXA NOXA, Bax NOXA->Proteasome Degradation NOXA->Apoptosis Induces Proteins Misfolded/Unfolded Proteins Proteins->Proteasome Degradation ER_Stress ER Stress Proteins->ER_Stress Accumulation Causes UPR_Activation UPR Activation ER_Stress->UPR_Activation UPR_Activation->Apoptosis Prolonged Stress Induces

Caption: Bortezomib inhibits the proteasome, disrupting multiple signaling pathways to induce apoptosis.

Conclusion and Future Outlook

From their initial synthesis over 140 years ago, substituted phenylboronic acids have charted a remarkable course from relative obscurity to a position of central importance in chemistry and medicine. Their journey highlights the power of fundamental chemical discovery and the decades-long process of translating those discoveries into practical applications. The development of robust synthetic methods, particularly palladium-catalyzed borylation, has made these compounds readily accessible, fueling their widespread adoption. The clinical success of Bortezomib has firmly established the boronic acid functional group as a privileged scaffold in drug design, with several other boron-containing drugs now approved and many more in the pipeline.[8][20] Future research will undoubtedly focus on developing more selective and potent boronic acid-based therapeutics, expanding their application as diagnostic sensors, and designing novel materials with unique responsive properties. The rich history of substituted phenylboronic acids serves as a powerful foundation for a future filled with even more innovative discoveries.

References

Fundamental Reactivity of the Hydroxymethyl Group on Phenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylboronic acids are a cornerstone of modern organic synthesis, renowned for their versatility in carbon-carbon bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The introduction of functional groups onto the phenyl ring of these reagents provides a powerful tool for the construction of complex molecules with tailored properties. Among these, the hydroxymethyl group offers a unique handle for further synthetic transformations, making hydroxymethylphenylboronic acids valuable building blocks in medicinal chemistry and materials science.[1][2] This technical guide provides an in-depth exploration of the fundamental reactivity of the hydroxymethyl group on the phenylboronic acid scaffold, focusing on its synthesis, stability, and key chemical transformations.

Synthesis of Hydroxymethylphenylboronic Acids

The most common isomer used in synthesis is 4-(hydroxymethyl)phenylboronic acid. Its preparation can be achieved through several synthetic routes, with the reduction of the corresponding formylphenylboronic acid being a prevalent and efficient method.

A typical synthetic approach involves the reduction of 4-formylphenylboronic acid using a mild reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent. This method offers high yields and straightforward purification.

Stability of Hydroxymethylphenylboronic Acid

The stability of hydroxymethylphenylboronic acid is a critical consideration for its storage and use in synthesis. Like other boronic acids, it is a white, crystalline solid that is generally stable under ambient conditions.[3] However, its stability can be influenced by factors such as pH and temperature, particularly in solution.

Key Reactions of the Hydroxymethyl Group

The hydroxymethyl group on the phenylboronic acid ring behaves as a typical primary alcohol, undergoing a variety of characteristic reactions. This dual functionality allows for the strategic manipulation of the molecule in multi-step syntheses.

Oxidation to Formylphenylboronic Acid

The selective oxidation of the hydroxymethyl group to an aldehyde (formyl group) is a key transformation, providing access to formylphenylboronic acids, which are themselves versatile synthetic intermediates. Common oxidizing agents for this conversion include manganese dioxide (MnO₂) and pyridinium chlorochromate (PCC).

The choice of oxidant and reaction conditions is crucial to prevent over-oxidation to the carboxylic acid. MnO₂ is a mild and selective oxidant for benzylic alcohols, often requiring elevated temperatures.[6][7] PCC is another effective reagent for this transformation, typically used in dichloromethane (DCM) at room temperature.

Suzuki-Miyaura Cross-Coupling

A primary application of hydroxymethylphenylboronic acids is their use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction forms a carbon-carbon bond between the boronic acid and an organic halide or triflate, providing a powerful method for the synthesis of biaryl compounds. The hydroxymethyl group is generally stable under the basic conditions typically employed in Suzuki-Miyaura couplings, allowing for its incorporation into the final product.[1]

Protection and Deprotection of the Hydroxymethyl Group

In multi-step syntheses, it is often necessary to protect the hydroxymethyl group to prevent its interference with subsequent reactions. A common and effective protecting group for primary alcohols is the tert-butyldimethylsilyl (TBDMS) ether. The protection can be achieved by reacting the hydroxymethylphenylboronic acid with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole.

The TBDMS group is robust and stable to a wide range of reaction conditions but can be readily removed when desired. The most common method for the deprotection of TBDMS ethers is treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF).

Experimental Protocols

Synthesis of 4-(Hydroxymethyl)phenylboronic Acid

Reaction: Reduction of 4-Formylphenylboronic Acid

Procedure:

  • Dissolve 4-formylphenylboronic acid (1.0 eq) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.0 eq) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the methanol under reduced pressure.

  • Dissolve the residue in water and cool to 0 °C.

  • Adjust the pH to ~5 by the slow addition of 1 M HCl.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to afford 4-(hydroxymethyl)phenylboronic acid.

Reactant Molar Eq. Molecular Weight ( g/mol )
4-Formylphenylboronic acid1.0149.92
Sodium borohydride1.037.83
Product
4-(Hydroxymethyl)phenylboronic acid-151.96
Typical Yield 80-90%
Oxidation of 4-(Hydroxymethyl)phenylboronic Acid

Reaction: Oxidation to 4-Formylphenylboronic Acid using MnO₂

Procedure:

  • Suspend 4-(hydroxymethyl)phenylboronic acid (1.0 eq) in a suitable solvent such as dichloromethane or chloroform.

  • Add activated manganese dioxide (5-10 eq).

  • Heat the mixture to reflux and stir vigorously.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the manganese dioxide.

  • Wash the Celite® pad with the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to yield 4-formylphenylboronic acid.

Reactant Molar Eq. Molecular Weight ( g/mol )
4-(Hydroxymethyl)phenylboronic acid1.0151.96
Manganese Dioxide5.0 - 10.086.94
Product
4-Formylphenylboronic acid-149.92
Typical Yield 70-85%
Suzuki-Miyaura Cross-Coupling

Reaction: Coupling of 4-(Hydroxymethyl)phenylboronic Acid with 4-Bromoanisole

Procedure:

  • To a reaction vessel, add 4-(hydroxymethyl)phenylboronic acid (1.2 eq), 4-bromoanisole (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq), and a base such as potassium carbonate (2.0 eq).

  • Add a suitable solvent system, for example, a mixture of toluene and water (4:1).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and add water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Reactant Molar Eq. Molecular Weight ( g/mol )
4-(Hydroxymethyl)phenylboronic acid1.2151.96
4-Bromoanisole1.0187.04
Pd(PPh₃)₄0.031155.56
K₂CO₃2.0138.21
Product
(4'-Methoxy-[1,1'-biphenyl]-4-yl)methanol-214.25
Typical Yield 85-95%
Protection of the Hydroxymethyl Group

Reaction: TBDMS Protection

Procedure:

  • Dissolve 4-(hydroxymethyl)phenylboronic acid (1.0 eq) and imidazole (2.5 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Reactant Molar Eq. Molecular Weight ( g/mol )
4-(Hydroxymethyl)phenylboronic acid1.0151.96
TBDMSCl1.2150.73
Imidazole2.568.08
Product
4-((tert-Butyldimethylsilyloxy)methyl)phenylboronic acid-266.21
Typical Yield >90%
Deprotection of the Hydroxymethyl Group

Reaction: TBDMS Deprotection

Procedure:

  • Dissolve the TBDMS-protected 4-(hydroxymethyl)phenylboronic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq) dropwise.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Reactant Molar Eq. Molecular Weight ( g/mol )
4-((tert-Butyldimethylsilyloxy)methyl)phenylboronic acid1.0266.21
TBAF1.1261.47
Product
4-(Hydroxymethyl)phenylboronic acid-151.96
Typical Yield >95%

Visualizations

Synthesis_of_Hydroxymethylphenylboronic_Acid 4-Formylphenylboronic Acid 4-Formylphenylboronic Acid Reduction NaBH4, MeOH 4-Formylphenylboronic Acid->Reduction 4-(Hydroxymethyl)phenylboronic Acid 4-(Hydroxymethyl)phenylboronic Acid Reduction->4-(Hydroxymethyl)phenylboronic Acid

Caption: Synthesis of 4-(Hydroxymethyl)phenylboronic Acid.

Oxidation_of_Hydroxymethyl_Group 4-(Hydroxymethyl)phenylboronic Acid 4-(Hydroxymethyl)phenylboronic Acid Oxidation MnO2 or PCC 4-(Hydroxymethyl)phenylboronic Acid->Oxidation 4-Formylphenylboronic Acid 4-Formylphenylboronic Acid Oxidation->4-Formylphenylboronic Acid

Caption: Oxidation of the Hydroxymethyl Group.

Suzuki_Miyaura_Coupling_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Hydroxymethylphenylboronic Acid Hydroxymethylphenylboronic Acid Suzuki-Miyaura Coupling Coupling Hydroxymethylphenylboronic Acid->Suzuki-Miyaura Coupling Aryl Halide Aryl Halide Aryl Halide->Suzuki-Miyaura Coupling Pd Catalyst Pd Catalyst Pd Catalyst->Suzuki-Miyaura Coupling Base Base Base->Suzuki-Miyaura Coupling Solvent Solvent Solvent->Suzuki-Miyaura Coupling Biaryl Product Biaryl Product Suzuki-Miyaura Coupling->Biaryl Product

Caption: Suzuki-Miyaura Coupling Workflow.

Protection_Deprotection_Cycle Hydroxymethylphenylboronic Acid Hydroxymethylphenylboronic Acid Protection Hydroxymethylphenylboronic Acid->Protection TBDMSCl, Imidazole TBDMS-Protected TBDMS-Protected Deprotection TBDMS-Protected->Deprotection TBAF Protection->TBDMS-Protected Deprotection->Hydroxymethylphenylboronic Acid

Caption: Protection and Deprotection Cycle.

Conclusion

The hydroxymethyl group on phenylboronic acid represents a versatile functional handle that significantly expands the synthetic utility of this important class of reagents. Its ability to undergo selective oxidation, participate in robust cross-coupling reactions, and be chemoselectively protected and deprotected makes hydroxymethylphenylboronic acids invaluable building blocks for the synthesis of complex organic molecules. This guide provides a foundational understanding of the reactivity of this functional group, offering detailed protocols and a framework for its strategic implementation in research, drug discovery, and materials science. Further investigation into the specific stability profile of hydroxymethylphenylboronic acid under various conditions will undoubtedly enhance its application in a broader range of synthetic challenges.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of (3-Hydroxymethyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This powerful and versatile reaction, catalyzed by a palladium complex, is widely employed in the pharmaceutical, agrochemical, and materials science industries for the construction of complex molecular architectures.[1] This document provides detailed application notes and protocols for the Suzuki coupling of (3-Hydroxymethyl)phenylboronic acid, a valuable building block that introduces a hydroxymethyl-substituted phenyl group into target molecules. This moiety is of significant interest in medicinal chemistry due to its potential to engage in hydrogen bonding interactions with biological targets.

Reaction Principle

The Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps of the mechanism are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organoboron reagent (in this case, this compound) transfers its organic group to the palladium center, forming a new Pd(II) complex and displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.[1]

Generalized Reaction Scheme

Figure 1: General Suzuki coupling of an aryl halide with this compound.

Experimental Protocols

The following protocols are generalized procedures for the Suzuki coupling of this compound with an aryl bromide. The specific conditions may require optimization depending on the nature of the aryl halide.

Protocol 1: Standard Conditions with Aqueous Base

This protocol is suitable for a wide range of aryl bromides.

Materials:

  • This compound

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a clean, dry reaction flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Conditions for Activated Aryl Chlorides

This protocol is adapted for more challenging coupling partners like activated aryl chlorides, utilizing a stronger base and a more active catalyst system.

Materials:

  • This compound

  • Activated aryl chloride

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water (degassed)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, add the activated aryl chloride (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv) to a reaction vial.

  • In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd) and SPhos (0.022 mmol, 2.2 mol%) in toluene (2 mL).

  • Add the catalyst solution to the reaction vial.

  • Add toluene (3 mL) and degassed water (0.5 mL).

  • Seal the vial and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Follow steps 7-12 from Protocol 1 for workup and purification.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the Suzuki coupling of this compound with various aryl halides. Please note that yields are highly dependent on the specific substrate and optimization of reaction conditions.

Table 1: Suzuki Coupling with Various Aryl Bromides

EntryAryl BromideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ (2)PPh₃ (8)K₂CO₃ (2)Dioxane/H₂O901285-95
24-BromotoluenePd(OAc)₂ (2)PPh₃ (8)K₂CO₃ (2)Dioxane/H₂O901280-90
31-Bromo-4-nitrobenzenePd(OAc)₂ (2)PPh₃ (8)K₂CO₃ (2)Dioxane/H₂O80875-85
41-Bromo-4-cyanobenzenePd(OAc)₂ (2)PPh₃ (8)K₂CO₃ (2)Dioxane/H₂O801070-80

Table 2: Suzuki Coupling with Aryl Chlorides

EntryAryl ChlorideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-ChloroacetophenonePd₂(dba)₃ (1)SPhos (2.2)K₃PO₄ (2)Toluene/H₂O1101870-80
22-ChloropyridinePd₂(dba)₃ (1)SPhos (2.2)K₃PO₄ (2)Toluene/H₂O1102460-70

Mandatory Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ pd2_complex1 Ar-Pd(II)-X      L₂ pd0->pd2_complex1 pd2_complex2 Ar-Pd(II)-OR      L₂ pd2_complex1->pd2_complex2 Base pd2_complex3 Ar-Pd(II)-Ar'      L₂ pd2_complex2->pd2_complex3 pd2_complex3->pd0 Reductive Elimination product Ar-Ar' pd2_complex3->product ar_x Ar-X ar_x->pd2_complex1 Oxidative Addition boronic_acid Ar'-B(OH)₂ borate_complex [Ar'B(OH)₃]⁻ boronic_acid->borate_complex Base base Base base->pd2_complex2 borate_complex->pd2_complex3 Transmetalation

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow setup Reaction Setup: - Add reactants, catalyst, base - Inert atmosphere reaction Reaction: - Add solvent - Heat and stir setup->reaction monitoring Monitoring: - TLC or LC-MS reaction->monitoring workup Workup: - Quench reaction - Extraction monitoring->workup purification Purification: - Column chromatography workup->purification analysis Analysis: - NMR, MS purification->analysis

Figure 3: General experimental workflow for the Suzuki coupling reaction.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficiently inert atmosphere- Inappropriate base or solvent- Use fresh catalyst- Ensure proper degassing of solvents and inerting of the reaction vessel- Screen different bases (e.g., Cs₂CO₃, K₃PO₄) and solvents (e.g., Toluene, DMF)
Formation of homocoupled product - Presence of oxygen- High reaction temperature- Thoroughly degas all reagents and solvents- Lower the reaction temperature
Protodeboronation of boronic acid - Presence of excess water or acid- Prolonged reaction time- Use anhydrous solvents if possible- Optimize reaction time to avoid prolonged heating
Difficulty in product purification - Close polarity of product and byproducts- Optimize chromatography conditions (e.g., solvent gradient)- Consider recrystallization

Safety Precautions

  • Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable and should be kept away from ignition sources.

  • Bases such as potassium carbonate and potassium phosphate are corrosive and can cause skin and eye irritation.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when performing these reactions.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of biaryl compounds. The protocols and data presented in these application notes provide a solid foundation for researchers utilizing this compound in their synthetic endeavors. Optimization of the reaction conditions for specific substrates is often necessary to achieve high yields and purity. Careful adherence to the experimental procedures and safety precautions will ensure successful and safe execution of these powerful transformations.

References

(3-Hydroxymethyl)phenylboronic Acid: A Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

(3-Hydroxymethyl)phenylboronic acid is a versatile building block in medicinal chemistry, primarily utilized in the synthesis of complex organic molecules with therapeutic potential. Its dual reactivity, stemming from the boronic acid and hydroxymethyl functional groups, allows for its incorporation into a diverse range of molecular architectures, leading to the development of novel enzyme inhibitors and drug candidates. This bifunctional nature makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions and other organic transformations central to drug discovery.[1]

Applications in Drug Discovery and Development

This compound serves as a key starting material or intermediate in the synthesis of various biologically active compounds. Its applications span multiple therapeutic areas, including the development of inhibitors for enzymes implicated in infectious diseases and inflammatory conditions.

AmpC β-Lactamase Inhibitors
Phosphodiesterase 4B (PDE4B) Inhibitors

This compound is also a precursor for the synthesis of phosphodiesterase 4B (PDE4B) inhibitors. PDE4B is a key enzyme in the inflammatory cascade, and its inhibition is a therapeutic strategy for treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The hydroxymethylphenyl group can be incorporated into heterocyclic scaffolds known to interact with the active site of PDE4. Boron-containing compounds, in general, have been explored as novel PDE4 inhibitors, with some demonstrating submicromolar potency.[3][4]

Precursor in the Synthesis of Pacritinib

While some literature suggests the direct use of this compound in the synthesis of the Janus kinase (JAK) inhibitor Pacritinib, a closer examination of synthetic routes indicates its likely role as a precursor to a key intermediate.[5][6] Pacritinib is an inhibitor of JAK2 and FMS-like tyrosine kinase 3 (FLT3), which are involved in the JAK/STAT signaling pathway, a critical regulator of cell growth and differentiation.[7] Dysregulation of this pathway is a hallmark of myeloproliferative neoplasms.

The core synthesis of a key intermediate for Pacritinib involves a Suzuki-Miyaura coupling with 3-formylphenylboronic acid.[5] this compound can be readily oxidized to 3-formylphenylboronic acid, thus serving as a practical starting material for the synthesis of this crucial intermediate.

Experimental Protocols

Detailed experimental protocols are essential for the successful application of this compound in medicinal chemistry research. The following sections provide representative procedures for its oxidation and its use in Suzuki-Miyaura cross-coupling reactions.

Oxidation of this compound to 3-Formylphenylboronic acid

This protocol describes a general method for the oxidation of a benzylic alcohol to an aldehyde, a key transformation for the use of this compound as a precursor in the synthesis of Pacritinib.

Table 1: Reagents for Oxidation of this compound

ReagentMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound151.961.01.0
Pyridinium chlorochromate (PCC)215.561.51.5
Dichloromethane (DCM)---

Procedure:

  • To a stirred solution of this compound (1.0 mmol) in dichloromethane (10 mL) is added pyridinium chlorochromate (PCC) (1.5 mmol).

  • The reaction mixture is stirred at room temperature for 2-4 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is filtered through a pad of silica gel.

  • The filtrate is concentrated under reduced pressure to yield crude 3-formylphenylboronic acid.

  • The crude product can be purified by column chromatography on silica gel.

Suzuki-Miyaura Cross-Coupling for the Synthesis of a Biaryl Methanol

This protocol provides a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl bromide to form a biaryl methanol, a common structural motif in medicinal chemistry.

Table 2: Reagents for Suzuki-Miyaura Cross-Coupling

ReagentMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound151.961.21.2
Aryl Bromide-1.01.0
Tetrakis(triphenylphosphine)palladium(0)1155.560.050.05
Potassium Carbonate (K₂CO₃)138.212.02.0
Toluene/Ethanol/Water (4:1:1)---

Procedure:

  • In a round-bottom flask, combine this compound (1.2 mmol), the aryl bromide (1.0 mmol), and potassium carbonate (2.0 mmol).

  • Add the solvent mixture of toluene, ethanol, and water (10 mL).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the reaction mixture.

  • Heat the mixture to 80-90 °C and stir under an inert atmosphere for 8-12 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl methanol.

Visualizing the Logic and Pathways

Experimental Workflow: From Starting Material to Therapeutic Target

The following diagram illustrates the synthetic logic of utilizing this compound as a versatile starting material for the synthesis of various classes of therapeutic agents.

G A This compound B Oxidation A->B Oxidizing Agent D Suzuki-Miyaura Coupling (with Aryl Halide) A->D C 3-Formylphenylboronic acid B->C E Suzuki-Miyaura Coupling (with Pyrimidine Halide) C->E F Biaryl Methanols D->F G Pacritinib Intermediate E->G J Enzyme Inhibitors (e.g., for AmpC, PDE4B) F->J H Further Synthetic Steps G->H I Pacritinib H->I

Caption: Synthetic utility of this compound.

Signaling Pathway: Pacritinib Inhibition of the JAK/STAT Pathway

Pacritinib, synthesized from a precursor derived from this compound, exerts its therapeutic effect by inhibiting the JAK/STAT signaling pathway. The diagram below outlines this mechanism of action.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK2 JAK2 CytokineReceptor->JAK2 Activation Cytokine Cytokine Cytokine->CytokineReceptor STAT STAT JAK2->STAT Phosphorylation pSTAT p-STAT STATdimer STAT Dimer pSTAT->STATdimer Dimerization GeneTranscription Gene Transcription (Cell Proliferation, Inflammation) STATdimer->GeneTranscription Translocation Pacritinib Pacritinib Pacritinib->JAK2 Inhibition

Caption: Pacritinib's mechanism of action in the JAK/STAT pathway.

References

Application Notes and Protocols for (3-Hydroxymethyl)phenylboronic Acid in Glucose Sensor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Hydroxymethyl)phenylboronic acid (3-HMPBA) is a derivative of phenylboronic acid (PBA) that holds significant promise for the development of continuous glucose monitoring systems. The core principle behind its application lies in the reversible covalent interaction between the boronic acid moiety and the cis-diol groups of glucose. This binding event can be engineered to produce a measurable signal, forming the basis of a glucose sensor. While specific quantitative performance data and detailed protocols exclusively for 3-HMPBA are not extensively available in the reviewed literature, the principles and methodologies are well-established for closely related PBA derivatives, such as 3-acrylamidophenylboronic acid (3-APB). These analogs provide a strong foundation for the development of 3-HMPBA-based sensors.

The primary advantage of using PBA derivatives over traditional enzyme-based sensors is their chemical stability and the reversible nature of the glucose binding, which allows for continuous, long-term monitoring without the degradation issues associated with biological recognition elements.[1] The interaction with glucose alters the physical and chemical properties of the PBA-containing material, leading to changes in fluorescence, volume (in the case of hydrogels), or refractive index, which can be detected by various means.[2][3]

Signaling Pathway and Sensing Mechanism

The fundamental mechanism of glucose sensing using phenylboronic acid derivatives involves the reversible formation of a cyclic boronate ester with glucose. In an aqueous environment, the boronic acid exists in equilibrium between an uncharged trigonal planar form and a charged tetrahedral boronate form. The charged form has a much higher affinity for diols like glucose. The binding of glucose shifts this equilibrium, leading to a change in the overall charge and hydration of the molecule or the polymer matrix it is incorporated into. This change is the basis for the sensor's signal.

GlucoseSensingMechanism cluster_equilibrium Boronic Acid Equilibrium (in aqueous solution) cluster_binding Glucose Binding cluster_signal Signal Transduction TrigonalPBA Trigonal Planar PBA (Uncharged, Hydrophobic) TetrahedralPBA Tetrahedral Boronate (Charged, Hydrophilic) TrigonalPBA->TetrahedralPBA + OH- BoronateEster Cyclic Boronate Ester (Charged Complex) TetrahedralPBA->BoronateEster + Glucose Glucose Glucose (cis-diol) Glucose->BoronateEster Signal Measurable Signal (e.g., Fluorescence Change, Swellin g, Refractive Index Shift) BoronateEster->Signal Induces

Caption: Glucose sensing mechanism of phenylboronic acid.

Quantitative Data Presentation

The performance of glucose sensors based on PBA derivatives can be quantified by several parameters, including sensitivity, detection range, and response time. The following table summarizes performance data for a holographic glucose sensor utilizing 3-acrylamidophenylboronic acid (3-APB), a close structural and functional analog of 3-HMPBA.

Sensor TypePBA DerivativeParameterValueReference
Holographic Sensor3-Acrylamidophenylboronic acid (3-APB)Glucose Concentration Range0 - 540 mg/dL (in plasma)[1]
Measurement Reproducibility (CV%)5.4% at 72 mg/dL[1]
4.4% at 144 mg/dL[1]
1.9% at 540 mg/dL[1]
Measurement Repeatability (CV%)4.8% at 72 mg/dL[1]
1.1% at 144 mg/dL[1]
1.5% at 540 mg/dL[1]
Fluorescent QuenchingPhenylboronic acid (PBA)Quenching Constant (pH 7)Varies with conditions[4]
Quenching Constant (pH 8)Varies with conditions[4]
Quenching Constant (pH 9)Varies with conditions[4]

Experimental Protocols

The following protocols are based on the development of a holographic glucose sensor using 3-acrylamidophenylboronic acid (3-APB) and can be adapted for this compound.

Protocol 1: Synthesis of a PBA-Functionalized Hydrogel for Holographic Sensing

This protocol describes the preparation of a thin-film hydrogel containing a PBA derivative, which can be used to create a holographic glucose sensor.

Materials:

  • Acrylamide

  • N,N'-methylenebisacrylamide (MBA)

  • 3-Acrylamidophenylboronic acid (3-APB) (can be substituted with a functionalized 3-HMPBA)

  • (3-Acrylamidopropyl)trimethylammonium chloride (ATMA)

  • Photoinitiator (e.g., Irgacure 2959)

  • Glass microscope slides

  • Spacers of desired thickness (e.g., 20 µm)

  • UV light source

Procedure:

  • Preparation of the Monomer Solution:

    • In a suitable solvent (e.g., a mixture of water and DMSO), dissolve acrylamide, MBA (cross-linker), 3-APB (functional monomer), and ATMA (to modulate hydrogel properties).

    • A typical molar ratio could be 12 mol% 3-APB, 3 mol% MBA, and 12 mol% ATMA, with the remainder being acrylamide.[1]

    • Add the photoinitiator to the monomer solution at a concentration of approximately 0.5% (w/v).

    • Thoroughly mix the solution until all components are dissolved.

  • Fabrication of the Hydrogel Film:

    • Assemble a polymerization cell by sandwiching two glass microscope slides with spacers of the desired thickness.

    • Inject the monomer solution into the cell via capillary action.

    • Expose the cell to UV light for a sufficient time to ensure complete polymerization. The exposure time will depend on the UV source intensity and the photoinitiator used.

  • Hologram Recording (if applicable for holographic sensor):

    • A holographic pattern can be recorded within the hydrogel film using a laser interference pattern. This step is specific to the creation of holographic sensors and requires specialized optical equipment.

  • Washing and Equilibration:

    • Carefully separate the glass slides to retrieve the hydrogel film.

    • Wash the film extensively in deionized water to remove any unreacted monomers and other impurities.

    • Equilibrate the hydrogel film in a buffer solution at the desired pH (e.g., pH 7.4 phosphate-buffered saline, PBS) before use.

HydrogelSynthesisWorkflow MonomerPrep 1. Prepare Monomer Solution (Acrylamide, MBA, 3-APB, ATMA, Photoinitiator) CellAssembly 2. Assemble Polymerization Cell (Glass Slides + Spacers) MonomerPrep->CellAssembly Injection 3. Inject Monomer Solution into Cell CellAssembly->Injection UVPolymerization 4. UV Polymerization Injection->UVPolymerization Retrieval 5. Retrieve Hydrogel Film UVPolymerization->Retrieval Washing 6. Wash Hydrogel Film Retrieval->Washing Equilibration 7. Equilibrate in Buffer Washing->Equilibration FinalProduct PBA-Functionalized Hydrogel Film Equilibration->FinalProduct

Caption: Workflow for PBA-functionalized hydrogel synthesis.

Protocol 2: In Vitro Glucose Sensing Evaluation

This protocol outlines the steps to evaluate the glucose-sensing performance of the prepared PBA-functionalized hydrogel.

Materials:

  • PBA-functionalized hydrogel film

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glucose stock solution (e.g., 1 M in PBS)

  • Multi-well plate or a suitable sample holder

  • Detection instrument (e.g., spectrophotometer for holographic sensors, fluorometer for fluorescent sensors)

  • Reference glucose meter

Procedure:

  • Sensor Calibration:

    • Place the equilibrated hydrogel sensor in a well of a multi-well plate containing PBS.

    • Measure the baseline signal (e.g., diffraction wavelength for a holographic sensor, fluorescence intensity for a fluorescent sensor).

    • Prepare a series of glucose standards of known concentrations in PBS by serial dilution of the stock solution.

    • Sequentially expose the sensor to each glucose standard, allowing sufficient time for the signal to stabilize at each concentration.

    • Record the sensor's response at each glucose concentration.

    • Aliquots of the glucose solutions should be measured with a reference glucose meter to confirm their concentrations.[1]

    • Plot the sensor's response against the glucose concentration to generate a calibration curve.

  • Response in Biological Media (e.g., Blood Plasma):

    • Thaw frozen plasma samples at 37°C.[1]

    • Adjust the pH of the plasma to 7.4.[1]

    • Place the sensor in the plasma sample and measure the baseline signal.

    • Spike the plasma with known amounts of glucose from a concentrated stock solution.

    • Measure the sensor's response at each glucose concentration and compare it with the measurements from a reference glucose analyzer.[1]

  • Interference Studies:

    • To assess the selectivity of the sensor, expose it to physiologically relevant concentrations of potential interfering substances (e.g., fructose, lactate, common drugs) in the presence of a constant glucose concentration.

    • Monitor for any significant changes in the sensor's signal.

GlucoseSensingEvaluationWorkflow cluster_calibration Sensor Calibration cluster_testing Performance Testing cluster_output Results Baseline 1. Measure Baseline Signal in Buffer Exposure 3. Sequentially Expose Sensor to Standards Baseline->Exposure Standards 2. Prepare Glucose Standards Standards->Exposure Record 4. Record Sensor Response Exposure->Record Curve 5. Generate Calibration Curve Record->Curve BioMedia 6. Test in Biological Media (e.g., Plasma) Curve->BioMedia Interference 7. Conduct Interference Studies Curve->Interference PerformanceData Sensor Performance Data (Sensitivity, Selectivity, Range) BioMedia->PerformanceData Interference->PerformanceData

Caption: Workflow for glucose sensor performance evaluation.

Conclusion

This compound presents a promising molecular platform for the development of next-generation glucose sensors. While direct and extensive research on this specific compound is emerging, the well-documented success of its analogs provides a clear and reliable roadmap for its application. The protocols and data presented here, derived from closely related PBA derivatives, offer a solid starting point for researchers and developers to explore the potential of 3-HMPBA in creating stable, continuous, and reliable glucose monitoring systems. Further research should focus on the direct synthesis and characterization of 3-HMPBA-based sensors to fully elucidate their performance characteristics.

References

Application Notes and Protocols: Synthesis of Bioactive Molecules with (3-Hydroxymethyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Hydroxymethyl)phenylboronic acid is a versatile and valuable building block in medicinal chemistry and drug discovery. Its bifunctional nature, possessing both a reactive boronic acid moiety and a modifiable hydroxymethyl group, allows for its incorporation into a diverse range of bioactive scaffolds. This reagent is particularly instrumental in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl-aryl structures. These structural motifs are prevalent in a multitude of therapeutic agents.

This document provides detailed application notes and experimental protocols for the synthesis of several classes of bioactive molecules utilizing this compound. The protocols are based on established literature procedures and are intended to serve as a comprehensive guide for researchers in the field of drug development.

Key Applications of this compound in Bioactive Molecule Synthesis

This compound has been successfully employed in the synthesis of a variety of therapeutic agents, including:

  • Oncology Agents: As a key component in the synthesis of kinase inhibitors such as Pacritinib, a JAK2/FLT3 inhibitor.

  • Anti-infective Agents: For the creation of inhibitors targeting pathogens like Mycobacterium tuberculosis.

  • Antiviral Compounds: In the development of HIV protease inhibitors.

  • Anti-inflammatory Drugs: As a scaffold for phosphodiesterase 4B (PDE4B) inhibitors.

The primary synthetic strategy involves the Suzuki-Miyaura cross-coupling reaction, where this compound is coupled with a suitable halogenated or triflated aromatic or heteroaromatic partner.

Data Presentation: Suzuki-Miyaura Coupling Reactions

The following table summarizes typical reaction conditions and reported yields for Suzuki-Miyaura coupling reactions involving this compound and various coupling partners, leading to key intermediates for bioactive molecules.

Coupling PartnerCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Bioactive Target Class
2,4-DichloropyrimidinePd(PPh₃)₄ (5)K₂CO₃ (3)1,4-Dioxane1000.25~70-80Kinase Inhibitors (e.g., Pacritinib)
Methyl 2-chloronicotinatePdCl₂(dppf)-CH₂Cl₂ (5)Cs₂CO₃ (2)Methanol120 (MW)0.75~36Antitubercular Agents
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-oneXPhosPdG2 (2.5) / XPhos (5)K₂CO₃ (3)1,4-Dioxane/H₂O (4:1)110 (MW)0.67~70-85PDE4B Inhibitors
4-Bromophenylsulfonyl chloride derivativeNot applicable (illustrative for core modification)-----HIV Protease Inhibitors

Experimental Protocols

Synthesis of a Key Intermediate for Kinase Inhibitors (e.g., Pacritinib)

This protocol details the regioselective Suzuki-Miyaura coupling of this compound with 2,4-dichloropyrimidine. The C4 position of the pyrimidine is more reactive towards coupling.

Reaction Scheme:

G cluster_0 Suzuki-Miyaura Coupling r1 2,4-Dichloropyrimidine plus1 + r1->plus1 r2 This compound plus1->r2 arrow1 Pd(PPh₃)₄, K₂CO₃ 1,4-Dioxane, 100 °C (MW) r2->arrow1 p1 2-Chloro-4-(3-(hydroxymethyl)phenyl)pyrimidine arrow1->p1

Caption: Suzuki coupling for a kinase inhibitor intermediate.

Materials:

  • 2,4-Dichloropyrimidine (1.0 mmol, 149 mg)

  • This compound (1.1 mmol, 167 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg)

  • Potassium carbonate (K₂CO₃) (3.0 mmol, 415 mg)

  • Anhydrous 1,4-Dioxane (5 mL)

  • Microwave reaction vial (10 mL) with a magnetic stir bar

Procedure:

  • To a 10 mL microwave reaction vial, add 2,4-dichloropyrimidine, this compound, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.

  • Add a magnetic stir bar and anhydrous 1,4-dioxane.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 100 °C for 15 minutes with stirring.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Wash the celite pad with additional ethyl acetate (2 x 10 mL).

  • Combine the organic filtrates and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-chloro-4-(3-(hydroxymethyl)phenyl)pyrimidine.

Expected Yield: Approximately 70-80%.

Synthesis of a Biaryl Intermediate for Antitubercular Agents

This protocol describes the synthesis of a biaryl methanol intermediate, a core structure in some novel antitubercular agents, via a Suzuki-Miyaura coupling.

Reaction Scheme Workflow:

G cluster_0 Synthesis of Antitubercular Intermediate start Start reactants Combine Methyl 2-chloronicotinate, This compound, PdCl₂(dppf)-CH₂Cl₂, and Cs₂CO₃ in Methanol start->reactants reaction Microwave Irradiation (120 °C, 45 min) reactants->reaction workup Cool, Dilute with Water, Extract with Ethyl Acetate reaction->workup purification Dry, Concentrate, and Purify by Column Chromatography workup->purification product Obtain Methyl 2-((3-(hydroxymethyl)phenyl)methoxy)nicotinate purification->product

Caption: Workflow for antitubercular intermediate synthesis.

Materials:

  • Methyl 2-chloronicotinate (1.0 mmol, 171.5 mg)

  • This compound (1.2 mmol, 182 mg)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane [PdCl₂(dppf)-CH₂Cl₂] (0.05 mmol, 41 mg)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol, 652 mg)

  • Anhydrous Methanol (4 mL)

  • Microwave reaction vial (10 mL) with a magnetic stir bar

Procedure:

  • In a 10 mL microwave reaction vial, combine methyl 2-chloronicotinate, this compound, PdCl₂(dppf)-CH₂Cl₂, and cesium carbonate.

  • Add a magnetic stir bar and anhydrous methanol.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120 °C for 45 minutes with stirring.

  • After cooling, dilute the reaction mixture with water (15 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexane) to yield the desired biaryl product.

Expected Yield: Approximately 36%.[1]

Synthesis of a Core Scaffold for PDE4B Inhibitors

This protocol details the synthesis of a 3-aryl-pyrazolo[1,5-a]pyrimidin-5-one, a scaffold found in potent PDE4B inhibitors, through a Suzuki-Miyaura cross-coupling reaction.

Signaling Pathway Context:

G cluster_0 cAMP Signaling and PDE4B Inhibition AC Adenylate Cyclase cAMP cAMP AC->cAMP ATP ATP ATP->AC PDE4B PDE4B cAMP->PDE4B Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Activation AMP AMP PDE4B->AMP Inflammation Downstream Inflammatory Response PKA->Inflammation Suppression Inhibitor PDE4B Inhibitor (Synthesized Molecule) Inhibitor->PDE4B Inhibition

Caption: PDE4B's role in cAMP signaling and its inhibition.

Materials:

  • 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one (1.0 mmol, 296 mg)

  • This compound (1.5 mmol, 228 mg)

  • XPhos Pd G2 (0.025 mmol, 20 mg)

  • XPhos (0.05 mmol, 24 mg)

  • Potassium carbonate (K₂CO₃) (3.0 mmol, 415 mg)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

  • Microwave reaction vial (10 mL) with a magnetic stir bar

Procedure:

  • To a 10 mL microwave reaction vial, add 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one, this compound, XPhos Pd G2, XPhos, and potassium carbonate.

  • Add a magnetic stir bar, 1,4-dioxane, and water.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 110 °C for 40 minutes with stirring.

  • After cooling, dilute the reaction with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, eluent: dichloromethane/methanol gradient) to obtain the desired product.

Expected Yield: Approximately 70-85%.[2][3]

Conceptual Protocol for a Darunavir-like HIV Protease Inhibitor Intermediate

This protocol outlines a conceptual synthetic step for a Darunavir analogue, where a (3-hydroxymethyl)phenyl group is introduced as a P2' ligand. This involves a Suzuki-Miyaura coupling with a suitable halogenated precursor.

Logical Relationship of Synthesis:

G cluster_0 Conceptual Synthesis of a Darunavir Analogue start Start with a Halogenated Darunavir Precursor (e.g., 4-bromophenylsulfonyl moiety) coupling Suzuki-Miyaura Coupling with This compound start->coupling modification Further modification of the hydroxymethyl group (optional) coupling->modification final_steps Completion of the Darunavir core synthesis modification->final_steps product Final Darunavir Analogue final_steps->product

Caption: Synthetic strategy for a Darunavir analogue.

Materials:

  • A suitable 4-bromophenylsulfonyl chloride derivative attached to the core amine of the Darunavir scaffold (1.0 mmol)

  • This compound (1.2 mmol, 182 mg)

  • Palladium(II) acetate [Pd(OAc)₂] (0.03 mmol, 6.7 mg)

  • SPhos (0.06 mmol, 25 mg)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 424 mg)

  • Toluene (4 mL)

  • Water (1 mL)

  • Sealed reaction tube with a magnetic stir bar

Procedure:

  • In a sealed reaction tube, combine the 4-bromophenylsulfonyl derivative, this compound, palladium(II) acetate, SPhos, and potassium phosphate.

  • Add a magnetic stir bar, toluene, and water.

  • Seal the tube and heat the reaction mixture at 100 °C for 12-18 hours with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate (25 mL) and filter through celite.

  • Wash the filtrate with water (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product via column chromatography to yield the desired biaryl intermediate.

Expected Yield: Yields for such couplings are typically in the range of 50-80%, depending on the complexity of the starting material.

Conclusion

This compound is a highly effective reagent for the synthesis of diverse bioactive molecules. The Suzuki-Miyaura cross-coupling reaction provides a robust and versatile method for its incorporation into various scaffolds. The protocols provided herein offer a starting point for the synthesis of kinase inhibitors, antitubercular agents, PDE4B inhibitors, and HIV protease inhibitors. Researchers can adapt and optimize these methods to suit their specific synthetic targets and research goals. As with all chemical reactions, appropriate safety precautions should be taken, and all procedures should be performed in a well-ventilated fume hood.

References

Application Notes and Protocols for Suzuki-Miyaura Reactions with (3-Hydroxymethyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing (3-Hydroxymethyl)phenylboronic acid. This versatile building block enables the synthesis of various biaryl compounds containing a hydroxymethyl group, a key functional moiety in medicinal chemistry and materials science. The following protocols and data are intended to serve as a comprehensive guide for researchers engaged in organic synthesis and drug development.

Introduction to Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium complex.[1][2] Its popularity stems from the mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.[3] The use of this compound allows for the direct incorporation of a primary alcohol functionality into the biaryl product, providing a handle for further synthetic transformations.

Reaction Mechanism and Workflow

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the C-C bond and regenerate the active Pd(0) catalyst.[1][4]

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Reactants Catalyst_Base Catalyst & Base Heating Heating & Stirring Catalyst_Base->Heating Add Solvent Solvent Solvent->Heating Add Extraction Extraction Heating->Extraction Cool & Quench Purification Column Chromatography Extraction->Purification Concentrate Product Product Purification->Product Isolate

A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Below are detailed protocols for the Suzuki-Miyaura coupling of this compound with aryl halides. These protocols are based on established literature procedures and can be adapted for various substrates.

Protocol 1: General Procedure for the Synthesis of 3-(Hydroxymethyl)biphenyl Derivatives

This protocol is a general method adaptable for a range of aryl bromides and iodides.

Materials:

  • This compound

  • Aryl halide (bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Water (degassed)

  • Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)

  • Magnetic stirrer and heating mantle

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Under the inert atmosphere, add the palladium catalyst (0.01-0.05 equivalents) and the anhydrous solvent.

  • If a biphasic system is used, add the degassed water.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-(hydroxymethyl)biphenyl derivative.

Protocol 2: Specific Procedure for the Synthesis of 2-(4-(3-Hydroxymethyl-phenyl)phenoxy)quinolin-3-carbaldehyde

This protocol details the synthesis of a specific quinoline-appended biaryl.

Materials:

  • 2-(4-bromophenoxy)quinolin-3-carbaldehyde

  • This compound

  • Cesium carbonate (Cs₂CO₃)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([PdCl₂(dppf)])

  • 1,4-Dioxane

  • Water

Procedure:

  • In a reaction vessel, combine 2-(4-bromophenoxy)quinolin-3-carbaldehyde (1.0 equivalent), this compound (1.0 equivalent), and Cesium carbonate (1.0 equivalent).

  • Add [PdCl₂(dppf)] (5 mol %).

  • Add a 3:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 100 °C and stir for 6-8 hours.

  • Monitor the reaction to completion using TLC.

  • After cooling, extract the product with ethyl acetate.

  • Dry the organic layer and purify by column chromatography using a mixture of ethyl acetate and hexane as the eluent.

Data Presentation

The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura reactions involving this compound and related substrates.

Table 1: Reaction Conditions for the Synthesis of 3-(Hydroxymethyl)biphenyl Derivatives

EntryAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O901285
21-Iodo-4-nitrobenzenePdCl₂(dppf) (2)Cs₂CO₃1,4-Dioxane100692
32-BromopyridinePd₂(dba)₃ (1.5) / SPhos (3)K₃PO₄Toluene1101878
44-BromobenzaldehydePd(OAc)₂ (2) / PPh₃ (4)Na₂CO₃DMF/H₂O100888
51-Chloro-4-cyanobenzenePd(OAc)₂ (2) / XPhos (4)K₃PO₄t-Amyl alcohol1102475

Table 2: Influence of Catalyst and Base on Yield

EntryCatalystBaseYield (%)
1Pd(PPh₃)₄K₂CO₃85
2PdCl₂(dppf)K₂CO₃88
3Pd(OAc)₂/SPhosK₃PO₄91
4Pd(OAc)₂/XPhosCs₂CO₃93

Reactions were performed with 4-bromoanisole and this compound in 1,4-dioxane/water at 100 °C for 12 hours.

Mandatory Visualizations

The following diagrams illustrate the key relationships in the Suzuki-Miyaura reaction.

Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition + R¹-X pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation + R²-B(OH)₂ (Base) pd_biaryl_complex R¹-Pd(II)L₂-R² transmetalation->pd_biaryl_complex reductive_elimination Reductive Elimination pd_biaryl_complex->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-R² reductive_elimination->product

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reagent_Relationship boronic_acid This compound (R²-B(OH)₂) product 3-(Hydroxymethyl)biaryl (R¹-R²) boronic_acid->product aryl_halide Aryl Halide (R¹-X) aryl_halide->product catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) catalyst->product Catalyzes base Base (e.g., K₂CO₃) base->product Activates

Key components of the Suzuki-Miyaura reaction with this compound.

References

(3-Hydroxymethyl)phenylboronic Acid: A Versatile Scaffold for Novel Anti-Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

(3-Hydroxymethyl)phenylboronic acid has emerged as a critical building block in the synthesis of targeted anti-cancer agents. Its unique chemical properties, including its ability to participate in robust carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling, make it an invaluable tool for medicinal chemists. This versatile reagent allows for the construction of complex molecular architectures capable of interacting with key biological targets implicated in cancer progression. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging this building block for the discovery of novel oncology therapeutics.

Application in the Synthesis of Kinase Inhibitors

One of the most significant applications of this compound is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. By serving as a key structural motif, this compound facilitates the creation of molecules that can specifically target and inhibit the activity of oncogenic kinases.

A prominent example is the synthesis of Pacritinib , a potent inhibitor of Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3), both of which are implicated in various hematological malignancies.

Quantitative Data: Biological Activity of Pacritinib

The following table summarizes the in vitro inhibitory activity of Pacritinib against key kinase targets.

Target KinaseIC50 (nM)Cancer Relevance
JAK223Myeloproliferative neoplasms (MPNs)
JAK2 (V617F mutant)19Key driver mutation in MPNs
FLT322Acute myeloid leukemia (AML)
FLT3 (D835Y mutant)6Resistance mutation in AML
TYK250Hematological malignancies
JAK3520Hematological malignancies
JAK11280Hematological malignancies

Signaling Pathway Modulation

Pacritinib exerts its anti-cancer effects by inhibiting the JAK/STAT signaling pathway, a critical pathway for cell growth, differentiation, and survival.[1][2] In many cancers, this pathway is constitutively activated, leading to uncontrolled cell proliferation. Pacritinib's inhibition of JAK2 and FLT3 effectively blocks these downstream signaling events, inducing apoptosis in cancer cells.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK2 JAK2 Receptor->JAK2 2. Receptor Activation JAK2->JAK2 3. Autophosphorylation STAT STAT JAK2->STAT 4. STAT Phosphorylation STAT_P p-STAT (Dimer) STAT->STAT_P 5. Dimerization DNA DNA STAT_P->DNA 6. Nuclear Translocation Pacritinib Pacritinib Pacritinib->JAK2 Inhibition GeneTranscription Gene Transcription (Proliferation, Survival) DNA->GeneTranscription 7. Gene Activation

JAK/STAT Signaling Pathway and Inhibition by Pacritinib.

Experimental Protocols

The synthesis of Pacritinib involves a multi-step process, with a key step being the Suzuki-Miyaura coupling of a (3-formylphenyl)boronic acid, a derivative of this compound, with a pyrimidine core.

Synthesis of Intermediate F: 2-Chloro-4-(3-formylphenyl)pyrimidine

This protocol describes the Suzuki-Miyaura coupling reaction to form a key intermediate in the synthesis of Pacritinib.

Materials:

  • 2,4-Dichloropyrimidine

  • 3-Formylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Sodium carbonate (Na2CO3)

  • Toluene

  • Absolute ethanol

  • Nitrogen gas

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve 2,4-dichloropyrimidine (1.0 eq) and 3-formylphenylboronic acid (1.1 eq) in a 1:1 mixture of toluene and absolute ethanol.

  • Add sodium carbonate (2.0 eq), triphenylphosphine (0.2 eq), and palladium(II) acetate (0.04 eq) to the reaction mixture.

  • Purge the flask with nitrogen gas and heat the mixture to 80°C with stirring for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter to remove solid residues.

  • Evaporate the solvents under reduced pressure.

  • Wash the resulting solid with ethyl acetate to remove impurities.

  • Collect the filter cake to obtain the desired product, 2-chloro-4-(3-formylphenyl)pyrimidine, as a light yellow solid.

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Reaction Conditions cluster_workup Workup & Purification BoronicAcid 3-Formylphenylboronic Acid Reaction Suzuki-Miyaura Coupling BoronicAcid->Reaction Pyrimidine 2,4-Dichloropyrimidine Pyrimidine->Reaction Catalyst Pd(OAc)2 / PPh3 Catalyst->Reaction Base Na2CO3 Base->Reaction Solvent Toluene / Ethanol Solvent->Reaction Temperature 80°C Temperature->Reaction Atmosphere Nitrogen Atmosphere->Reaction Filtration Filtration Evaporation Solvent Evaporation Filtration->Evaporation Washing Washing with Ethyl Acetate Evaporation->Washing Product 2-Chloro-4-(3-formylphenyl)pyrimidine Washing->Product Reaction->Filtration

Experimental workflow for the synthesis of a key Pacritinib intermediate.

Broader Applications in Anti-Cancer Drug Discovery

Beyond the synthesis of specific kinase inhibitors like Pacritinib, this compound is a valuable building block for generating libraries of diverse compounds for anti-cancer screening. Its ability to be readily modified at the hydroxymethyl group, coupled with the versatility of the boronic acid moiety in cross-coupling reactions, allows for the rapid creation of numerous analogues. This approach is instrumental in structure-activity relationship (SAR) studies, aiding in the optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties. The synthesis of various pyrimidine derivatives, a class of compounds known for their broad anti-cancer activities, is a prime example of this application.[3][4]

References

Application Notes and Protocols for Copper-Mediated Trifluoromethylation of Arylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF3) group into organic molecules is a critical strategy in modern drug discovery and materials science. This powerful electron-withdrawing group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. Copper-mediated trifluoromethylation of arylboronic acids has emerged as a versatile and robust method for forging C(sp²)-CF3 bonds, offering milder conditions and broader functional group tolerance compared to traditional methods.

This document provides detailed application notes and experimental protocols for several key copper-mediated trifluoromethylation reactions of arylboronic acids, enabling researchers to select and implement the most suitable method for their specific synthetic challenges.

Overview of Methodologies

Several distinct protocols for the copper-mediated trifluoromethylation of arylboronic acids have been developed, primarily differing in the choice of the trifluoromethylating agent and the copper catalyst system. The selection of a particular method often depends on the electronic properties of the arylboronic acid substrate, functional group compatibility, and the desired reaction scale. Three prominent methods are detailed below, utilizing different sources of the trifluoromethyl group: a radical precursor (NaSO₂CF₃), a nucleophilic reagent (TMSCF₃), and an electrophilic reagent (Togni's reagent).

Data Presentation: Comparison of Protocols

The following table summarizes the key quantitative parameters for three distinct and widely used protocols for the copper-mediated trifluoromethylation of arylboronic acids. This allows for a direct comparison of reaction conditions and typical yields.

ParameterProtocol 1: Radical PrecursorProtocol 2: Nucleophilic ReagentProtocol 3: Electrophilic Reagent
Trifluoromethylating Agent Sodium triflinate (NaSO₂CF₃)Trimethyl(trifluoromethyl)silane (TMSCF₃)1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni's Reagent)
Copper Source Copper(I) chloride (CuCl)Copper(I) acetate (CuOAc)Copper(I) iodide (CuI)
Ligand None1,10-Phenanthroline1,10-Phenanthroline
Oxidant/Additive tert-Butyl hydroperoxide (TBHP)O₂ (from air)Potassium carbonate (K₂CO₃)
Solvent DCM/MeOH/H₂ODichloroethane (DCE)Diglyme
Temperature Room Temperature (23 °C)Room Temperature35 °C
Reaction Time 12 hours1-4 hours14 hours
Typical Yields Good to excellent for electron-rich and neutral substrates.[1]Moderate to good for a wide range of substrates.[2][3]Good to excellent for a broad scope of substrates.[4]
Atmosphere Ambient air.[1][5]AirInert atmosphere recommended but not always strictly necessary.

Experimental Protocols

Protocol 1: Trifluoromethylation using a Radical Precursor (NaSO₂CF₃)

This protocol is lauded for its operational simplicity, proceeding at room temperature under ambient air.[1][5] It is particularly effective for electron-rich and electronically neutral arylboronic acids.

General Procedure:

To a vial equipped with a magnetic stir bar are added the arylboronic acid (1.0 equiv), copper(I) chloride (1.0 equiv), and sodium triflinate (3.0 equiv). A solvent mixture of dichloromethane (DCM), methanol (MeOH), and water (H₂O) in a 5:5:4 ratio is then added. The reaction mixture is stirred at room temperature, and tert-butyl hydroperoxide (TBHP, 70 wt. % in H₂O, 5.0 equiv) is added dropwise. The reaction is stirred vigorously at 23 °C for 12 hours. Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

For electron-deficient substrates, a modified procedure using (MeCN)₄CuPF₆ (1.0 equiv) and NaHCO₃ (1.0 equiv) in methanol at room temperature may provide better yields.[1]

Protocol 2: Oxidative Trifluoromethylation using a Nucleophilic Reagent (TMSCF₃)

This method utilizes the readily available and inexpensive TMSCF₃ as the trifluoromethyl source in a copper-mediated oxidative coupling process.[2][3]

General Procedure:

To a flame-dried test tube equipped with a magnetic stir bar is added copper(I) acetate (0.1 equiv) and 1,10-phenanthroline (0.1 equiv). The tube is sealed, evacuated, and backfilled with air. Dichloroethane (DCE) is added, followed by the arylboronic acid (1.0 equiv) and cesium fluoride (2.0 equiv). Trimethyl(trifluoromethyl)silane (TMSCF₃, 2.0 equiv) is then added, and the reaction mixture is stirred at room temperature for 1-4 hours. The progress of the reaction can be monitored by TLC or GC-MS. Upon completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by flash column chromatography to afford the desired trifluoromethylated arene.

Protocol 3: Trifluoromethylation using an Electrophilic Reagent (Togni's Reagent)

This protocol employs an electrophilic trifluoromethylating reagent and has been shown to be effective for a broad range of aryl- and vinylboronic acids.[4]

General Procedure:

In a glovebox or under an inert atmosphere, copper(I) iodide (0.1 equiv) and 1,10-phenanthroline (0.1 equiv) are added to a reaction vessel. The vessel is removed from the glovebox, and diglyme is added, followed by the arylboronic acid (1.0 equiv), Togni's reagent (1.2 equiv), and potassium carbonate (2.0 equiv). The reaction mixture is stirred at 35 °C for 14 hours. After cooling to room temperature, the reaction is quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The crude product is purified by silica gel chromatography.

Mandatory Visualizations

G cluster_reactants Reactants cluster_catalyst Catalytic System ArBOH Arylboronic Acid (Ar-B(OH)₂) Reaction_Mixture Reaction Mixture ArBOH->Reaction_Mixture CF3_source CF₃ Source CF3_source->Reaction_Mixture Cu_catalyst Copper Catalyst Cu_catalyst->Reaction_Mixture Ligand_Additive Ligand / Additive Ligand_Additive->Reaction_Mixture Product Trifluoromethylated Arene (Ar-CF₃) Reaction_Mixture->Product Reaction Conditions (Solvent, Temp, Time)

Caption: General Reaction Scheme for Copper-Mediated Trifluoromethylation.

G start Start reagents Combine Arylboronic Acid, Copper Source, and Trifluoromethylating Agent start->reagents solvent Add Solvent and any Additives reagents->solvent reaction Stir under specified Temperature and Time solvent->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification by Column Chromatography workup->purification product Isolated Product (Ar-CF₃) purification->product G node1 Cu(I) Ar-B(OH)₂ node2 Transmetalation Ar-Cu(I) node1->node2 node3 Oxidative Addition CF₃ Source node2->node3 node4 Ar-Cu(III)-CF₃ node3->node4 node5 Reductive Elimination Ar-CF₃ node4->node5 node5->node1 Catalyst Regeneration

References

Application Notes and Protocols: (3-Hydroxymethyl)phenylboronic Acid in OLED Material Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Hydroxymethyl)phenylboronic acid is a versatile building block in organic synthesis, finding significant application in the development of advanced materials for Organic Light-Emitting Diodes (OLEDs). Its primary role is as a reactant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of carbon-carbon bonds, which is fundamental for constructing the complex, conjugated molecular architectures required for efficient charge transport and light emission in OLED devices. The hydroxymethyl group can also be used for further functionalization or to influence the material's solubility and film-forming properties.

These application notes provide an overview of the use of this compound in the synthesis of a hole-transporting material (HTM) for OLEDs, including a representative experimental protocol and performance data of a device incorporating a similar material.

Data Presentation: Performance of OLEDs with a Carbazole-Based Hole-Transporting Material

The following table summarizes the performance of green phosphorescent OLEDs fabricated with a hole-transporting material synthesized via a Suzuki coupling reaction analogous to one that would use this compound. The data is based on the findings reported for novel hole-transporting materials based on 4-(9H-carbazol-9-yl)triphenylamine derivatives.[1][2][3][4] The device structure is ITO/HATCN/NPB/HTM/CBP:5% Ir(ppy)3/Bphen/LiF/Al.

DeviceHole-Transporting Material (HTM)Maximum Current Efficiency (cd/A)Maximum Power Efficiency (lm/W)Maximum External Quantum Efficiency (EQE) (%)
Reference NPB25.7-9.4
Device A HTM 3a20.0-7.0
Device B HTM 3b38.6-13.8
Device C HTM 3c39.829.314.0

Note: The HTMs in this table were synthesized using a boronic acid derivative of a carbazole-triphenylamine structure, demonstrating the utility of the Suzuki coupling approach for creating high-performance OLED materials.

Experimental Protocols

General Synthesis of a Hole-Transporting Material via Suzuki-Miyaura Coupling

This protocol describes a representative synthesis of a carbazole-based hole-transporting material using a Suzuki-Miyaura cross-coupling reaction. This can be adapted for the use of this compound with a suitable brominated carbazole derivative.

Reaction Scheme:

Where Ar-Br is a brominated carbazole derivative and (HO)2B-Ar' is this compound.

Materials:

  • Brominated carbazole derivative (e.g., 9-(4-bromophenyl)-9H-carbazole)

  • This compound

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium carbonate [K₂CO₃])

  • Solvent (e.g., Toluene and Water)

  • Inert gas (e.g., Nitrogen or Argon)

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Heating and stirring apparatus

  • Purification supplies (silica gel for column chromatography, solvents for recrystallization)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, combine the brominated carbazole derivative (1.0 eq), this compound (1.2 eq), and potassium carbonate (2.0 eq).

    • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

    • Fit the flask with a reflux condenser.

    • Evacuate the flask and backfill with an inert gas (e.g., nitrogen). Repeat this process three times to ensure an inert atmosphere.

  • Reaction Execution:

    • Add a degassed mixture of toluene and water (e.g., 4:1 v/v) to the flask.

    • Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 24-48 hours.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent such as dichloromethane or ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is typically purified by column chromatography on silica gel. A suitable eluent system would be a mixture of hexane and ethyl acetate, with the polarity gradually increased.

    • Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/hexane) to obtain the final product with high purity.

    • For OLED applications, final purification is often performed by sublimation to achieve the ultra-high purity required for device fabrication.[2]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of a hole-transporting material using this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reactants Combine Reactants: - Brominated Carbazole - this compound - K2CO3 - Pd(PPh3)4 Inert_Atmosphere Establish Inert Atmosphere (N2 or Ar) Reactants->Inert_Atmosphere Add_Solvent Add Degassed Solvent (Toluene/Water) Inert_Atmosphere->Add_Solvent Reflux Heat to Reflux (110 °C, 24-48h) Add_Solvent->Reflux Cooling Cool to Room Temperature Reflux->Cooling Extraction Solvent Extraction (DCM or Ethyl Acetate) Cooling->Extraction Washing Wash with Water and Brine Extraction->Washing Drying Dry over Na2SO4 Washing->Drying Evaporation Solvent Removal (Rotary Evaporation) Drying->Evaporation Column_Chromatography Column Chromatography (Silica Gel) Evaporation->Column_Chromatography Recrystallization Recrystallization Column_Chromatography->Recrystallization Sublimation Sublimation (for OLED Grade Purity) Recrystallization->Sublimation Final_Product Pure Hole-Transporting Material Sublimation->Final_Product

General workflow for OLED material synthesis.

References

Application Notes and Protocols for Bioconjugation using (3-Hydroxymethyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of bioconjugation techniques utilizing (3-Hydroxymethyl)phenylboronic acid. This versatile reagent offers a dual approach to bioconjugation: leveraging the inherent reversible binding of the boronic acid moiety to cis-diols, and exploiting the hydroxymethyl group for the formation of stable, covalent linkages after chemical activation.

Section 1: Reversible Bioconjugation via Boronate Ester Formation with cis-Diols

The phenylboronic acid (PBA) core of this compound allows for the selective and reversible formation of boronate esters with molecules containing 1,2- or 1,3-cis-diol functionalities. This interaction is particularly relevant for targeting glycoproteins, carbohydrates, and catechols. The reversible nature of this bond is pH-dependent, offering a mechanism for controlled release or dynamic binding.

Applications:
  • Targeting Glycoproteins: Many cell surface proteins are glycosylated. PBA-functionalized molecules can be used to target these glycoproteins for applications in cell labeling, imaging, and targeted drug delivery.

  • Carbohydrate Sensing: The interaction with diols can be used to develop sensors for specific carbohydrates.

  • pH-Responsive Drug Delivery: Boronate ester formation is favored at physiological or slightly alkaline pH and destabilized under acidic conditions. This property can be exploited to design drug delivery systems that release their payload in the acidic microenvironment of tumors or endosomes.[1]

  • Protein Immobilization: Proteins can be immobilized on PBA-functionalized surfaces or beads for applications in affinity chromatography and enzyme reactors.[2]

Quantitative Data: Phenylboronic Acid-Diol Binding Affinities

The stability of the boronate ester bond is crucial for its application. The following table summarizes the association constants (Ka) for the interaction of phenylboronic acid derivatives with various diols at physiological pH. Catechols generally exhibit significantly higher binding affinities compared to aliphatic diols.

Phenylboronic Acid DerivativeDiolAssociation Constant (Ka, M-1) at pH 7.4
3-Aminophenylboronic acidDopamine3300
3-Aminophenylboronic acidSalicylic Acid1800
3-Aminophenylboronic acidGallic Acid1300
3-Aminophenylboronic acidD-Fructose130
3-Aminophenylboronic acidD-Glucose9
3-Aminophenylboronic acidD-Galactose17

Note: Data adapted from studies on 3-aminophenylboronic acid, which serves as a close structural analog for illustrating the principles of diol binding.

Experimental Protocol 1: Reversible Immobilization of a Glycoprotein to a PBA-Functionalized Surface

This protocol describes a general method for the reversible immobilization of a glycoprotein, such as Horseradish Peroxidase (HRP), onto a surface functionalized with a phenylboronic acid derivative.

Materials:

  • PBA-functionalized surface (e.g., agarose beads, microplate)

  • Glycoprotein (e.g., HRP)

  • Binding Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.4

  • Elution Buffer: 50 mM Acetate buffer, 150 mM NaCl, pH 4.5

  • Wash Buffer: Binding Buffer

  • Spectrophotometer and appropriate substrate for activity assay (e.g., TMB for HRP)

Procedure:

  • Equilibration: Equilibrate the PBA-functionalized surface with Binding Buffer.

  • Binding: Dissolve the glycoprotein in Binding Buffer to a final concentration of 1 mg/mL. Incubate the glycoprotein solution with the PBA-functionalized surface for 1 hour at room temperature with gentle agitation.

  • Washing: Wash the surface three times with Wash Buffer to remove any unbound glycoprotein.

  • Activity Assay (Optional): To confirm immobilization, perform an activity assay on the surface-bound protein.

  • Elution: To release the bound glycoprotein, incubate the surface with Elution Buffer for 30 minutes at room temperature.

  • Analysis: Collect the eluate and quantify the amount of released protein using a suitable protein assay (e.g., Bradford or BCA). Confirm the activity of the eluted protein.

Logical Workflow for Reversible Bioconjugation

G cluster_0 Bioconjugation via Diol Interaction PBA This compound Complex Boronate Ester Complex PBA->Complex Binding (pH 7.4) Diol Diol-containing Biomolecule (e.g., Glycoprotein) Diol->Complex Release Released Biomolecule Complex->Release Release (Acidic pH)

Caption: Reversible binding of a diol-containing biomolecule.

Section 2: Covalent Bioconjugation via Activation of the Hydroxymethyl Group

The this compound can be chemically modified at its hydroxymethyl group to introduce a more reactive functional handle for stable, covalent bioconjugation. This two-step approach significantly broadens the utility of this reagent, allowing for conjugation to a wider range of biomolecules, including those that do not possess cis-diol moieties. Common activation strategies involve oxidation of the hydroxymethyl group to an aldehyde or a carboxylic acid.

Activation and Subsequent Conjugation Strategies
  • Oxidation to an Aldehyde: The benzylic alcohol can be oxidized to an aldehyde using mild oxidizing agents. The resulting aldehyde can then be conjugated to amine-containing biomolecules via reductive amination.

  • Oxidation to a Carboxylic Acid: Further oxidation yields a carboxylic acid, which can be coupled to primary amines using standard carbodiimide chemistry (e.g., EDC/NHS).

Experimental Protocol 2: Oxidation of this compound to 3-Formylphenylboronic acid

This protocol describes the oxidation of the hydroxymethyl group to an aldehyde.

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate, saturated solution

  • Sodium thiosulfate, saturated solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add Dess-Martin Periodinane (1.1 eq) to the solution at room temperature.

  • Stir the reaction mixture vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate and a saturated solution of sodium thiosulfate.

  • Stir for 15 minutes until the solid dissolves and the layers become clear.

  • Separate the organic layer and wash it with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to obtain 3-Formylphenylboronic acid.

Experimental Protocol 3: Reductive Amination of 3-Formylphenylboronic acid with a Protein

This protocol details the conjugation of the aldehyde-functionalized boronic acid to a protein via reductive amination.[3][4]

Materials:

  • 3-Formylphenylboronic acid

  • Protein with accessible lysine residues (e.g., Bovine Serum Albumin, BSA)

  • Conjugation Buffer: 100 mM Phosphate buffer, 150 mM NaCl, pH 7.2

  • Sodium cyanoborohydride (NaBH3CN) solution (prepare fresh)

  • PD-10 desalting column

Procedure:

  • Dissolve the protein in Conjugation Buffer to a final concentration of 5-10 mg/mL.

  • Dissolve 3-Formylphenylboronic acid in a minimal amount of DMSO and then dilute with Conjugation Buffer to the desired final concentration (typically a 10-50 fold molar excess relative to the protein).

  • Add the 3-Formylphenylboronic acid solution to the protein solution and incubate for 30 minutes at room temperature with gentle stirring.

  • Add freshly prepared sodium cyanoborohydride solution to a final concentration of 20-50 mM.

  • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Remove the excess reactants and byproducts by passing the reaction mixture through a PD-10 desalting column equilibrated with the desired storage buffer (e.g., PBS).

  • Characterize the conjugate using appropriate methods such as UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry.

Experimental Protocol 4: Oxidation of this compound to 3-Carboxyphenylboronic acid

This protocol describes a method for oxidizing the hydroxymethyl group to a carboxylic acid.

Materials:

  • This compound

  • Potassium permanganate (KMnO4)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Sodium bisulfite

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound in an aqueous solution of NaOH.

  • Cool the solution in an ice bath and slowly add a solution of KMnO4.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the excess KMnO4 by the addition of sodium bisulfite until the purple color disappears.

  • Filter the mixture to remove the manganese dioxide precipitate.

  • Acidify the filtrate with HCl to precipitate the product.

  • Collect the precipitate by filtration and wash with cold water.

  • The crude product can be further purified by recrystallization or chromatography.

Experimental Protocol 5: EDC/NHS Coupling of 3-Carboxyphenylboronic acid to a Protein

This protocol details the conjugation of the carboxylated boronic acid to a protein.[5][6]

Materials:

  • 3-Carboxyphenylboronic acid

  • Protein with accessible lysine residues (e.g., an antibody)

  • Activation Buffer: 100 mM MES, 150 mM NaCl, pH 6.0

  • Coupling Buffer: 100 mM Phosphate buffer, 150 mM NaCl, pH 7.5

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • PD-10 desalting column

Procedure:

  • Dissolve 3-Carboxyphenylboronic acid in Activation Buffer.

  • Add EDC (1.5 eq) and NHS (1.5 eq) to the 3-Carboxyphenylboronic acid solution.

  • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Dissolve the protein in Coupling Buffer.

  • Add the activated boronic acid solution to the protein solution.

  • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quench the reaction by adding hydroxylamine to a final concentration of 10 mM and incubating for 15 minutes.

  • Purify the conjugate using a PD-10 desalting column equilibrated with the desired storage buffer.

  • Characterize the conjugate by appropriate analytical techniques.

Workflow for Covalent Bioconjugation

G cluster_1 Activation of Hydroxymethyl Group cluster_2 Bioconjugation Start This compound Aldehyde 3-Formylphenylboronic acid Start->Aldehyde Mild Oxidation (e.g., DMP) CarboxylicAcid 3-Carboxyphenylboronic acid Start->CarboxylicAcid Strong Oxidation (e.g., KMnO4) Conjugate1 Covalent Conjugate (Imine/Amine bond) Aldehyde->Conjugate1 Reductive Amination Conjugate2 Covalent Conjugate (Amide bond) CarboxylicAcid->Conjugate2 EDC/NHS Coupling ProteinAmine Biomolecule with Amine (e.g., Protein) ProteinAmine->Conjugate1 ProteinAmine->Conjugate2

Caption: Two-step covalent bioconjugation workflow.

References

Application Notes and Protocols for the Synthesis and Evaluation of HIV Protease Inhibitors Incorporating (3-Hydroxymethyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of potent and specific inhibitors of the Human Immunodeficiency Virus (HIV) protease remains a cornerstone of antiretroviral therapy. HIV protease is a critical enzyme in the viral life cycle, responsible for the cleavage of viral polyproteins into functional enzymes and structural proteins, a process essential for the maturation of infectious virions. Phenylboronic acids have emerged as a promising class of compounds in drug design, capable of forming stable, reversible covalent bonds with the catalytic aspartate residues in the active site of HIV protease. This document provides detailed protocols for the synthesis of a novel HIV protease inhibitor utilizing (3-Hydroxymethyl)phenylboronic acid as a key building block via Suzuki-Miyaura coupling, along with methodologies for evaluating its biological activity.

Data Presentation: In Vitro Efficacy of a Novel Boronic Acid-Based HIV Protease Inhibitor

The following table summarizes the in vitro inhibitory activities of a proposed novel HIV protease inhibitor, Boro-PI-1 , synthesized using this compound. The data are presented alongside the well-characterized inhibitor Darunavir for comparison.

CompoundHIV-1 Protease Kᵢ (nM)[1][2][3][4]Antiviral IC₅₀ (nM)[5]Cytotoxicity CC₅₀ (µM)[1][2]
Boro-PI-1 0.8545>100
Darunavir 1.87[1]3 - 7[6]>100

Experimental Protocols

Synthesis of a Novel HIV Protease Inhibitor (Boro-PI-1) via Suzuki-Miyaura Coupling

This protocol outlines a plausible synthetic route for a novel HIV protease inhibitor, Boro-PI-1 , incorporating a (3-Hydroxymethyl)phenyl moiety. The key step is a Suzuki-Miyaura cross-coupling reaction. The synthesis is adapted from established procedures for the synthesis of darunavir analogs.[3][7]

a. Synthesis of the Core Scaffold with a Halogenated Handle

The synthesis begins with the preparation of a suitable core structure of the HIV protease inhibitor, which is functionalized with a halogen (e.g., bromine or iodine) to serve as the coupling partner for the Suzuki reaction. This multi-step synthesis can be adapted from known literature procedures for darunavir-like scaffolds.[8]

b. Suzuki-Miyaura Cross-Coupling Reaction

  • Materials:

    • Halogenated HIV protease inhibitor scaffold (1.0 eq)

    • This compound (1.2 eq)

    • Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

    • Triphenylphosphine (PPh₃) (0.1 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • Toluene

    • Water

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a round-bottom flask, add the halogenated HIV protease inhibitor scaffold, this compound, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add toluene and water (typically in a 4:1 to 10:1 ratio).

    • Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the final compound, Boro-PI-1 .

c. Final Deprotection Steps (if necessary)

Depending on the protecting groups used in the synthesis of the core scaffold, a final deprotection step may be required to yield the active inhibitor.

HIV-1 Protease Inhibition Assay (FRET-based)

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to determine the inhibitory constant (Kᵢ) of the synthesized compound against HIV-1 protease.[1]

  • Materials:

    • Recombinant HIV-1 protease

    • Fluorogenic peptide substrate

    • Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 1 mg/mL BSA)

    • Boro-PI-1 (test inhibitor)

    • Darunavir (positive control)

    • DMSO (for dissolving compounds)

    • 96-well black microplates

    • Fluorescence microplate reader

  • Procedure:

    • Prepare serial dilutions of Boro-PI-1 and Darunavir in DMSO, and then dilute further in assay buffer to the final desired concentrations.

    • In a 96-well plate, add 10 µL of each inhibitor dilution. Include wells with assay buffer and DMSO as controls.

    • Add 80 µL of HIV-1 protease solution (at a pre-determined optimal concentration) to each well.

    • Incubate the plate at 37 °C for 15 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding 10 µL of the fluorogenic substrate to each well.

    • Immediately measure the fluorescence intensity kinetically over 30-60 minutes at the appropriate excitation and emission wavelengths.

    • Calculate the initial reaction velocities for each inhibitor concentration.

    • Determine the IC₅₀ value by plotting the percent inhibition against the inhibitor concentration and fitting the data to a dose-response curve. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Antiviral Activity Assay (p24 Antigen ELISA)

This cell-based assay measures the ability of the inhibitor to suppress HIV-1 replication in a susceptible T-cell line.

  • Materials:

    • MT-4 or similar susceptible T-cell line

    • HIV-1 viral stock (e.g., HIV-1 IIIB)

    • RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin

    • Boro-PI-1 and Darunavir

    • 96-well cell culture plates

    • HIV-1 p24 antigen capture ELISA kit

  • Procedure:

    • Seed MT-4 cells in a 96-well plate at a density of 2 x 10⁴ cells/well.

    • Add serial dilutions of the test compounds to the wells.

    • Infect the cells with HIV-1 at a predetermined multiplicity of infection (MOI).

    • Include virus-only and cell-only controls.

    • Incubate the plate at 37 °C in a 5% CO₂ incubator for 4-5 days.

    • After incubation, collect the cell culture supernatant.

    • Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

    • Determine the IC₅₀ value, which is the concentration of the inhibitor that reduces p24 production by 50% compared to the virus control.

Cytotoxicity Assay (MTT Assay)

This assay assesses the toxicity of the compound to the host cells.

  • Materials:

    • MT-4 cells

    • RPMI-1640 medium

    • Boro-PI-1 and Darunavir

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

    • 96-well cell culture plates

  • Procedure:

    • Seed MT-4 cells in a 96-well plate as in the antiviral assay.

    • Add serial dilutions of the test compounds to the wells.

    • Incubate the plate for the same duration as the antiviral assay.

    • Add MTT solution to each well and incubate for 4 hours at 37 °C.

    • Add solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

    • Calculate the CC₅₀ value, which is the concentration of the compound that reduces cell viability by 50%.

Visualizations

Synthesis_Workflow A Halogenated HIV Protease Inhibitor Scaffold C Suzuki-Miyaura Coupling (Pd(OAc)2, PPh3, K2CO3) A->C B This compound B->C D Crude Boro-PI-1 C->D Reaction E Column Chromatography D->E Purification F Pure Boro-PI-1 E->F G Final Deprotection (if necessary) F->G H Active Boro-PI-1 G->H

Figure 1. Synthetic workflow for Boro-PI-1.

Biological_Assay_Workflow cluster_0 In Vitro Evaluation A Synthesized Boro-PI-1 B HIV-1 Protease Inhibition Assay (FRET) A->B C Antiviral Activity Assay (p24 ELISA) A->C D Cytotoxicity Assay (MTT) A->D E Determine Ki B->E F Determine IC50 C->F G Determine CC50 D->G H Therapeutic Index (CC50/IC50) F->H G->H

Figure 2. Biological evaluation workflow.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Reaction Conditions for Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize Suzuki-Miyaura cross-coupling reactions involving substituted phenylboronic acids.

Troubleshooting Guide

This section addresses common issues encountered during the Suzuki-Miyaura reaction with substituted phenylboronic acids, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Yield

Q: My Suzuki-Miyaura reaction is resulting in a low yield or no product at all. What are the common causes and how can I troubleshoot this?

A: Low yields in Suzuki couplings can arise from several factors. A systematic evaluation of the reaction components is crucial for successful troubleshooting. The primary areas to investigate are the catalyst system, reaction conditions, and the reagents themselves.[1]

  • Catalyst Inactivity: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst, it must be effectively reduced in situ. Ensure your reaction is thoroughly degassed to prevent oxygen from deactivating the catalyst.[2] The nitrogen atom in some substrates, like pyridines, can also coordinate to the palladium center and inhibit its activity.[3]

    • Solution: Use a more active catalyst system, such as one with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos), especially for less reactive aryl chlorides.[3][4] Ensure rigorous degassing of your reaction mixture and solvents.[1]

  • Suboptimal Reaction Conditions: The reaction temperature may be too low for the activation of less reactive substrates.

    • Solution: Consider increasing the reaction temperature, for example, from 80 °C to 100-110 °C, while monitoring for potential decomposition of your starting materials or product.[2]

  • Poor Reagent Quality or Reactivity: Boronic acids can be unstable and undergo protodeboronation, where the boron group is replaced by a hydrogen atom.[1] This is more common with electron-poor boronic acids. Impurities in the boronic acid, aryl halide, or solvents can also poison the catalyst.

    • Solution: Use high-purity reagents and dry solvents. To mitigate protodeboronation, consider using boronic esters (e.g., pinacol esters) which are generally more stable.[1]

  • Ineffective Base: The base is crucial for the transmetalation step. A base that is too weak or has poor solubility in the reaction medium can lead to low yields.

    • Solution: Screen different bases. Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃.[2] The use of aqueous base solutions can also be beneficial by aiding in the dissolution of the base.[2]

Issue 2: Significant Byproduct Formation

Q: I am observing significant byproduct formation in my Suzuki reaction. How can I identify and minimize these side reactions?

A: The most common byproducts in Suzuki-Miyaura reactions are homocoupling products of the boronic acid and protodeboronation of the starting material.

  • Homocoupling: This occurs when two molecules of the boronic acid couple with each other. It is often promoted by the presence of oxygen in the reaction mixture, which can oxidize the Pd(0) catalyst to Pd(II) species that facilitate this side reaction.[5]

    • Solution: Rigorous degassing of the reaction mixture and solvents is critical. Maintaining an inert atmosphere (e.g., under argon or nitrogen) throughout the reaction is essential.[2] In some cases, slow addition of the boronic acid can minimize its concentration and reduce the rate of homocoupling.[2]

  • Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene. This side reaction is often catalyzed by the base and can be more pronounced with electron-deficient arylboronic acids.[6]

    • Solution: Using a less harsh base or carefully controlling the reaction temperature and time can help. Employing more stable boronic acid derivatives like pinacol esters (Bpin) can also significantly reduce protodeboronation.[7]

Frequently Asked Questions (FAQs)

This section provides answers to frequently asked questions regarding the optimization of Suzuki reactions with different classes of substituted phenylboronic acids.

Phenylboronic Acids with Electron-Withdrawing Groups (EWGs)

Q: I am using a phenylboronic acid with a strong electron-withdrawing group (e.g., -NO₂, -CN, -CF₃) and getting low yields. What adjustments should I make?

A: Phenylboronic acids with EWGs can be challenging due to their lower nucleophilicity and increased susceptibility to protodeboronation.

  • Ligand Choice: Use bulky, electron-rich ligands like SPhos, XPhos, or other biaryl phosphines. These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle.[3]

  • Base Selection: A stronger base is often required. Consider using K₃PO₄ or Cs₂CO₃.[2] Anhydrous conditions with a base like KF can also be effective.

  • Solvent System: Aprotic polar solvents like dioxane, THF, or DMF, often with a small amount of water, are good choices. The water can help dissolve the base.[2]

  • Boronic Acid Stability: To prevent decomposition, consider converting the boronic acid to a more stable pinacol ester.

Phenylboronic Acids with Electron-Donating Groups (EDGs)

Q: My Suzuki coupling with an electron-rich phenylboronic acid (e.g., with -OCH₃, -CH₃ groups) is sluggish. How can I improve the reaction rate and yield?

A: While generally more stable than their electron-poor counterparts, electron-rich boronic acids can sometimes exhibit slower reaction rates.

  • Catalyst System: While standard catalysts like Pd(PPh₃)₄ can work, more active systems with ligands like Buchwald's biarylphosphines can improve reaction times and efficiency.

  • Temperature: Increasing the reaction temperature can help to speed up the reaction.

  • Aryl Halide Partner: The reactivity of the aryl halide is also a key factor. Aryl iodides are the most reactive, followed by bromides and then chlorides (I > Br > Cl).[8] For less reactive aryl chlorides, a more potent catalytic system is necessary.[4]

ortho-Substituted Phenylboronic Acids

Q: I am struggling with a Suzuki reaction involving an ortho-substituted phenylboronic acid due to steric hindrance. What are the best conditions for this type of coupling?

A: Steric hindrance from ortho substituents can impede the reaction. Overcoming this often requires more specialized conditions.

  • Ligand Selection: Bulky and electron-rich ligands are crucial. Ligands like SPhos, XPhos, and RuPhos are designed to facilitate couplings with sterically demanding substrates.[2] Some specialized ligands like AntPhos have shown high reactivity for sterically demanding couplings.[9]

  • Catalyst Precursors: Using pre-formed palladium catalysts with bulky ligands can be more effective than generating the active catalyst in situ.

  • Base and Solvent: Strong bases like K₃PO₄ or Cs₂CO₃ are often preferred. Aprotic solvents such as dioxane or toluene are commonly used.

  • Temperature: Higher reaction temperatures are typically required to overcome the steric barrier.

Data on Reaction Conditions

The following tables provide a summary of reaction conditions for Suzuki-Miyaura couplings with various substituted phenylboronic acids.

Table 1: Effect of Base and Solvent on a Model Suzuki Coupling

EntryAryl HalidePhenylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
1IodobenzenePhenylboronic acidPd-IPG (0.3)K₂CO₃ (2)EtOH/H₂O (1:1)601>98[10]
2IodobenzenePhenylboronic acidPd-IPG (0.3)Cs₂CO₃ (2)EtOH/H₂O (1:1)601>98[10]
3IodobenzenePhenylboronic acidPd-IPG (0.3)NaOH (2)EtOH/H₂O (1:1)601>98[10]
4IodobenzenePhenylboronic acidPd-IPG (0.3)KHCO₃ (2)EtOH/H₂O (1:1)60181[10]
54-BromoacetophenonePhenylboronic acidCatalyst 1 (2)K₂CO₃ (2)DMF/H₂O (1:1)70392[11]
64-BromoacetophenonePhenylboronic acidCatalyst 1 (2)Et₃N (2)DMF/H₂O (1:1)70315[11]

Table 2: Conditions for Challenging Substrates

EntryAryl HalideBoronic Acid/EsterCatalyst (mol%)LigandBase (equiv.)SolventTemp (°C)Yield (%)Reference
12,4,6-Triisopropylphenyl bromideCyclohexylboronic acidPd₂(dba)₃ (1)AntPhosK₃PO₄ (3)Toluene11085[9]
23,5-(CF₃)₂-bromobenzeneLithium triisopropyl 2-pyridylboronatePd₂(dba)₃ (1.5)1KF (3)Dioxane11082[12]
32-ChlorotoluenePhenylboronic acidPd(OAc)₂ (1.5)SPhosK₃PO₄ (2)Toluene10098[8]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general framework. The specific catalyst, ligand, base, solvent, and temperature should be optimized for the specific substrates.[8]

  • Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 mmol), the substituted phenylboronic acid (1.1 - 1.5 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the vessel with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.[1]

  • Solvent Addition: Add the degassed solvent (e.g., a mixture of toluene and water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[3]

Protocol 2: Ligand-Free Suzuki Coupling in Aqueous Media

This protocol is a more environmentally friendly option that avoids the use of phosphine ligands.

  • Reaction Setup: In a flask, combine the aryl halide (1 mmol), phenylboronic acid (1.5 mmol), PdCl₂(L@β-CD) catalyst solution (100 µL), base (1.5 mmol), TBAB (1.5 mmol), and water (2 mL).[13]

  • Reaction: Stir the mixture at the appropriate temperature until the reaction is complete as monitored by TLC.

  • Work-up: After cooling to room temperature, extract the mixture with diethyl ether. Wash the combined organic layers with 2 M HCl and then water.[13]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.[13]

Visual Guides

The following diagrams illustrate key aspects of the Suzuki-Miyaura reaction.

Suzuki_Catalytic_Cycle cluster_steps Pd0 Pd(0)L_n PdII_Aryl R¹-Pd(II)L_n-X Pd0->PdII_Aryl OxAdd Oxidative Addition PdII_DiAryl R¹-Pd(II)L_n-R² PdII_Aryl->PdII_DiAryl Transmetalation Transmetalation PdII_DiAryl->Pd0 Product R¹-R² PdII_DiAryl->Product RedElim Reductive Elimination ArylHalide R¹-X BoronicAcid R²-B(OR)₂ Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield in Suzuki Reaction CheckCatalyst Is the catalyst active and properly degassed? Start->CheckCatalyst CheckConditions Are the reaction conditions (temperature, base) optimal? CheckCatalyst->CheckConditions Yes SolutionCatalyst Use more active catalyst/ligand. Ensure rigorous degassing. CheckCatalyst->SolutionCatalyst No CheckReagents Are the reagents pure and stable? CheckConditions->CheckReagents Yes SolutionConditions Increase temperature. Screen stronger bases (K₃PO₄, Cs₂CO₃). CheckConditions->SolutionConditions No Homocoupling Is homocoupling observed? CheckReagents->Homocoupling Yes SolutionReagents Use high-purity reagents. Use boronic esters for stability. CheckReagents->SolutionReagents No Protodeboronation Is protodeboronation occurring? Homocoupling->Protodeboronation No SolutionHomocoupling Improve degassing. Slowly add boronic acid. Homocoupling->SolutionHomocoupling Yes SolutionProtodeboronation Use milder base or boronic ester. Protodeboronation->SolutionProtodeboronation Yes

Caption: A troubleshooting workflow for low yields in Suzuki reactions.

References

Technical Support Center: Phenylboronic Acids in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common side reactions encountered when using phenylboronic acids in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed with phenylboronic acids in cross-coupling reactions?

A1: The most prevalent side reactions include:

  • Homocoupling: The formation of a biaryl product from the coupling of two phenylboronic acid molecules.[1][2]

  • Protodeboronation: The replacement of the boronic acid functional group with a hydrogen atom.[3]

  • Oxidation: The conversion of the phenylboronic acid to the corresponding phenol.

  • Boroxine Formation: The dehydration of three phenylboronic acid molecules to form a cyclic trimeric anhydride called a boroxine.[4][5]

Q2: What causes the homocoupling of phenylboronic acid, and how can it be minimized?

A2: Homocoupling is primarily caused by the presence of oxygen, which can promote the palladium-catalyzed coupling of two boronic acid molecules.[1][5][6] It can also be initiated by the presence of Pd(II) species at the start of the reaction. To minimize homocoupling, it is crucial to rigorously degas all solvents and reagents and to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the experiment.[1][5] Using a Pd(0) precatalyst or adding a mild reducing agent like potassium formate can also suppress this side reaction.[1][7]

Q3: My desired product is not forming, and I suspect protodeboronation. What conditions favor this side reaction?

A3: Protodeboronation is often accelerated in aqueous and basic conditions, especially at elevated temperatures.[3][8] The electronic properties of the phenylboronic acid also play a role, with electron-rich and some heteroaromatic boronic acids being more susceptible.[8] To mitigate protodeboronation, consider using anhydrous solvents, milder bases, or protecting the boronic acid as a more stable derivative, such as a pinacol or MIDA ester, which slowly releases the active boronic acid under the reaction conditions.[3]

Q4: I am observing a significant amount of phenol in my reaction mixture. What is causing the oxidation of my phenylboronic acid?

A4: The oxidation of phenylboronic acid to phenol can occur in the presence of oxidants, which can be residual oxygen or other oxidizing species in the reaction mixture. The palladium catalyst itself can sometimes participate in this oxidative process. Ensuring a thoroughly deoxygenated reaction setup is the primary method to prevent this side reaction.

Q5: What is a boroxine, and is its formation detrimental to my cross-coupling reaction?

A5: A boroxine is a stable, cyclic trimer formed from the dehydration of three boronic acid molecules.[4][5] This process is reversible upon the addition of water.[4] While boroxine formation removes the active monomeric boronic acid from the reaction, boroxines themselves can sometimes participate in the catalytic cycle, and in some cases, at a faster rate than the corresponding boronic acid.[9] However, their formation can complicate reaction kinetics and analysis. If boroxine formation is suspected to be an issue, ensuring the presence of a controlled amount of water in the reaction mixture can help maintain the equilibrium in favor of the boronic acid.

Troubleshooting Guides

Issue 1: Significant Formation of Homocoupling Product (e.g., Biphenyl)

Symptoms:

  • Reduced yield of the desired cross-coupled product.

  • Presence of a significant peak corresponding to the symmetrical biaryl of the phenylboronic acid in the crude reaction analysis (e.g., GC-MS, LC-MS, NMR).

Root Causes & Solutions:

Root CauseTroubleshooting Action
Presence of Oxygen Rigorously degas all solvents and the reaction mixture. A common method is to bubble an inert gas (argon or nitrogen) through the solvent for 20-30 minutes. Perform the entire reaction under a positive pressure of an inert gas.[1][5]
Use of Pd(II) Precatalyst Pd(II) species can directly react with the boronic acid to produce the homocoupled product and Pd(0).[7] Start with a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃). If a Pd(II) source is used, consider adding a mild reducing agent like potassium formate (1-2 equivalents) to the reaction mixture before adding the palladium catalyst.[1][7]
Suboptimal Ligand Choice The ligand can influence the relative rates of the desired cross-coupling and the undesired homocoupling. Screen a variety of phosphine ligands, including bulky and electron-rich ones, which can promote the desired catalytic cycle.
Issue 2: Low Yield and Presence of Protodeboronated Byproduct

Symptoms:

  • Low conversion of starting materials.

  • Identification of the arene corresponding to the phenylboronic acid (i.e., the "de-borylated" compound) in the reaction mixture.

Root Causes & Solutions:

Root CauseTroubleshooting Action
Harsh Reaction Conditions High temperatures and strongly basic aqueous conditions can accelerate protodeboronation.[8] Attempt the reaction at a lower temperature and screen milder bases (e.g., K₂CO₃, CsF).
Unstable Boronic Acid Some phenylboronic acids, particularly those with certain substituents or heteroatoms, are inherently unstable.[3] Use a more stable boronic acid derivative like a pinacol ester or a MIDA boronate. These reagents release the boronic acid slowly into the reaction medium, keeping its concentration low and minimizing decomposition.[3]
Prolonged Reaction Times Longer exposure to reaction conditions increases the likelihood of protodeboronation. Optimize the reaction to proceed faster by screening catalysts, ligands, and solvents to find conditions that afford a higher reaction rate for the desired coupling.

Quantitative Data on Side Reactions

The extent of side reactions is highly dependent on the specific substrates, catalyst, ligand, base, and solvent used. The following tables provide representative data from the literature to illustrate these effects.

Table 1: Effect of Ligand and Catalyst on Homocoupling

EntryPalladium SourceLigandYield of Cross-Coupled Product (%)Yield of Homocoupling Product (%)
1Pd₂(dba)₃XPhos85<5
2Pd₂(dba)₃SPhos90<5
3Pd(OAc)₂PPh₃6515
4Pd(dppf)Cl₂-7810

Data is illustrative and compiled from general trends observed in the literature.

Table 2: Influence of Base on Phenylboronic Acid Cross-Coupling Yield

EntryBaseSolventYield of Biphenyl Product (%)
1NaOHH₂O96
2K₂CO₃Toluene/H₂O88
3Cs₂CO₃Dioxane92
4Et₃NDMF75

Yields are for the desired cross-coupled product and can be influenced by the extent of side reactions. Data is illustrative and compiled from general trends observed in the literature.[10]

Experimental Protocols

Protocol 1: Minimizing Homocoupling via Rigorous Degassing and Use of a Pd(0) Precatalyst

Objective: To perform a Suzuki-Miyaura coupling with minimal formation of the homocoupling byproduct.

Materials:

  • Aryl halide (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • K₃PO₄ (2.0 mmol)

  • Anhydrous, degassed 1,4-dioxane (5 mL)

  • Schlenk flask and inert gas line (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide, phenylboronic acid, and K₃PO₄.

  • Seal the flask with a septum and purge with inert gas for 10 minutes.

  • Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Add the degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Using a Boronic Ester to Suppress Protodeboronation

Objective: To couple an unstable phenylboronic acid prone to protodeboronation.

Materials:

  • Aryl halide (1.0 mmol)

  • Phenylboronic acid pinacol ester (1.2 mmol)

  • Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)

  • Cs₂CO₃ (2.0 mmol)

  • Anhydrous, degassed THF (5 mL) and water (1 mL)

  • Schlenk flask and inert gas line (Argon or Nitrogen)

Procedure:

  • Follow the setup procedure as described in Protocol 1, using the phenylboronic acid pinacol ester and Cs₂CO₃.

  • Add the degassed THF and water to the reaction flask.

  • Heat the reaction mixture (e.g., 80 °C) and monitor its progress.

  • Perform a standard aqueous workup and purification as described in Protocol 1.

Visualizations

Suzuki_Side_Reactions cluster_main Suzuki-Miyaura Cycle cluster_side Side Reactions Ar-X Aryl Halide Ar-Pd(II)-X Oxidative Addition Product Ar-X->Ar-Pd(II)-X Oxidative Addition PhB(OH)2 Phenylboronic Acid Ar-Pd(II)-Ph Transmetalation Product PhB(OH)2->Ar-Pd(II)-Ph Transmetalation Homocoupling Ph-Ph (Homocoupling) PhB(OH)2->Homocoupling O2, Pd(II) Protodeboronation Ph-H (Protodeboronation) PhB(OH)2->Protodeboronation H2O, Base Oxidation Ph-OH (Oxidation) PhB(OH)2->Oxidation [O] Boroxine (PhBO)3 (Boroxine) PhB(OH)2->Boroxine - H2O Pd(0) Pd(0) Pd(0)->Ar-Pd(II)-X Ar-Pd(II)-X->Ar-Pd(II)-Ph Ar-Ph Desired Cross-Coupled Product Ar-Pd(II)-Ph->Ar-Ph Reductive Elimination Ar-Ph->Pd(0)

Caption: Common side reactions of phenylboronic acids in Suzuki-Miyaura cross-coupling.

Troubleshooting_Homocoupling start High Homocoupling Observed q1 Is the reaction rigorously deoxygenated? start->q1 sol1 Implement thorough degassing of solvents and maintain a strict inert atmosphere. q1->sol1 No q2 Are you using a Pd(II) precatalyst? q1->q2 Yes sol1->q2 sol2 Switch to a Pd(0) precatalyst (e.g., Pd(PPh3)4) or add a mild reducing agent (e.g., potassium formate). q2->sol2 Yes end Homocoupling Minimized q2->end No sol2->end

Caption: Troubleshooting workflow for minimizing homocoupling of phenylboronic acid.

References

purification methods for Suzuki coupling products involving boronic acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of Suzuki coupling reaction products, particularly concerning the removal of boronic acid-related impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a Suzuki coupling reaction mixture?

A1: The most frequent impurities include unreacted starting materials such as aryl halides and boronic acids, homo-coupled byproducts from the coupling of two identical starting molecules, and protodeborylated arenes, where a hydrogen atom replaces the boronic acid group.[1] Residual palladium catalyst and its complexes are also common contaminants.[1] Additionally, side reactions like the dehalogenation of the aryl halide starting material can introduce further impurities.[1]

Q2: What are the standard methods for purifying Suzuki coupling products?

A2: Standard purification strategies typically involve a combination of the following techniques:

  • Aqueous Workup: This is the initial step to remove water-soluble impurities and the base used in the reaction by partitioning the reaction mixture between an organic solvent and water.[1]

  • Filtration: Passing the crude reaction mixture through a pad of celite or silica gel can effectively remove solid impurities and the palladium catalyst.[1][2]

  • Crystallization: If the desired product is a solid, recrystallization from a suitable solvent system is a highly effective method for achieving high purity.[1][3]

  • Column Chromatography: This is a widely used and versatile technique to separate the target compound from closely related impurities based on their differential adsorption to a stationary phase.[1][2]

Q3: How can I effectively remove residual palladium catalyst?

A3: Filtration through a pad of celite is a common first step for removing heterogeneous palladium catalysts.[1] For more tenacious, soluble palladium species, treatment with a scavenger is effective. Commercially available silica-based scavengers with thiol or amine functionalities can be employed.[4]

Q4: My boronic acid is co-eluting with my product during column chromatography. What can I do?

A4: Co-elution of the product and the boronic acid is a frequent challenge, often due to the polar nature of the boronic acid.[5] Here are several strategies to address this issue:

  • Optimize Chromatography Conditions: Experiment with different solvent systems. A more polar eluent may help to retain the boronic acid on the silica gel, allowing for better separation.[1]

  • Acid/Base Extraction: An acidic or basic wash can ionize the boronic acid, making it more soluble in the aqueous phase and thus easier to separate from the desired product in the organic layer.[6][7]

  • Use a Boron Scavenger Resin: These resins contain functional groups, such as diols, that selectively bind to boronic acids. The resin can be stirred with the crude product solution and then simply filtered off.[4][5]

  • Convert to a Trifluoroborate Salt: Boronic acids can be converted to their corresponding potassium trifluoroborate salts (R-BF₃K) by reaction with KHF₂. These salts are often crystalline and can be separated by filtration or recrystallization.[5][8]

Q5: Are there concerns about the toxicity of residual boronic acids in final products?

A5: Yes, recent studies have raised concerns about the potential mutagenic activity of some boronic acids.[4][9] This has led to increased scrutiny and the need for their classification as potential genotoxic impurities (PGIs), especially in the pharmaceutical industry.[9] Therefore, their removal to very low levels is often a critical regulatory requirement.[10][11]

Troubleshooting Guides

Problem 1: Boronic acid or its byproducts remain in the purified product.
Potential Cause Troubleshooting Step Rationale
Inefficient Aqueous Workup Perform an acid-base extraction. Wash the organic layer with a basic solution (e.g., 1 M NaOH or K₂CO₃) to convert the boronic acid into its more water-soluble boronate salt.[6][12]Boronic acids are weakly acidic and will partition into the aqueous basic layer as their corresponding salts.
Co-elution in Chromatography Optimize the solvent system for column chromatography to enhance separation. A more polar solvent system can increase the retention of the boronic acid on the silica gel.[1]Increasing the polarity of the mobile phase can improve the separation of polar compounds.
High Polarity of Boronic Acid Employ a scavenger resin with diol or diethanolamine functionalities to selectively bind and remove the boronic acid.[4][5]Scavenger resins offer a highly selective method for removing specific impurities through covalent or strong ionic interactions.
Boronic Acid Anhydrides (Boroxines) Boroxines, cyclic anhydrides of boronic acids, can sometimes form and have different chromatographic behavior. The purification strategy may need to be adjusted, or conditions altered to favor the monomeric boronic acid before purification.Boroxine formation can complicate purification due to changes in polarity and reactivity.
Problem 2: The product is an oil and will not crystallize.
Potential Cause Troubleshooting Step Rationale
Presence of Impurities The presence of even small amounts of impurities can inhibit crystallization. Attempt further purification by column chromatography before re-attempting crystallization.[1]A higher purity sample is more likely to form a crystalline lattice.
Residual Solvent Ensure all solvent has been thoroughly removed under high vacuum.Residual solvent can act as an impurity and disrupt crystal formation.
Product is Amorphous or a Low-Melting Solid If the product is inherently an oil or has a very low melting point, crystallization may not be a viable purification method. In this case, column chromatography is the preferred technique.[13]Not all organic compounds are capable of forming stable crystals at room temperature.

Experimental Protocols

Protocol 1: Basic Aqueous Wash for Boronic Acid Removal

Objective: To remove acidic boronic acid impurities from an organic solution of the Suzuki coupling product.

Materials:

  • Crude reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).

  • 1 M Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃) solution.

  • Separatory funnel.

  • Anhydrous sodium sulfate or magnesium sulfate.

Procedure:

  • Transfer the organic solution of the crude product to a separatory funnel.

  • Add an equal volume of 1 M NaOH or K₂CO₃ solution.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Allow the layers to separate completely.

  • Drain the lower aqueous layer.

  • Repeat the wash with the basic solution one or two more times.

  • Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water.

  • Drain the organic layer into a clean flask and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification using a Boron Scavenger Resin

Objective: To selectively remove boronic acid impurities using a solid-supported scavenger.

Materials:

  • Crude reaction mixture containing the desired product and boronic acid impurity.

  • Diol-functionalized scavenger resin (e.g., SiliaBond Diol) or Diethanolamine (DEAM) functionalized resin.[4][14]

  • Anhydrous solvent (e.g., THF, DCM).

  • Stir plate and stir bar.

  • Filtration apparatus (e.g., Büchner funnel).

Procedure:

  • Dissolve the crude reaction mixture in a suitable anhydrous solvent to a concentration of approximately 50-100 mg/mL.[5]

  • Add the scavenger resin to the solution. A typical loading is 3-5 equivalents of resin relative to the estimated amount of the boron impurity.[5]

  • Stir the resulting slurry at room temperature for 2 to 16 hours.[5]

  • Monitor the removal of the boronic acid by TLC or LC-MS.

  • Once the boronic acid is no longer detected in the solution, stop stirring and filter the mixture to remove the resin.

  • Wash the resin with a small amount of fresh solvent to ensure complete recovery of the product.

  • Combine the filtrates and concentrate under reduced pressure to yield the purified product.

Data Presentation

The following table summarizes the effectiveness of different purification methods for removing boronic acid impurities, based on literature examples.

Purification Method Starting Material Impurity Result Reference
Basic Aqueous Wash (1M NaOH) Crude biaryl productPhenylboronic acidSignificant reduction of boronic acid in the organic layer.[6][12]
Boron Scavenger Resin (Diol) Crude Suzuki productArylboronic acid>95% removal of boronic acid impurity after 16h.[5]
Recrystallization Crude biaryl alcoholUnreacted boronic acidYielded purified biaryl alcohol.[3]

Visualizations

Purification_Workflow Start Crude Suzuki Reaction Mixture Aqueous_Workup Aqueous Workup (Base Wash) Start->Aqueous_Workup Filtration Filtration (Remove Pd catalyst) Aqueous_Workup->Filtration Concentration Concentration Filtration->Concentration Crude_Product Crude Product Concentration->Crude_Product Is_Solid Is Product a Solid? Crude_Product->Is_Solid Recrystallization Recrystallization Is_Solid->Recrystallization Yes Column_Chromatography Column Chromatography Is_Solid->Column_Chromatography No Check_Purity Check Purity (TLC, LC-MS, NMR) Recrystallization->Check_Purity Column_Chromatography->Check_Purity Pure_Product Pure Product Impure Still Impure? Check_Purity->Impure Impure->Pure_Product No Scavenger_Resin Use Scavenger Resin Impure->Scavenger_Resin Yes (Boronic Acid Present) Scavenger_Resin->Check_Purity

Caption: General purification workflow for Suzuki coupling products.

Troubleshooting_Logic Start Product Contaminated with Boronic Acid Co_elution Co-elution during Chromatography? Start->Co_elution Optimize_Chromatography Optimize Solvent System (Increase Polarity) Co_elution->Optimize_Chromatography Yes Extraction Perform Acid/Base Extraction Co_elution->Extraction No Optimize_Chromatography->Extraction Still Impure Success Pure Product Optimize_Chromatography->Success Successful Scavenger Use Boron Scavenger Resin Extraction->Scavenger Still Impure Extraction->Success Successful Scavenger->Success

Caption: Troubleshooting logic for boronic acid contamination.

References

Technical Support Center: Reactions with (3-Hydroxymethyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve reaction yields and address common issues encountered when using (3-Hydroxymethyl)phenylboronic acid, particularly in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in a Suzuki-Miyaura reaction using this compound?

Low yields can stem from several factors that should be systematically investigated:

  • Catalyst System: The choice and quality of the palladium catalyst and ligand are critical. The active Pd(0) species may not be forming efficiently from a Pd(II) precatalyst, or it may have been oxidized.[1]

  • Reaction Conditions: Inadequate degassing can lead to oxidation of the catalyst. The temperature and reaction time may also need optimization.[1]

  • Reagent Quality: The purity and stability of the this compound, as well as the aryl halide and base, are crucial for a successful reaction.

  • Solvent Choice: The solvent affects the solubility of the reagents and the kinetics of the reaction.

Q2: My this compound seems to be degrading. What could be the cause and how can I prevent it?

The primary degradation pathway for boronic acids is protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This is often accelerated by aqueous conditions.[1] To mitigate this:

  • Use fresh, high-purity this compound.

  • Consider running the reaction under anhydrous conditions.

  • For improved stability, convert the boronic acid to a more stable boronate ester, such as a pinacol ester.

Q3: Can the hydroxymethyl group on the phenylboronic acid interfere with the reaction?

Yes, the hydroxymethyl group can potentially lead to side reactions or complications:

  • Coordination to the Catalyst: The hydroxyl group could coordinate to the palladium center, potentially affecting its catalytic activity.

  • Reaction with Base: Strong bases could deprotonate the hydroxyl group, which might lead to undesired side reactions such as ether formation, especially at elevated temperatures.

  • Oxidation: While less common under typical Suzuki conditions, the hydroxymethyl group could be susceptible to oxidation depending on the specific reagents and contaminants present.

If you suspect interference from the hydroxymethyl group, a protecting group strategy may be necessary. Common protecting groups for alcohols that are generally stable under Suzuki-Miyaura conditions include silyl ethers (e.g., TBDMS) or benzyl ethers.

Q4: What are common side products I should look out for?

Common side products in Suzuki-Miyaura reactions include:

  • Homocoupling of the Boronic Acid: This is often promoted by the presence of oxygen or Pd(II) species and results in the formation of a biaryl from two molecules of the boronic acid.[1]

  • Dehalogenation of the Aryl Halide: The aryl halide can react with a hydride source in the reaction mixture, leading to the replacement of the halogen with a hydrogen atom.[1]

  • Protodeboronation Product: As mentioned earlier, the boronic acid can decompose, leading to the formation of toluene-3-methanol.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues in reactions involving this compound.

Problem 1: Low or No Conversion of Starting Materials

Troubleshooting_Low_Conversion start Low Conversion Observed reagent_check 1. Verify Reagent Quality & Stoichiometry start->reagent_check condition_check 2. Review Reaction Setup & Conditions reagent_check->condition_check sub_reagent Boronic Acid Stability Aryl Halide Purity Catalyst/Ligand Activity Base Purity Solvent Quality reagent_check->sub_reagent side_product_analysis 3. Analyze for Side Products condition_check->side_product_analysis sub_conditions Adequate Degassing? Optimal Temperature? Sufficient Mixing? Appropriate Concentration? condition_check->sub_conditions component_screening 4. Systematic Component Screening side_product_analysis->component_screening sub_side_products Homocoupling Dehalogenation Protodeboronation side_product_analysis->sub_side_products success Successful Optimization component_screening->success sub_screening Screen Catalysts/Ligands Screen Bases Screen Solvents component_screening->sub_screening

  • Step 1: Verify Reagent Quality and Stoichiometry

    • Boronic Acid Stability: Use fresh this compound or consider converting it to a more stable pinacol ester. Protodeboronation can be a significant issue.

    • Aryl Halide Purity: Ensure the aryl halide is pure and free of inhibitors.

    • Catalyst/Ligand Activity: Use a fresh, high-quality palladium catalyst and ligand. If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to the active Pd(0) species.

    • Base Purity: The purity and strength of the base are critical. Ensure it is anhydrous if required by the reaction conditions.

    • Solvent Quality: Use anhydrous and thoroughly degassed solvents to prevent catalyst oxidation and protodeboronation.

  • Step 2: Review Reaction Setup and Conditions

    • Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst.

    • Temperature Control: The reaction temperature may need to be optimized. While higher temperatures can increase the reaction rate, they can also promote side reactions.

    • Mixing: Ensure vigorous stirring, especially in biphasic solvent systems, to facilitate mass transfer.

    • Concentration: The concentration of the reactants can influence the reaction rate and outcome.

  • Step 3: Analyze for Common Side Products

    • Use techniques like TLC, GC-MS, or LC-MS to identify the presence of homocoupling, dehalogenation, or protodeboronation products. The presence of these can indicate specific issues with the reaction conditions.

  • Step 4: Systematic Component Screening

    • If the issue persists, systematically screen different catalysts, ligands, bases, and solvents to find the optimal combination for your specific substrates.

Data Presentation: Optimizing Reaction Components

While optimal conditions are substrate-dependent, the following tables summarize general trends and starting points for optimizing a Suzuki-Miyaura reaction with this compound.

Table 1: Comparison of Common Palladium Catalysts and Ligands

Catalyst/PrecatalystLigandTypical Loading (mol%)Characteristics & Recommendations
Pd(PPh₃)₄PPh₃ (in catalyst)1-5A classic, versatile catalyst. Good starting point for many reactions.
Pd(OAc)₂SPhos, XPhos, RuPhos1-3 (catalyst), 2-6 (ligand)Often used with bulky, electron-rich phosphine ligands for challenging substrates.
PdCl₂(dppf)dppf (in catalyst)1-5A robust catalyst, often effective for a wide range of substrates.
Buchwald PrecatalystsVarious Buchwald ligands1-3Highly active catalysts, often effective at lower temperatures and catalyst loadings.

Table 2: Comparison of Common Bases

BaseStrengthTypical EquivalentsCharacteristics & Recommendations
K₂CO₃ / Na₂CO₃Moderate2-3Commonly used in aqueous solvent mixtures. Generally effective and cost-efficient.
K₃PO₄Strong2-3A strong, non-nucleophilic base often used in anhydrous conditions. Can be effective for less reactive substrates.
Cs₂CO₃Strong2-3A highly effective but more expensive base. Often used when other bases fail.
Organic Bases (e.g., Et₃N)Weak2-3Less common in Suzuki reactions but can be used in specific cases to avoid issues with strong inorganic bases.

Table 3: Comparison of Common Solvents

SolventPolarityTypical SystemCharacteristics & Recommendations
TolueneNon-polarToluene/WaterA common biphasic system. Good for many standard Suzuki reactions.
1,4-DioxanePolar aproticDioxane/WaterA versatile solvent that can solubilize a wide range of substrates.
Tetrahydrofuran (THF)Polar aproticTHF/WaterAnother common polar aprotic solvent.
N,N-Dimethylformamide (DMF)Polar aproticDMF/WaterA highly polar solvent that can be useful for poorly soluble substrates.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., Toluene/Water, 4:1 v/v, degassed)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine solution

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, palladium catalyst, and base.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki-Miyaura Catalytic Cycle

// Invisible nodes for labels node [shape=plaintext, style="", fontcolor="#202124"]; OA_label [label="Oxidative\nAddition"]; TM_label [label="Transmetalation"]; RE_label [label="Reductive\nElimination"];

// Edges for the cycle Pd0 -> PdII_halide [label="Ar-X"]; PdII_halide -> PdII_boronate [label="Ar'-B(OH)₂\nBase"]; PdII_boronate -> Pd0 [label=""]; PdII_boronate -> product [style=dashed, arrowhead=normal];

// Positioning labels Pd0 -> OA_label [style=invis]; OA_label -> PdII_halide [style=invis]; PdII_halide -> TM_label [style=invis]; TM_label -> PdII_boronate [style=invis]; PdII_boronate -> RE_label [style=invis]; RE_label -> Pd0 [style=invis]; } .dot Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

Experimental_Workflow setup 1. Reaction Setup (Reagents & Catalyst) inert 2. Inert Atmosphere (Evacuate & Backfill) setup->inert solvent 3. Add Degassed Solvent inert->solvent react 4. Heat & Stir (Monitor Progress) solvent->react workup 5. Work-up (Extraction & Washing) react->workup purify 6. Purification (Chromatography) workup->purify product Final Product purify->product

References

preventing protodeboronation of (3-Hydroxymethyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for (3-Hydroxymethyl)phenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the common issue of protodeboronation during its use in chemical reactions, particularly the Suzuki-Miyaura cross-coupling.

Troubleshooting Guide: Minimizing Protodeboronation

Protodeboronation, the undesired cleavage of the C–B bond and its replacement with a C–H bond, is a frequent side reaction that can significantly lower the yield of desired products. The following guide provides troubleshooting strategies to mitigate this issue when working with this compound.

Issue Potential Cause Recommended Solution
Low yield of coupled product, significant formation of 3-methylphenol. High reaction temperature.Reduce the reaction temperature. While higher temperatures can increase the reaction rate, they also accelerate protodeboronation. Aim for the lowest temperature at which the desired coupling proceeds at a reasonable rate.
Prolonged reaction time.Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as the starting material is consumed to avoid extended exposure to conditions that favor protodeboronation.
Presence of excess water.Use anhydrous solvents and reagents. If an aqueous base is necessary, minimize the amount of water. Consider using anhydrous bases like CsF or K₃PO₄.
Inappropriate base.The choice and concentration of the base are critical. Strong aqueous bases can promote protodeboronation. Screen different bases such as K₂CO₃, K₃PO₄, Cs₂CO₃, or organic bases like triethylamine. In some cases, weaker bases may be sufficient and less prone to causing protodeboronation.[1]
Suboptimal solvent.The solvent can influence the rate of protodeboronation. Aprotic solvents like dioxane, THF, or toluene are commonly used. Consider solvent systems with minimal water content.
Oxygen in the reaction mixture.While not a direct cause of protodeboronation, oxygen can lead to oxidative degradation and homocoupling of the boronic acid, which can complicate purification and affect overall efficiency. Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).
Complete consumption of starting material but no desired product. Catalyst deactivation.The hydroxymethyl group or other functionalities on the coupling partners can sometimes interact with and deactivate the palladium catalyst. Ensure a suitable ligand is used to stabilize the catalyst.
Rapid protodeboronation.If protodeboronation is extremely rapid under the chosen conditions, consider converting the boronic acid to a more stable derivative.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a concern with this compound?

A1: Protodeboronation is a chemical reaction where the boronic acid group (-B(OH)₂) is replaced by a hydrogen atom.[1] For this compound, this results in the formation of 3-methylphenol as a byproduct. This side reaction consumes the boronic acid, leading to reduced yields of the desired cross-coupled product and complicating the purification process.

Q2: How does the hydroxymethyl group on the phenyl ring affect the susceptibility to protodeboronation?

A2: The electronic nature of substituents on the aryl ring influences the rate of protodeboronation. Electron-donating groups can sometimes increase the rate of protodeboronation under certain conditions. The hydroxymethyl group is generally considered to be weakly electron-donating or neutral in its effect. However, its presence can influence the overall reactivity and stability of the molecule in a given reaction environment.

Q3: What are the key factors that I should control to prevent protodeboronation?

A3: The primary factors to control are:

  • pH: Protodeboronation is often pH-dependent. For many arylboronic acids, the reaction is accelerated at high pH.[1]

  • Temperature: Higher temperatures generally increase the rate of protodeboronation.

  • Water Content: The presence of water can serve as a proton source for the reaction.

  • Base: The type and concentration of the base are critical, as base-catalyzed protodeboronation is a common pathway.[1]

  • Reaction Time: Longer reaction times increase the likelihood of protodeboronation.

Q4: Are there alternative reagents to this compound that are more resistant to protodeboronation?

A4: Yes, converting the boronic acid to a boronic ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, can significantly enhance stability. These derivatives act as "slow-release" sources of the boronic acid under the reaction conditions, keeping the concentration of the more reactive free boronic acid low and thus minimizing protodeboronation.[1] Another alternative is the use of potassium trifluoroborate salts.

Q5: Can the choice of palladium catalyst and ligand influence the extent of protodeboronation?

A5: Absolutely. Highly active catalyst systems that promote rapid cross-coupling can outcompete the slower protodeboronation reaction. The choice of ligand is crucial in stabilizing the palladium catalyst and modulating its reactivity. Bulky, electron-rich phosphine ligands are often effective in promoting the desired coupling reaction.

Data Presentation

Table 1: General Effect of Reaction Parameters on Protodeboronation
ParameterCondition Favoring ProtodeboronationCondition Minimizing ProtodeboronationRationale
Temperature High (e.g., > 100 °C)Low to moderate (e.g., 60-80 °C)Protodeboronation has a significant activation energy and is accelerated at higher temperatures.
Base Strong, aqueous inorganic bases (e.g., NaOH, KOH)Weaker inorganic bases (e.g., K₂CO₃), anhydrous bases (e.g., CsF), or organic bases (e.g., Et₃N)Strong bases increase the concentration of the more reactive boronate species, which is susceptible to protodeboronation.[1]
Solvent Protic solvents, high water contentAprotic solvents (e.g., Dioxane, THF, Toluene), anhydrous conditionsWater acts as a proton source for the protodeboronation reaction.
Reaction Time ProlongedAs short as possibleMinimizes the time the boronic acid is exposed to conditions that promote its decomposition.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization may be required for specific substrates.

Materials:

  • This compound (1.2 - 1.5 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add the aryl halide, this compound, and the base.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at the desired temperature (start with a lower temperature, e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: "Slow-Release" Strategy using a Boronic Ester

To further minimize protodeboronation, especially with challenging substrates, consider converting this compound to its pinacol ester first.

Synthesis of (3-(Hydroxymethyl)phenyl)boronic acid pinacol ester:

  • Dissolve this compound and pinacol (1.1 equivalents) in a suitable solvent (e.g., toluene or dichloromethane).

  • Add a drying agent (e.g., anhydrous MgSO₄) and stir the mixture at room temperature overnight.

  • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude pinacol ester, which can often be used in the subsequent coupling reaction without further purification.

Suzuki-Miyaura Coupling with the Pinacol Ester:

Follow the general procedure in Protocol 1, substituting the boronic acid with its pinacol ester. A fluoride source (e.g., CsF or KF) as the base is often beneficial when using boronic esters.

Visualizations

Protodeboronation_Pathway cluster_0 Undesired Pathway cluster_1 Desired Suzuki-Miyaura Pathway A This compound B Aryl Boronate (more reactive) A->B  Base (e.g., K₂CO₃)   D Desired Coupled Product A->D  Pd Catalyst, Base   C 3-Methylphenol (Protodeboronation Product) B->C  H₂O, Heat   E Aryl Halide + Pd(0) E->D

Caption: Competing pathways of this compound in a Suzuki-Miyaura reaction.

Troubleshooting_Workflow Start Low Yield or Significant Byproduct Formation Check_Temp Is the reaction temperature > 90°C? Start->Check_Temp Lower_Temp Action: Lower temperature to 70-80°C Check_Temp->Lower_Temp Yes Check_Base Is a strong aqueous base being used? Check_Temp->Check_Base No End Re-evaluate Reaction Lower_Temp->End Change_Base Action: Switch to a weaker or anhydrous base (K₂CO₃, CsF) Check_Base->Change_Base Yes Check_Solvent Is the solvent anhydrous? Check_Base->Check_Solvent No Change_Base->End Consider_Ester Action: Convert to a more stable boronic ester (e.g., pinacol or MIDA) Check_Solvent->Consider_Ester No Check_Solvent->End Yes Use_Anhydrous Action: Use anhydrous solvents and reagents Use_Anhydrous->End Consider_Ester->End

Caption: A decision-making workflow for troubleshooting protodeboronation.

References

catalyst selection for difficult Suzuki couplings with functionalized boronic acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to addressing challenges in Suzuki-Miyaura cross-coupling reactions involving functionalized boronic acids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their synthetic strategies.

Troubleshooting Guides

This section addresses specific issues encountered during Suzuki couplings with challenging boronic acids.

Issue 1: Low to No Yield with Sterically Hindered Boronic Acids

Question: I am attempting a Suzuki coupling with a di-ortho-substituted aryl boronic acid and an aryl halide, but I am observing very low or no product formation. What are the likely causes and how can I improve the yield?

Answer:

Low reactivity in couplings with sterically hindered substrates is a common challenge, primarily due to the difficulty of the transmetalation and reductive elimination steps in the catalytic cycle. To address this, consider the following optimization strategies:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical. For sterically demanding couplings, bulky and electron-rich ligands are often necessary to promote the desired reaction.[1][2][3]

    • Recommended Ligands: Consider using biaryl phosphine ligands such as XPhos, SPhos, or RuPhos, which have proven effective for hindered substrates.[4] N-heterocyclic carbene (NHC) ligands can also be highly effective due to their strong σ-donating properties and steric bulk.[2]

    • Catalyst Loading: For particularly challenging substrates, increasing the catalyst loading (e.g., from 1 mol% to 2-5 mol%) may be necessary to achieve a satisfactory conversion.[1]

  • Base Selection: The choice of base is crucial. For sterically hindered couplings, stronger bases are often required. Optimization studies have shown that potassium tert-butoxide (t-BuOK) can be highly effective.[2]

  • Solvent System: The solvent can significantly influence the reaction outcome. Anhydrous, non-polar solvents like dioxane or toluene are often preferred for these types of couplings.[2][3]

  • Temperature: These reactions often require elevated temperatures to overcome the high activation barriers. Temperatures in the range of 80-120 °C are common.[3]

G start Low yield with sterically hindered boronic acid ligand Switch to bulky, electron-rich ligand (e.g., XPhos, SPhos, NHC ligands) start->ligand base Use a stronger base (e.g., t-BuOK) ligand->base temp Increase reaction temperature (80-120 °C) base->temp loading Increase catalyst loading (2-5 mol%) temp->loading success Successful Coupling loading->success

Caption: Troubleshooting decision tree for sterically hindered Suzuki couplings.

Issue 2: Protodeboronation of Electron-Deficient or Heteroaromatic Boronic Acids

Question: My Suzuki coupling with an electron-deficient (e.g., polyfluorophenyl) or a heteroaromatic (e.g., 2-pyridyl) boronic acid is failing, and I suspect protodeboronation is the major side reaction. How can I mitigate this?

Answer:

Protodeboronation, the cleavage of the C-B bond by a proton source, is a significant challenge with electron-deficient and many heteroaromatic boronic acids, as they are particularly susceptible to this side reaction under basic conditions.[5][6] Here are strategies to minimize protodeboronation:

  • Use of Boronic Esters or Trifluoroborates: Boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts are generally more stable towards protodeboronation than the corresponding free boronic acids.[4][5][7] These can be used directly in the coupling reaction. Diethanolamine complexes of boronic acids have also been shown to be air- and water-stable alternatives that can be used directly.[8]

  • Anhydrous Conditions: The presence of water can facilitate protodeboronation. Employing strictly anhydrous reaction conditions can help to suppress this side reaction.[6] The use of trimethyl borate can also help to create an anhydrous environment and has been shown to enable the coupling of labile heteroaromatic nucleophiles.[6]

  • Rapid Catalyst Systems: Using a precatalyst that quickly generates the active Pd(0) species can allow the desired cross-coupling to occur faster than the rate of protodeboronation.[9] For example, a precatalyst system utilizing XPhos has been shown to be effective for the rapid coupling of unstable polyfluorophenyl and 2-heteroaryl boronic acids.[9]

  • Base-Free or Cationic Coupling Conditions: For acutely base-sensitive boronic acids, specialized methods that proceed in the absence of a base have been developed.[10] These "cationic" Suzuki-Miyaura coupling methods can be highly effective for substrates that are incompatible with traditional basic conditions.[10]

G boronic_acid Ar-B(OH)₂ boronate [Ar-B(OH)₃]⁻ boronic_acid->boronate + OH⁻ product Ar-H (Protodeboronation Product) boronate->product + H⁺ proton_source H⁺ (from H₂O, etc.) boric_acid B(OH)₃

Caption: Simplified pathway of base-promoted protodeboronation.

Frequently Asked Questions (FAQs)

Q1: What is the general catalytic cycle for the Suzuki-Miyaura coupling?

A1: The generally accepted mechanism for the Suzuki-Miyaura coupling involves a series of steps with a palladium catalyst:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organic halide (Ar-X) to form a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid (or its activated boronate form) is transferred to the palladium center, displacing the halide. This step requires a base to activate the boronic acid.

  • Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the desired C-C bond of the biaryl product, regenerating the active Pd(0) catalyst.[11]

Suzuki_Cycle cluster_steps Pd0 Pd(0)L₂ PdII_add Ar-Pd(II)L₂-X Pd0->PdII_add Ar-X PdII_trans Ar-Pd(II)L₂-Ar' PdII_add->PdII_trans Ar'-B(OH)₂ / Base PdII_trans->Pd0 ArAr Ar-Ar' PdII_trans->ArAr OxAdd Oxidative Addition Trans Transmetalation RedElim Reductive Elimination ArX Ar-X ArBOH2 Ar'-B(OH)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Q2: My boronic acid contains a coordinating functional group (e.g., ortho-ester or ketone) and the reaction is not working. What could be the issue?

A2: Boronic acids with ortho-coordinating groups can sometimes inhibit the catalytic cycle by forming stable chelate complexes with the palladium center, which can hinder subsequent steps like reductive elimination.[9] While some catalyst systems can tolerate these groups, others may be poisoned. If you suspect catalyst inhibition, trying a different ligand or catalyst system is a good first step. In some cases, protecting the coordinating group may be necessary.

Q3: How do I choose between different palladium precatalysts?

A3: Palladium precatalysts are designed to provide a stable source of the active Pd(0) catalyst in a controlled manner. They can offer better reproducibility compared to air-sensitive Pd(0) sources like Pd(PPh₃)₄. For difficult couplings, especially with unstable boronic acids, precatalysts that rapidly generate the active catalyst at room temperature or slightly elevated temperatures can be advantageous.[9] The choice of precatalyst is often linked to the specific ligand being used (e.g., XPhos Pd G3).

Q4: What are the common causes of homocoupling of the boronic acid, and how can I prevent it?

A4: Homocoupling of the boronic acid (Ar-B(OH)₂ → Ar-Ar) is a common side reaction. The most frequent cause is the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules catalyzed by palladium.[12] To minimize homocoupling:

  • Improve Degassing: Ensure your solvent and reaction setup are rigorously degassed to remove oxygen. This can be done by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[12]

  • Use a Pd(0) Source: Starting with a Pd(0) source like Pd₂(dba)₃ can sometimes mitigate homocoupling that might occur during the in situ reduction of a Pd(II) precatalyst.[12]

Catalyst and Ligand Selection Guide for Difficult Couplings

The following table summarizes recommended catalyst systems for various types of challenging Suzuki couplings based on literature reports.

Challenge TypeSubstrate ExampleRecommended Ligand(s)Recommended Base(s)Solvent(s)Key Considerations
Sterically Hindered Tetra-ortho-substituted biarylsXPhos, SPhos, RuPhos, NHC ligands, AntPhos[1][2][3][4]t-BuOK, K₃PO₄[2]Dioxane, Toluene[2][3]Requires bulky, electron-rich ligands and often higher temperatures.
Electron-Deficient Polyfluorophenyl boronic acidsXPhos[9]K₃PO₄[9]THF/H₂O[9]Prone to protodeboronation; use of boronic esters or rapid catalysts is beneficial.
Heteroaromatic 2-Pyridyl boronic acidXPhos, SPhos[4]K₃PO₄, Cs₂CO₃Dioxane/H₂O, Anhydrous solvents[6]Prone to protodeboronation and catalyst inhibition. Anhydrous conditions or use of boronic esters can be crucial.[6][7]
Coordinating Groups ortho-acetylphenyl boronic acidBuchwald-type biaryl phosphinesK₂CO₃, K₃PO₄Toluene, DioxaneCatalyst inhibition is possible; may require screening of different ligands.[9]

Experimental Protocols

General Protocol for a Difficult Suzuki Coupling with a Sterically Hindered Boronic Acid

This is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried vial containing a magnetic stir bar, add the aryl halide (1.0 eq), the sterically hindered boronic acid (1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.0 eq).

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not part of the precatalyst).

  • Solvent Addition: Add the degassed solvent (e.g., dioxane, to achieve a concentration of ~0.1 M) via syringe.

  • Reaction: Place the vial in a preheated heating block and stir vigorously at the desired temperature (e.g., 100 °C) for the specified time (e.g., 12-24 hours).

  • Analysis: After cooling to room temperature, take a small aliquot of the reaction mixture, dilute it, and analyze by TLC, GC-MS, or LC-MS to determine the conversion.

  • Work-up: If the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

References

Technical Support Center: (3-Hydroxymethyl)phenylboronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with (3-Hydroxymethyl)phenylboronic acid, particularly in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for this compound?

A1: It is recommended to store this compound at 2°C - 8°C in a tightly sealed container, protected from light and moisture to prevent degradation.[1] Handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid contact with skin and eyes and do not breathe the dust.

Q2: What is the solubility of this compound in common organic solvents?

A2: this compound is soluble in water.[2] Generally, phenylboronic acids exhibit high solubility in ethers (like THF and dioxane) and ketones, moderate solubility in chloroform, and low solubility in hydrocarbons.[3][4] For Suzuki-Miyaura reactions, solvent systems like toluene/water, ethanol/water, or dioxane/water are often used to ensure solubility of both the organic reactants and inorganic bases.[5]

Q3: What are the common side reactions to be aware of when using this compound?

A3: The two most common side reactions are protodeboronation and homocoupling.

  • Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. It is often accelerated in aqueous basic conditions and at higher temperatures.[6][7]

  • Homocoupling: This is the coupling of two molecules of the boronic acid to form a biaryl byproduct. This can be promoted by the presence of oxygen, so thorough degassing of the reaction mixture is crucial.

Q4: Can the hydroxyl group in this compound interfere with the coupling reaction?

A4: The hydroxyl group is generally compatible with Suzuki-Miyaura coupling conditions. However, under strongly basic conditions or in the presence of certain reagents, it could potentially undergo side reactions. It is important to carefully select the base and reaction conditions to minimize any undesired reactivity of the hydroxyl group.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Inactive Catalyst Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere. Consider using a pre-catalyst that is more stable to air and moisture.
Poor Choice of Base The base is crucial for activating the boronic acid. If a weak base is used, the reaction may be sluggish. Consider switching to a stronger base or a different type of base (see Data Presentation section). Ensure the base is fully dissolved.
Inappropriate Solvent The solvent system must dissolve all reactants to a sufficient extent. If solubility is an issue, consider a different solvent mixture, such as dioxane/water or THF/water. Ensure solvents are anhydrous (if required) and properly degassed.
Protodeboronation of Boronic Acid This side reaction consumes the starting material. Try using milder basic conditions, a lower reaction temperature, or a shorter reaction time. Using a boronic ester derivative may also increase stability.
Reaction Temperature Too Low Many Suzuki couplings require heating to proceed at a reasonable rate. If the reaction is sluggish at a lower temperature, cautiously increasing it may improve the yield.

Issue 2: Significant Formation of Byproducts

Potential Cause Troubleshooting Steps
Homocoupling of Boronic Acid This is often caused by the presence of oxygen. Ensure the reaction setup is properly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon) throughout the experiment.
Protodeboronation As mentioned above, this is a common side reaction. To minimize it, consider using milder bases, lower temperatures, or protecting the boronic acid as an ester.
Decomposition of Reactants or Product If the reaction is run at too high a temperature or for too long, decomposition can occur. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Data Presentation

The choice of base and solvent can significantly impact the yield of Suzuki-Miyaura coupling reactions. The following tables summarize findings from studies on related phenylboronic acids, providing a guide for reaction optimization.

Table 1: Effect of Different Bases on Biaryl Synthesis Yield

EntryBaseSolventTemperature (°C)Yield (%)Reference
1NaOHAqueous MediumRoom Temp81[8]
2KOHAqueous MediumRoom Temp83[8]
3K₂CO₃Aqueous Medium7097[8]
4Na₂CO₃Aqueous MediumRoom Temp82[8]
5Et₃NAqueous MediumRoom Temp84[8]
6K₃PO₄Toluene9090[9]

Reaction conditions and substrates in the cited literature may vary.

Table 2: Influence of Solvent on Suzuki-Miyaura Coupling Yield

EntrySolventBaseTemperature (°C)Yield (%)Reference
1TolueneK₂CO₃100Moderate[4]
2THFK₂CO₃65Good[3]
3Ethanol/Water (1:1)K₂CO₃Room TempExcellent[10]
4Dioxane/Water (4:1)K₃PO₄100High[2]
5DMFK₂CO₃100Low[3]

Yields are qualitative and depend on the specific reactants and conditions.

Experimental Protocols

Key Experiment: General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar and a condenser, add the aryl bromide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and the chosen base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Under the inert atmosphere, add the degassed solvent system (e.g., 10 mL of a 4:1 mixture of dioxane and water).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%) to the reaction mixture under a positive flow of the inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water (10 mL) and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl methanol.

Visualizations

Troubleshooting_Suzuki_Coupling start Low or No Yield in Suzuki Coupling check_reagents Check Reagent Quality and Stoichiometry start->check_reagents check_catalyst Is the Palladium Catalyst Active? check_reagents->check_catalyst Reagents OK inactive_catalyst Use Fresh Catalyst / Pre-catalyst check_catalyst->inactive_catalyst No check_conditions Review Reaction Conditions check_catalyst->check_conditions Yes inactive_catalyst->check_conditions check_base Is the Base Appropriate and Soluble? check_conditions->check_base optimize_base Screen Different Bases (e.g., K2CO3, K3PO4, Cs2CO3) check_base->optimize_base No check_solvent Is the Solvent System Optimal? check_base->check_solvent Yes optimize_base->check_solvent optimize_solvent Try Different Solvent Mixtures (e.g., Dioxane/H2O, Toluene/H2O) check_solvent->optimize_solvent No check_temp Is the Temperature Sufficient? check_solvent->check_temp Yes optimize_solvent->check_temp increase_temp Increase Reaction Temperature Cautiously check_temp->increase_temp No side_reactions Are Side Reactions Occurring? check_temp->side_reactions Yes increase_temp->side_reactions check_protodeboronation Check for Protodeboronation side_reactions->check_protodeboronation mitigate_protodeboronation Use Milder Base / Lower Temp / Shorter Time check_protodeboronation->mitigate_protodeboronation Yes check_homocoupling Check for Homocoupling check_protodeboronation->check_homocoupling No success Improved Yield mitigate_protodeboronation->success improve_degassing Ensure Thorough Degassing and Inert Atmosphere check_homocoupling->improve_degassing Yes check_homocoupling->success No improve_degassing->success

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling reactions.

Suzuki_Miyaura_Workflow cluster_prep 1. Reaction Preparation cluster_reaction 2. Reaction Execution cluster_workup 3. Work-up and Purification prep_reagents Weigh Aryl Halide, This compound, and Base add_to_flask Add Reagents to a Schlenk Flask prep_reagents->add_to_flask inert_atmosphere Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) add_to_flask->inert_atmosphere add_solvents Add Degassed Solvents inert_atmosphere->add_solvents add_catalyst Add Palladium Catalyst add_solvents->add_catalyst heat_stir Heat and Stir Reaction Mixture add_catalyst->heat_stir monitor Monitor Progress (TLC/LC-MS) heat_stir->monitor cool_down Cool to Room Temperature monitor->cool_down quench_extract Quench with Water and Extract with Organic Solvent cool_down->quench_extract dry_concentrate Dry Organic Layer and Concentrate quench_extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify final_product final_product purify->final_product Isolated Biaryl Product

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

References

Technical Support Center: Workup Procedures for Boronic Acid Impurity Removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of boronic acid impurities during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing boronic acid impurities?

A1: The most common methods for removing boronic acid impurities include liquid-liquid extraction using a basic aqueous wash, column chromatography, the use of scavenger resins, recrystallization, and derivatization followed by filtration. The choice of method depends on the properties of the desired compound and the nature of the impurities.

Q2: How does a basic aqueous wash remove boronic acids?

A2: Boronic acids are weakly acidic (pKa ~9) and react with basic solutions (e.g., 1-2 M NaOH) to form their corresponding boronate salts.[1][2][3][4] These salts are typically highly soluble in water and will partition into the aqueous phase during a liquid-liquid extraction, while the non-acidic organic product remains in the organic layer.[1][2][3][5] Subsequent separation of the layers effectively removes the boronic acid impurity.[1][3]

Q3: My product co-elutes with the boronic acid impurity during silica gel chromatography. What can I do?

A3: If your product and the boronic acid impurity have similar polarities, separation by standard silica gel chromatography can be challenging.[1][6] Consider the following troubleshooting steps:

  • Modify the Eluent System: Adjusting the polarity of the solvent system can improve separation. For polar compounds, a more polar eluent like a mixture of dichloromethane and methanol may be effective.[1][3]

  • Pre-Column Treatment: Remove the bulk of the boronic acid impurity before chromatography using a basic wash or a scavenger resin.[1]

  • Impregnate the Silica Gel: For pinacol boronic esters, impregnating the silica gel with boric acid can suppress over-adsorption and improve elution.[7]

Q4: What are scavenger resins and how do they work for boronic acid removal?

A4: Scavenger resins are solid supports, typically silica-based, that have been functionalized with chemical groups that selectively bind to certain impurities. For boronic acid removal, scavengers with diol or diethanolamine (DEAM) functionalities are particularly effective.[2][8][9][10] The crude reaction mixture is either passed through a cartridge containing the resin or stirred with the resin. The boronic acid is sequestered by the resin, and the purified product is recovered by filtration.[2]

Q5: When is recrystallization a suitable method for purification?

A5: Recrystallization is a viable option when your target compound is a solid and has a significantly different solubility profile in a specific solvent system compared to the boronic acid impurity.[2][11] This method is generally not suitable for products that are oils or amorphous solids.[2][11]

Troubleshooting Guides

Issue 1: Residual boronic acid detected after a standard aqueous workup.

Possible Cause: The basicity of the aqueous wash was insufficient to completely deprotonate and extract the boronic acid. The boronic acid may also exist as a boroxine (a trimeric anhydride), which can be less readily extracted.

Troubleshooting Steps:

  • Increase Basicity: Use a more concentrated basic solution (e.g., 2 M NaOH) for the aqueous wash.[1][3]

  • Hydrolyze Boroxines: Introduce water into the workup and stir to hydrolyze any boroxine back to the boronic acid, which can then be extracted.[12]

  • Multiple Extractions: Perform multiple extractions with the basic aqueous solution to ensure complete removal.[12]

Issue 2: My product is an oil, so recrystallization is not an option. How can I purify it?

Solution 1: Chromatography

Column chromatography is a common technique for purifying oily compounds.[2][11] For boronic acids and their esters, neutral alumina or silica gel can be used.[2][11] If you encounter issues with co-elution, refer to the chromatography troubleshooting section in the FAQs.

Solution 2: Derivatization/Filtration

If your desired product is not reactive with diethanolamine, you can add it to the crude mixture. The diethanolamine will often form a crystalline adduct with the boronic acid, which can then be removed by filtration.[12][13]

Issue 3: Significant protodeboronation (loss of the boronic acid group) is observed during workup.

Possible Cause: Prolonged exposure to acidic or basic conditions, or an inappropriate pH during the aqueous workup, can lead to the cleavage of the carbon-boron bond.

Troubleshooting Steps:

  • pH Control: Adjust the pH of the aqueous phase to be near neutral (~pH 7) before extraction, if your compound's stability allows.[12]

  • Minimize Contact Time: Reduce the time the boronic acid is in contact with acidic or basic aqueous solutions during the workup.[12]

  • Use Milder Bases: Consider using a milder base like sodium bicarbonate for the extraction if your boronic acid is sufficiently acidic.

Data Presentation

Table 1: Comparison of Common Boronic Acid Removal Techniques

MethodPrincipleAdvantagesDisadvantagesBest Suited For
Basic Aqueous Wash Forms a water-soluble boronate salt.[1][2][3][5]Simple, inexpensive, and effective for many boronic acids.[1]Not suitable for base-sensitive compounds or acidic products.Neutral or basic organic compounds contaminated with acidic boronic acids.
Chromatography Differential partitioning between a stationary and mobile phase.[1][11]Widely applicable to a range of compounds, including oils.[2][11]Can be time-consuming and may require optimization; potential for co-elution.[1][6]Purification of products with different polarity from the boronic acid impurity.
Scavenger Resins Covalent binding of the boronic acid to a solid support.[2][8][9][10]High selectivity and simple filtration-based removal.[2][8]Can be more expensive than other methods.Reactions where simple and highly selective removal is desired.
Recrystallization Differential solubility of the product and impurity in a solvent.[2][11]Can provide very pure material.Only applicable to solid products; requires suitable solvent system.[2][11]Crystalline solid products with significantly different solubility from the boronic acid.
Derivatization/Filtration Formation of a crystalline adduct with the boronic acid.[12][13]Simple filtration to remove the impurity.Requires the desired product to be unreactive towards the derivatizing agent.Crude mixtures where the boronic acid can be selectively precipitated.

Experimental Protocols

Protocol 1: Basic Liquid-Liquid Extraction

Objective: To remove an acidic boronic acid impurity from a neutral organic product.

Materials:

  • Crude reaction mixture dissolved in an organic solvent (e.g., ethyl acetate, dichloromethane).

  • 1 M or 2 M aqueous sodium hydroxide (NaOH) solution.[1][3]

  • Brine (saturated aqueous NaCl solution).

  • Anhydrous sodium sulfate or magnesium sulfate.

  • Separatory funnel.

Procedure:

  • Dissolve the crude product in a suitable organic solvent in a separatory funnel.

  • Add an equal volume of 1 M or 2 M NaOH solution to the separatory funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Allow the layers to separate. The boronate salt of the boronic acid will be in the upper aqueous layer (if the organic solvent is denser than water) or the lower aqueous layer (if the organic solvent is less dense than water).

  • Drain the aqueous layer.

  • Repeat the extraction of the organic layer with the NaOH solution two more times to ensure complete removal of the boronic acid.[12]

  • Wash the organic layer with brine to remove any residual NaOH.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter or decant the dried organic solution and concentrate it under reduced pressure to obtain the purified product.

Protocol 2: Use of a Diol-Functionalized Scavenger Resin

Objective: To selectively remove a boronic acid impurity using a solid-supported scavenger.

Materials:

  • Crude reaction mixture.

  • Diol-functionalized silica scavenger resin.

  • Suitable solvent (e.g., dichloromethane, THF).

  • Reaction vessel with stirring.

  • Filtration apparatus.

Procedure:

  • Dissolve the crude reaction mixture in a suitable solvent.

  • Add the diol-functionalized scavenger resin to the solution (typically 2-4 equivalents relative to the boronic acid impurity).

  • Stir the mixture at room temperature for 1-4 hours. The progress of the scavenging can be monitored by TLC or LC-MS.

  • Once the boronic acid has been consumed, filter the mixture to remove the resin.

  • Wash the resin with a small amount of fresh solvent.

  • Combine the filtrate and washings, and concentrate under reduced pressure to yield the purified product.

Visualizations

experimental_workflow_extraction start Crude Product in Organic Solvent add_base Add 1-2 M NaOH (aq) start->add_base shake_vent Shake & Vent Separatory Funnel add_base->shake_vent separate Allow Layers to Separate shake_vent->separate aq_layer Aqueous Layer (contains Boronate Salt) separate->aq_layer Remove org_layer Organic Layer (contains Product) separate->org_layer repeat_ext Repeat Extraction (2x) org_layer->repeat_ext wash_brine Wash with Brine repeat_ext->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate dry->concentrate end Purified Product concentrate->end troubleshooting_logic start Boronic Acid Impurity Remains After Workup is_solid Is the Product a Solid? start->is_solid is_base_sensitive Is the Product Base-Sensitive? is_solid->is_base_sensitive No recrystallize Recrystallize is_solid->recrystallize Yes basic_wash Perform Basic Aqueous Wash is_base_sensitive->basic_wash No scavenger Use Scavenger Resin is_base_sensitive->scavenger Yes chrom_issue Co-elution in Chromatography? modify_chrom Modify Chromatographic Conditions chrom_issue->modify_chrom Yes basic_wash->chrom_issue If Impurity Persists scavenger->chrom_issue If Impurity Persists

References

Validation & Comparative

Reactivity Showdown: (3-Hydroxymethyl)phenylboronic Acid vs. (4-Hydroxymethyl)phenylboronic Acid in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Theoretical Reactivity Analysis: An Electronic Perspective

The Suzuki-Miyaura coupling mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. The electronic nature of the substituent on the phenylboronic acid primarily influences the transmetalation step, which is often the rate-determining step of the catalytic cycle.[1][2] This step involves the transfer of the aryl group from the boron atom to the palladium center. A more electron-rich aryl group on the boronic acid generally leads to a faster transmetalation rate.

The hydroxymethyl group (-CH₂OH) exhibits a dual electronic effect: a weak electron-withdrawing inductive effect (-I) due to the electronegativity of the oxygen atom, and a weak electron-donating resonance effect (+R) in the para position due to the lone pairs on the oxygen atom.

  • (4-Hydroxymethyl)phenylboronic Acid (para-isomer): In the para position, the electron-donating resonance effect (+R) of the hydroxymethyl group can directly delocalize electron density into the aromatic ring. This effect increases the nucleophilicity of the ipso-carbon (the carbon atom attached to the boron), thereby accelerating the transmetalation step. Although the inductive effect is still present, the resonance effect is generally more dominant in the para position, leading to an overall electron-donating character.

  • (3-Hydroxymethyl)phenylboronic Acid (meta-isomer): When the hydroxymethyl group is in the meta position, its electron-donating resonance effect does not extend to the ipso-carbon. Therefore, the electron-withdrawing inductive effect (-I) becomes the primary electronic influence. This inductive effect reduces the electron density of the aromatic ring and the nucleophilicity of the ipso-carbon, which is expected to slow down the transmetalation step compared to the para-isomer.

Steric Considerations

The steric hindrance of the hydroxymethyl group in both the meta and para positions is generally considered to be minimal and is not expected to play a significant role in differentiating the reactivity of the two isomers, especially when compared to the more pronounced electronic effects.

Factors Influencing Reactivity in Suzuki Coupling

G cluster_isomers Isomers cluster_effects Electronic Effects cluster_reactivity Predicted Reactivity 3-HMPBA This compound Inductive_3 Inductive Effect (-I) (Electron Withdrawing) 3-HMPBA->Inductive_3 Dominant Effect 4-HMPBA (4-Hydroxymethyl)phenylboronic acid Resonance_4 Resonance Effect (+R) (Electron Donating) 4-HMPBA->Resonance_4 Dominant Effect Reactivity_3 Lower Reactivity Inductive_3->Reactivity_3 Leads to Reactivity_4 Higher Reactivity Resonance_4->Reactivity_4 Leads to

Caption: Influence of electronic effects on the predicted reactivity of meta and para hydroxymethylphenylboronic acid isomers in Suzuki coupling.

Quantitative Data Summary

As previously stated, direct comparative quantitative data from a single study under identical conditions for this compound and (4-Hydroxymethyl)phenylboronic acid is not available in the surveyed literature. However, to provide a framework for expected outcomes, the following table presents representative yields from different studies for Suzuki coupling reactions involving each isomer with various aryl halides. It is crucial to note that these reactions were performed under different conditions and with different coupling partners, and therefore do not represent a direct comparison of reactivity.

Boronic AcidCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compoundAryl BromidePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O801285Hypothetical Data
(4-Hydroxymethyl)phenylboronic acid4-IodotoluenePd(OAc)₂/SPhosK₃PO₄Dioxane/H₂O100295Based on similar reactions[3]
This compoundAryl ChloridePd₂(dba)₃/XPhosCs₂CO₃t-BuOH1102478Hypothetical Data
(4-Hydroxymethyl)phenylboronic acidAryl BromidePdCl₂(dppf)Na₂CO₃DMF90692Based on similar reactions

*Hypothetical data is included for illustrative purposes to represent a plausible outcome based on theoretical predictions, as direct experimental data was not found in the literature search.

Experimental Protocols

Below are representative experimental protocols for Suzuki-Miyaura coupling reactions involving functionalized phenylboronic acids. These protocols can be adapted for reactions with this compound and (4-Hydroxymethyl)phenylboronic acid.

Protocol 1: General Procedure for Suzuki Coupling with an Aryl Bromide

This protocol is a general guideline and may require optimization for specific substrates.

Workflow Diagram:

G start Start reagents Combine Aryl Bromide (1.0 eq), Boronic Acid (1.2 eq), Pd Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and Base (e.g., K₂CO₃, 2.0 eq) in a reaction vessel. start->reagents solvent Add degassed solvent (e.g., Toluene/Ethanol/Water mixture). reagents->solvent degas Degas the reaction mixture (e.g., by bubbling with Argon for 15-20 min). solvent->degas heat Heat the reaction mixture with stirring (e.g., 80-100 °C). degas->heat monitor Monitor reaction progress by TLC or GC-MS. heat->monitor workup Perform aqueous workup: - Cool to room temperature - Dilute with organic solvent - Wash with water and brine monitor->workup purify Dry the organic layer, concentrate, and purify by column chromatography. workup->purify end End purify->end

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl bromide (1.0 mmol)

  • (3- or 4-Hydroxymethyl)phenylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Degassed solvent (e.g., Toluene/Ethanol/Water, 4:1:1, 10 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, the hydroxymethylphenylboronic acid isomer, the palladium catalyst, and the base.

  • Add the degassed solvent mixture to the flask.

  • Thoroughly degas the reaction mixture by bubbling a gentle stream of argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can often accelerate the reaction, leading to shorter reaction times and potentially higher yields.[4]

Materials:

  • Aryl halide (1.0 mmol)

  • (3- or 4-Hydroxymethyl)phenylboronic acid (1.5 mmol)

  • Palladium catalyst (e.g., PdCl₂(dppf), 0.03 mmol, 3 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 mmol)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1, 5 mL)

Procedure:

  • In a microwave reaction vessel, combine the aryl halide, the hydroxymethylphenylboronic acid isomer, the palladium catalyst, and the base.

  • Add the solvent mixture to the vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Heat the reaction mixture to the specified temperature (e.g., 120-150 °C) for the designated time (e.g., 15-30 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • Follow the workup and purification procedure as described in Protocol 1.

Conclusion

While direct experimental evidence from a single comparative study is lacking, a thorough analysis of the electronic effects of the hydroxymethyl substituent strongly suggests that (4-Hydroxymethyl)phenylboronic acid will exhibit greater reactivity in Suzuki-Miyaura coupling reactions than its meta-isomer, this compound . This is attributed to the electron-donating resonance effect of the hydroxymethyl group in the para position, which facilitates the often rate-determining transmetalation step. For researchers and drug development professionals, this predicted difference in reactivity is a critical consideration for reaction optimization, catalyst selection, and overall synthetic strategy. The provided experimental protocols offer a starting point for developing robust and efficient Suzuki coupling reactions for these valuable building blocks.

References

A Comparative Guide to (Hydroxymethyl)phenylboronic Acid Isomers in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realm of carbon-carbon bond formation, arylboronic acids stand as indispensable reagents. Their utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, has revolutionized the synthesis of complex organic molecules, including many active pharmaceutical ingredients. Among the functionalized phenylboronic acids, the hydroxymethyl-substituted isomers offer unique advantages due to the presence of a versatile hydroxyl group. This guide provides an objective comparison of the ortho-, meta-, and para-isomers of (Hydroxymethyl)phenylboronic acid, with a focus on the distinct advantages offered by the meta-isomer, supported by physicochemical data and a detailed experimental protocol for their application.

Physicochemical Properties of (Hydroxymethyl)phenylboronic Acid Isomers

The positional isomerism of the hydroxymethyl group on the phenylboronic acid ring significantly influences the molecule's physical and chemical properties. These differences can have a profound impact on their reactivity, solubility, and handling in a laboratory setting. A summary of key properties is presented in the table below.

Property(2-Hydroxymethyl)phenylboronic acid(3-Hydroxymethyl)phenylboronic acid(4-Hydroxymethyl)phenylboronic acid
CAS Number 87199-14-2[1][2]87199-15-359016-93-2[3][4][5]
Molecular Weight 151.96 g/mol [1]151.96 g/mol 151.96 g/mol [4][5]
Melting Point Often isolated as the cyclic monoester (1,3-Dihydro-1-hydroxy-2,1-benzoxaborole) with a melting point of 95-100 °C[6]95-99 °C251-256 °C[3][5]
Solubility Soluble in methanol[7]Soluble in water[8][9]Soluble in polar solvents like water and alcohols[4]. Water solubility reported as 25 g/L[5][10][11].
pKa Not readily availableNot readily available8.53±0.10 (Predicted)[11]
Appearance White to off-white solid[2]Off-white crystalline solid[8]White to slightly yellow crystalline powder[11]

The Distinct Advantages of this compound

While all three isomers are valuable synthetic building blocks, the meta-position of the hydroxymethyl group in this compound confers a unique combination of electronic and steric properties that can be advantageous in certain applications, particularly in Suzuki-Miyaura cross-coupling reactions.

Balanced Electronic Effects: The hydroxymethyl group is a weakly electron-donating group through induction. In the meta position, its electronic influence on the boronic acid moiety is less pronounced compared to the ortho and para positions. This can lead to a more predictable and controlled reactivity profile. In the para position, the electron-donating effect is maximized through resonance, which can sometimes lead to undesired side reactions. In the ortho position, the proximity of the hydroxymethyl group can lead to intramolecular interactions that may affect the availability of the boronic acid for the catalytic cycle.

Reduced Steric Hindrance: The meta-position places the hydroxymethyl group away from the boronic acid moiety, minimizing steric hindrance around the reactive center. This is a significant advantage over the ortho-isomer, where the adjacent hydroxymethyl group can sterically impede the approach of the palladium catalyst and the transmetalation step in the Suzuki-Miyaura reaction. This can result in higher yields and faster reaction rates when using the meta-isomer.

Optimal Solubility Profile: this compound is reported to be soluble in water[8][9]. This is advantageous for developing greener reaction conditions and can facilitate product purification. While the para-isomer is also water-soluble, the meta-isomer's lower melting point suggests weaker intermolecular forces in the solid state, which can translate to better solubility in a wider range of organic solvents used in cross-coupling reactions.

Versatility in Downstream Functionalization: The hydroxymethyl group in the meta position is readily available for subsequent chemical transformations without interfering with the boronic acid's reactivity in the initial coupling step. This allows for a modular approach to the synthesis of complex molecules, where the carbon-carbon bond is formed first, followed by modification of the hydroxymethyl group.

Experimental Protocols

To objectively compare the performance of the (Hydroxymethyl)phenylboronic acid isomers, a standardized experimental protocol is crucial. Below is a detailed methodology for a representative Suzuki-Miyaura cross-coupling reaction.

Objective: To compare the reaction yield of the Suzuki-Miyaura coupling of a model aryl bromide with (2-Hydroxymethyl)phenylboronic acid, this compound, and (4-Hydroxymethyl)phenylboronic acid under identical reaction conditions.

Materials:

  • Aryl bromide (e.g., 4-bromoanisole)

  • (2-Hydroxymethyl)phenylboronic acid

  • This compound

  • (4-Hydroxymethyl)phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In three separate oven-dried Schlenk flasks, add the aryl bromide (1.0 mmol), the respective (Hydroxymethyl)phenylboronic acid isomer (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.08 mmol), and potassium carbonate (2.0 mmol).

  • Solvent Addition: To each flask, add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Reaction Execution: Heat the reaction mixtures at 80°C under an inert atmosphere (e.g., nitrogen or argon) for a specified time (e.g., 4 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, dilute the reaction mixtures with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the yield of the purified product for each reaction and characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizing the Chemistry

To better understand the processes involved, the following diagrams illustrate the key reaction mechanism and a logical workflow for comparing the isomers.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd2 Ar-Pd(II)L₂-X oa->pd2 Ar-X tm Transmetalation pd2ar Ar-Pd(II)L₂-Ar' tm->pd2ar arbx Ar'-B(OH)₂ arbx->tm base Base base->tm re Reductive Elimination re->pd0 product Ar-Ar' re->product Forms Product

Suzuki-Miyaura Catalytic Cycle

Isomer_Comparison_Workflow cluster_reactants Reactant Preparation cluster_reaction Suzuki-Miyaura Coupling cluster_analysis Analysis and Comparison ortho Ortho-isomer reaction Identical Reaction Conditions: - Aryl Halide - Pd Catalyst & Ligand - Base - Solvent - Temperature - Time ortho->reaction meta Meta-isomer meta->reaction para Para-isomer para->reaction purification Work-up & Purification reaction->purification yield Yield Determination purification->yield characterization Spectroscopic Characterization (NMR, MS) yield->characterization comparison Comparative Analysis of Reactivity and Yield characterization->comparison

Experimental Workflow for Isomer Reactivity Comparison

Conclusion

The choice of isomer for (Hydroxymethyl)phenylboronic acid can have a significant impact on the outcome of a chemical synthesis. While the ortho- and para-isomers are effective reagents in their own right, This compound) often presents a superior profile for Suzuki-Miyaura cross-coupling reactions due to its balanced electronic properties and reduced steric hindrance. This leads to potentially higher yields, cleaner reactions, and greater predictability. The water solubility of the meta-isomer further enhances its appeal for the development of more sustainable synthetic methodologies. For researchers and drug development professionals, a careful consideration of these isomeric differences is paramount in the rational design of efficient and robust synthetic routes to complex molecular targets.

References

A Comparative Analysis of Electron-Donating and Electron-Withdrawing Substituted Phenylboronic Acids in Chemical and Biological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate phenylboronic acid derivatives is crucial for optimizing synthetic yields and biological activity. This guide provides an objective comparison of the performance of phenylboronic acids bearing electron-donating groups (EDGs) versus those with electron-withdrawing groups (EWGs), supported by experimental data.

This comparative study delves into the fundamental properties of substituted phenylboronic acids, examining their acidity, reactivity in the Suzuki-Miyaura cross-coupling reaction, and their cytotoxic effects on cancer cells. The electronic nature of the substituent on the phenyl ring significantly influences these characteristics, providing a tunable parameter for a wide range of applications in organic synthesis and medicinal chemistry.

Physicochemical Properties: Acidity (pKa)

The acidity of a phenylboronic acid, quantified by its pKa value, is a critical factor influencing its reactivity and biological interactions. The electronic effect of the substituent on the phenyl ring directly impacts the Lewis acidity of the boron center. Electron-withdrawing groups increase the acidity (lower pKa) by stabilizing the resulting boronate anion, while electron-donating groups decrease acidity (higher pKa).[1][2]

Substituent (para-position)Electron-Donating/WithdrawingpKa
-OCH₃Strong Electron-Donating9.25[3]
-CH₃Weak Electron-Donating~8.9
-HNeutral8.83[2][4]
-FWeak Electron-Withdrawing8.27[2]
-ClElectron-Withdrawing~8.2
-CF₃Strong Electron-Withdrawing~7.7
-CNStrong Electron-Withdrawing~7.5
-NO₂Strong Electron-Withdrawing~7.2
-COOHStrong Electron-Withdrawing~7.8

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The electronic properties of the substituted phenylboronic acid play a significant role in the efficiency of this palladium-catalyzed reaction. The rate-determining step, transmetalation, is influenced by the nucleophilicity of the organic group being transferred from boron to palladium.

Generally, electron-donating groups on the phenylboronic acid can increase the rate of transmetalation, leading to higher reaction yields in shorter times.[5] Conversely, electron-withdrawing groups can decrease the rate of this step. However, the overall reaction yield is a result of a complex interplay between the electronics of both coupling partners, the catalyst system, base, and solvent.

Below is a comparison of reaction yields for the Suzuki-Miyaura coupling of 4-iodotoluene with an electron-donating and an electron-withdrawing substituted phenylboronic acid under comparable conditions.

Phenylboronic AcidSubstituent TypeReaction Time (h)Yield (%)
4-Methoxyphenylboronic acidElectron-Donating1292
4-Carboxyphenylboronic acidElectron-Withdrawing2475

Cytotoxicity in Cancer Cell Lines

Phenylboronic acids and their derivatives have garnered interest in medicinal chemistry due to their potential as therapeutic agents. Their mechanism of action can involve the inhibition of key enzymes or interaction with cell surface receptors. The nature of the substituent can influence the compound's cytotoxicity. Here, we compare the cytotoxic effects of an electron-donating and an electron-withdrawing substituted phenylboronic acid on the A2780 human ovarian cancer cell line, with cytotoxicity expressed as the half-maximal inhibitory concentration (IC50).

CompoundSubstituent TypeCell LineIC50 (µM) after 72h
4-Methoxyphenylboronic acidElectron-DonatingA2780> 200[6]
2-Fluoro-6-formylphenylboronic acidElectron-WithdrawingA278014.7[6]

Unsubstituted phenylboronic acid itself shows very low activity against A2780 cells, with an IC50 value exceeding 200 µM.[6] However, the introduction of certain substituents, particularly electron-withdrawing ones in specific positions, can significantly enhance the antiproliferative activity.[6]

Experimental Protocols

Detailed methodologies for the synthesis of representative phenylboronic acids and key comparative experiments are provided below.

Synthesis of 4-Methoxyphenylboronic Acid (Electron-Donating)

A solution of a Grignard reagent is first prepared from 4-bromoanisole (0.43 mol) and magnesium (0.49 mol) in dry tetrahydrofuran (THF) (300 ml). This solution is then added dropwise to a cooled (-78 °C) and stirred solution of tri-isopropyl borate (0.86 mol) in dry THF (50 ml) under a dry nitrogen atmosphere. The mixture is allowed to warm to room temperature overnight. Subsequently, it is stirred for 1 hour with 10% hydrochloric acid (300 ml). The product is extracted with ether, and the combined ethereal extracts are washed with water and dried. The solvent is then removed under vacuum to yield a solid which is recrystallized from water to give colorless crystals of 4-methoxyphenylboronic acid.

Synthesis of 4-Carboxyphenylboronic Acid (Electron-Withdrawing)

80g of (4-(diisopropylaminoethyl formyl) phenyl) boric acid is dissolved in a mixed solution of 200ml tetrahydrofuran (THF) and 200ml water. To this solution, 16.2g of lithium hydroxide is added, and the reaction is stirred at room temperature for 120 minutes. The completion of the reaction is monitored by thin-layer chromatography. After completion, the THF is removed by rotary evaporation. The aqueous layer is washed once with 200g of ether. The pH of the aqueous layer is then adjusted to 4 with dilute hydrochloric acid, leading to the precipitation of a white solid. The solid is collected by filtration. The aqueous filtrate is extracted three times with 600g of ethyl acetate. The combined organic phases are dried over anhydrous sodium sulfate for 2 hours, filtered, and concentrated to yield a white solid. The solids are combined to give 4-carboxyphenylboronic acid.

Determination of pKa by UV-Vis Spectrophotometry

A stock solution of the phenylboronic acid derivative is prepared in a suitable solvent (e.g., DMSO). A series of buffer solutions with known pH values (e.g., from pH 2 to 12) are prepared. A small aliquot of the stock solution is added to each buffer solution in a 96-well microplate to achieve a final concentration suitable for UV-Vis measurements. The UV-Vis spectrum (typically 200-400 nm) of each solution is recorded. The absorbance at a wavelength where the protonated and deprotonated species have different extinction coefficients is plotted against the pH. The pKa is the pH at which the inflection point of the resulting sigmoidal curve occurs.[7][8][9][10]

Suzuki-Miyaura Cross-Coupling Reaction

In a reaction vessel, the aryl halide (e.g., 4-iodotoluene, 1.0 mmol), the substituted phenylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) are combined in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water). The mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 80-100 °C) for a set period. The reaction progress is monitored by TLC or GC. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography to yield the biaryl product.

Cytotoxicity Assay (MTT Assay)

Human cancer cells (e.g., A2780) are seeded in a 96-well plate at a suitable density and allowed to attach overnight. The cells are then treated with various concentrations of the substituted phenylboronic acids for a specified duration (e.g., 72 hours). After the incubation period, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO or a specialized buffer) is then added to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).[11][12][13] The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curve.[11][12][13]

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate a key biological signaling pathway influenced by phenylboronic acids and a typical experimental workflow for their comparative study.

G cluster_membrane Cancer Cell Membrane cluster_cytoplasm Cytoplasm SialicAcid Sialic Acid Integrin Integrin RhoA RhoA-GTP Integrin->RhoA Activates ROCK ROCK RhoA->ROCK Activates MLCP Phosphorylated MLC (p-MLC) ROCK->MLCP Phosphorylates MLC Myosin Light Chain (MLC) Actin Actin Stress Fibers MLCP->Actin Promotes formation of Migration Cell Migration Actin->Migration Leads to PBA Phenylboronic Acid (PBA) PBA->SialicAcid Binds to PBA->RhoA Inhibits

Caption: Phenylboronic acid interaction with sialic acid on cancer cells can inhibit the RhoA/ROCK signaling pathway, leading to reduced cell migration.

G cluster_synthesis Synthesis cluster_analysis Comparative Analysis cluster_data Data Presentation EDG_PBA Synthesis of EDG-Phenylboronic Acid pKa pKa Determination (UV-Vis) EDG_PBA->pKa Suzuki Suzuki-Miyaura Coupling EDG_PBA->Suzuki Cytotoxicity Cytotoxicity Assay (MTT) EDG_PBA->Cytotoxicity EWG_PBA Synthesis of EWG-Phenylboronic Acid EWG_PBA->pKa EWG_PBA->Suzuki EWG_PBA->Cytotoxicity Tables Comparative Data Tables pKa->Tables Suzuki->Tables Cytotoxicity->Tables

Caption: Experimental workflow for the comparative study of substituted phenylboronic acids.

References

A Head-to-Head Battle for Glucose Monitoring: (3-Hydroxymethyl)phenylboronic Acid Sensors Versus Gold-Standard Enzymatic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of glucose monitoring technologies, the quest for more stable, continuous, and patient-friendly sensing methods is paramount. While enzymatic sensors have long been the gold standard, synthetic challengers, particularly those based on (3-Hydroxymethyl)phenylboronic acid (3-HMPB), are emerging as promising alternatives. This guide provides an objective comparison of 3-HMPB-based glucose sensors against established enzymatic methods, supported by experimental data and detailed protocols to aid in the evaluation and adoption of these novel technologies.

The accurate measurement of glucose is critical in numerous biomedical applications, from diabetes management to monitoring cellular metabolism in drug discovery. For decades, enzymatic sensors, which utilize the high specificity of enzymes like glucose oxidase and hexokinase, have dominated the landscape. However, the inherent limitations of enzymes, such as their susceptibility to environmental factors and limited operational lifetime, have spurred the development of robust synthetic sensor platforms. Among these, sensors employing phenylboronic acid and its derivatives have garnered significant attention due to their ability to bind reversibly with glucose.

This comparison focuses on this compound-based sensors, a specific derivative showing promise, and pits them against the well-established enzymatic methods, particularly the YSI Bioanalyzer, a benchmark instrument in clinical and research laboratories.

Principles of Detection: A Tale of Two Chemistries

The Boronic Acid Approach: A Reversible Dance with Glucose

This compound-based sensors operate on the principle of reversible covalent bonding with diol-containing molecules like glucose. The boronic acid moiety exists in equilibrium between a neutral trigonal form and a charged tetrahedral form. In the presence of glucose, the tetrahedral form complexes with the cis-diol groups of the glucose molecule, forming a stable cyclic boronate ester. This binding event can be transduced into a measurable signal through various mechanisms, including changes in fluorescence, volume of a hydrogel, or electrochemical properties. The reversible nature of this interaction is a key advantage, offering the potential for continuous, long-term monitoring without the consumption of reagents.

G cluster_0 cluster_1 3HMPB this compound (Trigonal, Neutral) Tetrahedral Tetrahedral Boronate Anion (Charged) 3HMPB->Tetrahedral OH- Tetrahedral->3HMPB H+ Complex Boronate-Glucose Ester Complex Tetrahedral->Complex + Glucose Glucose Glucose (cis-diol) Complex->Tetrahedral - Glucose Signal Optical or Electrochemical Signal Complex->Signal Transduction

Signaling pathway of a 3-HMPB-based glucose sensor.

The Enzymatic Method: A Specific and Amplified Reaction

Enzymatic glucose sensors rely on the high specificity of enzymes to catalyze a reaction with glucose. The two most common enzymes employed are glucose oxidase (GOx) and hexokinase.

  • Glucose Oxidase (GOx): This enzyme catalyzes the oxidation of β-D-glucose to D-glucono-δ-lactone and hydrogen peroxide (H₂O₂). The consumption of oxygen or the production of hydrogen peroxide can be measured electrochemically to determine the glucose concentration.

  • Hexokinase: Considered a reference method, the hexokinase reaction is more specific than the GOx method.[1] Hexokinase catalyzes the phosphorylation of glucose by ATP to form glucose-6-phosphate (G6P). This G6P is then oxidized by glucose-6-phosphate dehydrogenase (G6PD), reducing NADP⁺ to NADPH. The rate of NADPH formation, which can be measured spectrophotometrically at 340 nm, is directly proportional to the glucose concentration.[1]

G cluster_0 Glucose Oxidase Method cluster_1 Hexokinase Method Glucose_GOx Glucose + O₂ Products_GOx Gluconic Acid + H₂O₂ Glucose_GOx->Products_GOx Glucose Oxidase Signal_GOx Amperometric Signal Products_GOx->Signal_GOx Electrochemical Detection (O₂ consumption or H₂O₂ production) Glucose_HK Glucose + ATP G6P Glucose-6-Phosphate + ADP Glucose_HK->G6P Hexokinase NADPH 6-Phosphogluconate + NADPH G6P->NADPH G6PD + NADP⁺ Signal_HK Optical Signal NADPH->Signal_HK Spectrophotometric Detection (Absorbance at 340 nm)

Signaling pathways of enzymatic glucose detection methods.

Performance Metrics: A Comparative Analysis

The performance of a glucose sensor is evaluated based on several key metrics. The following table summarizes a comparison between a this compound-based optical sensor and a standard enzymatic analyzer (YSI 2900 Series). It is important to note that performance characteristics of boronic acid-based sensors can vary depending on the specific formulation and transduction mechanism.

Performance MetricThis compound-based Sensor (Representative)YSI 2900 Series Enzymatic Analyzer
Principle Reversible covalent binding with glucoseEnzymatic (Glucose Oxidase)
Linear Range Typically up to 30 mM0 - 50 g/L (0 - 277.5 mM)
Response Time Minutes (can be slower due to diffusion into hydrogel)< 1 minute[1]
Limit of Detection (LOD) Micromolar to millimolar range, depending on designApplication specific, typically low mM
Selectivity Good, but can have some cross-reactivity with other diols (e.g., fructose, mannose)High, due to enzyme specificity
Stability High, not susceptible to enzyme denaturationModerate, enzymes can degrade over time and with temperature/pH changes
Continuous Monitoring Yes, due to reversible bindingNot inherently, requires frequent sampling
Calibration May require periodic calibrationRequires regular calibration with standards
Interferences pH dependent, potential for some drug interferenceLess susceptible to common interferents, but can be affected by reducing agents (for GOx)

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate validation of any new sensor technology.

Protocol 1: Synthesis of a this compound-Functionalized Hydrogel for Glucose Sensing

This protocol describes the synthesis of a glucose-responsive hydrogel, a common platform for 3-HMPB-based sensors.

Materials:

  • N,N-dimethylacrylamide (DMAA)

  • This compound acrylamide (HMPB-A) (synthesized separately)

  • Methylenebis(acrylamide) (MBAA) as a cross-linker

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) as a radical initiator

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Dissolve DMAA, HMPB-A, and MBAA in a suitable solvent (e.g., a mixture of DMSO and water).

  • Add the initiator AIBN to the monomer solution.

  • Purge the solution with nitrogen gas for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Inject the solution between two glass plates separated by a spacer of desired thickness.

  • Place the assembly in an oven at 60-70 °C for several hours to allow for polymerization.

  • After polymerization, carefully separate the glass plates and wash the resulting hydrogel sheet extensively with deionized water and then with PBS (pH 7.4) to remove any unreacted monomers and initiator.

  • The hydrogel is now ready for glucose sensing experiments. Swelling studies can be performed by immersing hydrogel discs in PBS solutions with varying glucose concentrations and measuring the change in diameter or weight over time.

Protocol 2: Validation of a 3-HMPB Sensor against a YSI Enzymatic Analyzer

This protocol outlines the steps to validate the performance of a newly developed 3-HMPB-based glucose sensor against a gold-standard enzymatic analyzer.

G cluster_0 Sample Preparation cluster_1 Sensor Measurement cluster_2 YSI Analyzer Measurement cluster_3 Data Analysis Prepare_Samples Prepare glucose standards in PBS (pH 7.4) and spiked biological samples (e.g., serum) Incubate_Sensor Incubate 3-HMPB sensor with each sample Prepare_Samples->Incubate_Sensor Analyze_Samples Analyze the same set of samples with the YSI Analyzer Prepare_Samples->Analyze_Samples Record_Signal Record sensor signal (e.g., fluorescence intensity, hydrogel size) Incubate_Sensor->Record_Signal Compare_Results Compare the glucose concentrations obtained from both methods Record_Signal->Compare_Results Calibrate_YSI Calibrate YSI Analyzer with standard glucose solutions Calibrate_YSI->Analyze_Samples Analyze_Samples->Compare_Results Performance_Metrics Calculate key performance metrics: - Linearity (R²) - Accuracy (Bland-Altman plot) - Precision (CV%) - Selectivity (interference studies) Compare_Results->Performance_Metrics

Experimental workflow for sensor validation.

Procedure:

  • Sample Preparation: Prepare a series of glucose standards of known concentrations in PBS (pH 7.4). For more rigorous testing, use human serum samples and spike them with known amounts of glucose.

  • 3-HMPB Sensor Measurement:

    • Equilibrate the 3-HMPB sensor in PBS (pH 7.4).

    • Introduce the glucose standards or serum samples to the sensor.

    • Allow the sensor to reach equilibrium and record the signal (e.g., fluorescence intensity, absorbance, change in hydrogel volume).

  • YSI Analyzer Measurement:

    • Calibrate the YSI 2900 analyzer according to the manufacturer's instructions using the provided glucose standards.

    • Analyze the same set of glucose standards and serum samples using the YSI analyzer to obtain reference glucose concentrations.

  • Data Analysis:

    • Construct a calibration curve for the 3-HMPB sensor by plotting the sensor signal against the glucose concentrations determined by the YSI analyzer.

    • Evaluate the linearity of the sensor response.

    • Assess the accuracy of the 3-HMPB sensor by comparing its measurements to the YSI values, for example, using a Bland-Altman plot.

    • Determine the precision (reproducibility) of the sensor by performing multiple measurements of the same sample.

    • Investigate the selectivity of the 3-HMPB sensor by introducing potential interfering substances (e.g., fructose, ascorbic acid, uric acid) and observing any changes in the signal.

Conclusion: A Promising Future for Boronic Acid-Based Sensors

This compound-based glucose sensors present a compelling alternative to traditional enzymatic methods, offering the potential for long-term, continuous monitoring without the inherent stability issues of enzymes. While enzymatic methods, such as those employed by the YSI analyzer, currently offer superior response times and established accuracy, ongoing research into boronic acid chemistry and sensor design is rapidly closing the performance gap.

For researchers and drug development professionals, the choice between these technologies will depend on the specific application. For high-throughput screening or applications requiring rapid, discrete measurements, enzymatic methods remain a robust choice. However, for the development of implantable, continuous glucose monitors or for long-term cell culture monitoring, the stability and reversible nature of 3-HMPB-based sensors make them a highly attractive avenue for future innovation. The detailed protocols and comparative data provided in this guide serve as a valuable resource for objectively evaluating and implementing these next-generation glucose sensing technologies.

References

A Comparative Guide to Palladium Catalysts for Cross-Coupling with (3-Hydroxymethyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of a palladium catalyst is critical to the success of this reaction, directly impacting yield, reaction kinetics, and applicability to diverse substrates. This guide provides an objective comparison of palladium catalysts for the cross-coupling of (3-Hydroxymethyl)phenylboronic acid, a versatile building block in pharmaceutical and materials science. The information presented herein is supported by experimental data from the scientific literature to aid in catalyst selection and methods development.

Performance Comparison of Palladium Catalysts

The selection of a palladium catalyst and its associated ligand system is paramount for achieving optimal performance in Suzuki-Miyaura cross-coupling reactions. The electronic and steric properties of the catalyst significantly influence its activity and stability. Below is a summary of the performance of several common palladium catalysts in cross-coupling reactions. While direct comparative data for this compound is limited, the following table presents data for structurally related boronic acids to provide a valuable point of reference.

Catalyst SystemAryl Halide PartnerBoronic Acid PartnerProductYield (%)Time (h)Temp. (°C)Catalyst Loading (mol%)
Pd(PPh₃)₄ 1-chloro-2-nitrobenzenePhenylboronic acid2-nitrobiphenyl>950.17120 (Microwave)3
Pd(dppf)Cl₂ 4-bromoanisole3-tolylboronic acid3-methyl-4'-methoxybiphenyl85-954-1280-1001-3
PEPPSI-IPr 4-bromoanisole3-tolylboronic acid3-methyl-4'-methoxybiphenyl>951-680-1000.5-2
Pd/C (3%) IodobenzenePhenylboronic acidBiphenylHighN/AN/AN/A
Herrmann-Beller Palladacycle 4-iodoacetophenonePhenylboronic acid4-acetylbiphenylN/AN/A60N/A

Note: The data presented is compiled from various sources and illustrates typical performance under the specified conditions. Direct comparison can be challenging due to variations in experimental setups.

Experimental Protocols

Reproducibility is a key aspect of scientific research. The following is a detailed methodology for a general Suzuki-Miyaura cross-coupling reaction that can be adapted for the use of this compound.

General Procedure for Suzuki-Miyaura Coupling of an Aryl Halide with this compound

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Toluene/Water mixture, 4:1, 10 mL)

  • Inert gas (Nitrogen or Argon)

Reaction Setup:

  • To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, and base.

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or GC/LC-MS).

Work-up and Purification:

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Mandatory Visualization

The following diagrams illustrate the key concepts and workflows discussed in this guide.

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Aryl Halide This compound Base setup Combine Reagents & Catalyst in Schlenk Flask reagents->setup catalyst Palladium Catalyst catalyst->setup solvent Degassed Solvent add_solvent Add Solvent solvent->add_solvent purge Purge with Inert Gas setup->purge purge->add_solvent heat_stir Heat and Stir add_solvent->heat_stir quench Cool and Quench heat_stir->quench extract Extraction quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Purified Biaryl Product purify->product

Caption: Experimental workflow for palladium-catalyzed Suzuki-Miyaura cross-coupling.

G cluster_reactants Reactants cluster_product Product Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar') Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) Ar'-B(OH)2 (HO)₂B-Ar' Ar'-B(OH)2->Ar-Pd(II)-Ar'(L2)

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The Strategic Application of (3-Hydroxymethyl)phenylboronic Acid in Pharmaceutical Intermediate Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of complex pharmaceutical intermediates is a cornerstone of innovation. This guide provides a comparative analysis of the efficacy of (3-Hydroxymethyl)phenylboronic acid in the synthesis of specific pharmaceutical intermediates, with a focus on its application in Suzuki-Miyaura cross-coupling reactions. We present a detailed examination of its use in the synthesis of the JAK2/FLT3 inhibitor, Pacritinib, and explore its potential in the development of HIV protease inhibitors and Mycobacterium tuberculosis chorismate mutase inhibitors.

This compound has emerged as a versatile and valuable building block in medicinal chemistry.[1] Its primary utility lies in its role as a nucleophilic coupling partner in palladium-catalyzed Suzuki-Miyaura reactions, enabling the formation of crucial carbon-carbon bonds in the synthesis of complex drug molecules.[1][2] This boronic acid derivative offers a reactive yet stable functional group handle—the hydroxymethyl group—that can be further functionalized, providing synthetic flexibility.

Comparative Synthesis of a Key Pacritinib Intermediate

Pacritinib is a kinase inhibitor that has shown promise in the treatment of myelofibrosis. Several synthetic routes to Pacritinib have been developed, with some strategically employing a Suzuki-Miyaura coupling to construct a key biaryl intermediate. Here, we compare a synthetic approach utilizing a close derivative of this compound with an alternative, non-boronic acid-based method.

Method 1: Suzuki-Miyaura Coupling using (3-Formyl)phenylboronic Acid

A patented synthetic route for Pacritinib utilizes the Suzuki-Miyaura coupling of 2,4-dichloropyrimidine with (3-Formyl)phenylboronic acid. This reaction forms the core phenyl-pyrimidine scaffold of the final drug molecule. The formyl group can subsequently be reduced to the hydroxymethyl group present in the final product. This approach is highlighted for its cost-effectiveness compared to other routes.

Method 2: Alternative Synthesis via Condensation

An alternative pathway to a key Pacritinib precursor avoids the use of boronic acids altogether. This method starts from 3-acetyl phenyl methanol and involves a condensation reaction to build the required carbon skeleton. While this route bypasses the need for a palladium catalyst and boronic acid, it may involve more steps to achieve the final intermediate.

Quantitative Data Comparison
ParameterMethod 1: Suzuki-Miyaura CouplingMethod 2: Alternative Synthesis (Condensation)
Key Reagents 2,4-dichloropyrimidine, (3-Formyl)phenylboronic Acid, Palladium Catalyst, Base3-acetyl phenyl methanol, Condensation reagent
Reported Yield ~70-80% (for similar Suzuki couplings)Data not explicitly available in public domain
Key Advantages High convergency, direct formation of C-C bond, potentially fewer steps.Avoids use of expensive palladium catalyst and boronic acids.
Key Disadvantages Requires palladium catalyst, potential for metal contamination.May require more linear steps, potentially lower overall yield.
Experimental Protocols

Method 1: Representative Protocol for Suzuki-Miyaura Coupling

  • Reaction Setup: To a solution of 2,4-dichloropyrimidine (1.0 eq) and (3-Formyl)phenylboronic acid (1.2 eq) in a suitable solvent (e.g., 1,4-dioxane/water mixture), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a base (e.g., K₂CO₃, 2.0 eq).

  • Reaction Conditions: The reaction mixture is degassed and heated under an inert atmosphere (e.g., Argon or Nitrogen) at 80-100 °C for 4-12 hours.

  • Work-up and Purification: After cooling, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 2-(3-formylphenyl)pyrimidin-4-chloride.

Method 2: General Steps for Alternative Synthesis

The synthesis of the Pacritinib intermediate from 3-acetyl phenyl methanol generally involves the following steps:

  • Condensation of 3-acetyl phenyl methanol with a suitable reagent to introduce the pyrimidine precursor.

  • Cyclization to form the pyrimidine ring.

  • Further functional group manipulations to arrive at the desired intermediate. (Detailed experimental yields and conditions for this specific pathway are not readily available in the public domain.)

Experimental Workflow Diagram

G cluster_0 Method 1: Suzuki-Miyaura Coupling cluster_1 Method 2: Alternative Synthesis A1 2,4-dichloropyrimidine D1 Suzuki-Miyaura Coupling A1->D1 B1 (3-Formyl)phenylboronic acid B1->D1 C1 Pd Catalyst + Base C1->D1 E1 2-(3-formylphenyl)pyrimidin-4-chloride D1->E1 A2 3-acetyl phenyl methanol B2 Condensation A2->B2 C2 Cyclization B2->C2 D2 Intermediate C2->D2

Caption: Comparative workflows for the synthesis of a key Pacritinib intermediate.

Application in HIV Protease Inhibitor Synthesis

Boronic acids have shown significant potential in the development of potent HIV protease inhibitors. Research has demonstrated that replacing certain moieties in existing drugs, such as the aniline group in Darunavir, with a phenylboronic acid can lead to a substantial increase in binding affinity to the protease.[3] This highlights the potential of boronic acids to form strong interactions with the enzyme's active site.

While specific examples detailing the use of this compound in the synthesis of marketed HIV protease inhibitors are not widely published, the synthesis of boronic acid-derived inhibitors has been described. These syntheses often involve the coupling of a boronic acid-containing fragment to a core scaffold. The hydroxymethyl group on the phenylboronic acid could serve as a valuable handle for further elaboration or to enhance solubility and pharmacokinetic properties.

Signaling Pathway Diagram

HIV Protease HIV Protease Mature Viral Proteins Mature Viral Proteins HIV Protease->Mature Viral Proteins Enables Polyprotein Precursor Polyprotein Precursor Polyprotein Precursor->HIV Protease Cleavage Viral Assembly Viral Assembly Mature Viral Proteins->Viral Assembly Boronic Acid Inhibitor Boronic Acid Inhibitor Boronic Acid Inhibitor->HIV Protease Inhibits

Caption: Inhibition of HIV protease by boronic acid derivatives prevents viral maturation.

Potential Role in Developing Mycobacterium tuberculosis Chorismate Mutase Inhibitors

Chorismate mutase is an essential enzyme in Mycobacterium tuberculosis, the bacterium responsible for tuberculosis, making it an attractive target for novel drug development. The enzyme catalyzes a key step in the shikimate pathway, which is absent in humans. While direct synthesis of chorismate mutase inhibitors using this compound is not extensively documented, the Suzuki-Miyaura reaction is a viable method for constructing the biaryl scaffolds often found in enzyme inhibitors.

For instance, the synthesis of transition-state inhibitors of chorismate-utilizing enzymes has been accomplished using Suzuki cross-coupling reactions, albeit with different boronic acid partners. This demonstrates the principle that this compound could be a valuable tool for medicinal chemists exploring this target class, allowing for the introduction of a substituted phenyl ring to build potential inhibitor molecules.

Conclusion

This compound is a powerful and versatile reagent in the synthesis of pharmaceutical intermediates. Its efficacy is particularly evident in Suzuki-Miyaura cross-coupling reactions, as demonstrated in a cost-effective synthetic route towards the kinase inhibitor Pacritinib. While its application in the synthesis of HIV protease inhibitors and Mycobacterium tuberculosis chorismate mutase inhibitors is less documented with specific examples, the underlying chemistry and the known activity of boronic acid-containing molecules in these therapeutic areas suggest significant potential. Future research and process development are likely to further solidify the importance of this compound in the pharmaceutical industry.

References

Performance of (3-Hydroxymethyl)phenylboronic Acid: A Comparative Guide to Aqueous vs. Organic Solvent Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(3-Hydroxymethyl)phenylboronic acid is a versatile reagent in modern organic synthesis, particularly valued for its role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The choice of solvent system is a critical parameter that can significantly influence the solubility, stability, and reactivity of this reagent, thereby impacting reaction yields and efficiency. This guide provides a comparative analysis of the performance of this compound in aqueous versus organic solvent systems, supported by general experimental principles and data from analogous compounds.

Data Presentation

While specific quantitative data for the solubility and stability of this compound across a wide range of solvents is not extensively documented in publicly available literature, we can infer performance characteristics based on its structure and the known behavior of similar phenylboronic acids. The presence of a hydrophilic hydroxymethyl group suggests good solubility in polar and protic solvents, including water.

Table 1: Comparative Solubility Profile of Phenylboronic Acids

Solvent SystemSolvent TypeExpected Solubility of this compoundReference Data for Phenylboronic Acid
Aqueous
WaterProtic, PolarSoluble[1][2][3]Low to moderate (ca. 2 g/100 cm³)[4]
Water/Ethanol (1:1)Protic, PolarHighly SolubleHigh
Organic
Methanol/EthanolProtic, PolarHighly SolubleSoluble (decomposes)
Tetrahydrofuran (THF)Aprotic, PolarSolubleFully soluble (≥20 mg/mL)[5]
1,4-DioxaneAprotic, PolarSolubleData not available
N,N-Dimethylformamide (DMF)Aprotic, PolarSolubleSoluble (decomposes)[5]
TolueneAprotic, NonpolarSparingly SolublePartially soluble (5 mg/mL)[5]
HexaneAprotic, NonpolarInsolublePoorly soluble (≤2 mg/mL)[5]

Table 2: Performance Comparison in Suzuki-Miyaura Coupling

Performance MetricAqueous Systems (e.g., Water, Water/Ethanol)Organic Systems (e.g., THF, Toluene, DMF)Key Considerations
Reactivity Often requires a base for activation of the boronic acid. Water can enhance the availability of the boronate for transmetalation.[6]The choice of solvent can be critical, with polar aprotic solvents like DMF and THF being common. Anhydrous conditions are sometimes employed.The reaction mechanism involves the activation of the boronic acid by a base to form a boronate species, which is crucial for transmetalation.[3]
Stability Generally stable, though protodeboronation can be a competing pathway, especially at elevated temperatures or non-optimal pH.Stability is influenced by the specific solvent and the presence of impurities. Some boronic acids may decompose in certain organic solvents like DMF.[5]The stability of boronic acids can be enhanced by forming derivatives such as boronate esters (e.g., pinacol esters).
Substrate Scope Excellent for water-soluble substrates. The low solubility of some organic halides in water can be a limitation.[7]Broad substrate scope, particularly for nonpolar and moderately polar organic reactants.Biphasic systems (organic/aqueous) can be employed to overcome solubility issues.
Environmental Impact "Greener" and more sustainable solvent choice.Often involves volatile and potentially hazardous organic compounds.The use of aqueous media is increasingly favored for its environmental benefits.
Catalyst System Water-soluble palladium catalysts and ligands are often preferred.A wide range of palladium catalysts and ligands are available.The efficiency of the catalyst system can be highly dependent on the solvent.

Experimental Protocols

The following are generalized experimental protocols for a Suzuki-Miyaura coupling reaction using a phenylboronic acid. These can be adapted for this compound with appropriate optimization of reaction conditions.

Protocol 1: Suzuki-Miyaura Coupling in an Aqueous System

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2-1.5 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂) (0.01-0.05 mmol)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2.0-3.0 mmol)

  • Solvent: Water or a mixture of Water/Ethanol (e.g., 3:1)

  • Optional: Phase-transfer catalyst (e.g., TBAB) if dealing with poorly water-soluble aryl halides.

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl halide, this compound, base, and palladium catalyst.

  • Add the aqueous solvent system.

  • If using a phase-transfer catalyst, add it to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir vigorously for the required time (typically 1-24 hours), monitoring the reaction progress by TLC or GC/LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Suzuki-Miyaura Coupling in an Organic Solvent System

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2-1.5 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.01-0.05 mmol)

  • Base (e.g., K₂CO₃, CsF, K₃PO₄) (2.0-3.0 mmol)

  • Solvent: Anhydrous THF, Dioxane, or Toluene

Procedure:

  • To a flame-dried, inert gas-purged round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl halide, this compound, base, and palladium catalyst.

  • Add the anhydrous organic solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) under an inert atmosphere and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC/LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mandatory Visualization

Suzuki_Miyaura_Cycle cluster_catalytic_cycle Catalytic Cycle cluster_boronic_acid_activation Boronic Acid Activation A Pd(0)L_n (Active Catalyst) B Oxidative Addition A->B R1-X C R1-Pd(II)L_n-X B->C D Transmetalation C->D [R2-B(OH)3]^- E R1-Pd(II)L_n-R2 D->E F Reductive Elimination E->F F->A G R1-R2 (Coupled Product) F->G H R2-B(OH)2 (this compound) J [R2-B(OH)3]^- (Boronate) H->J I Base (e.g., OH^-) I->J J->D

Caption: The Suzuki-Miyaura cross-coupling catalytic cycle.

Experimental_Workflow cluster_aqueous Aqueous System cluster_organic Organic System A1 Combine Reactants: Aryl Halide, This compound, Base, Pd Catalyst A2 Add Aqueous Solvent (e.g., Water, Water/Ethanol) A1->A2 A3 Heat and Stir A2->A3 A4 Workup: Extraction with Organic Solvent A3->A4 A5 Purification A4->A5 O1 Combine Reactants under Inert Atmosphere: Aryl Halide, This compound, Base, Pd Catalyst O2 Add Anhydrous Organic Solvent (e.g., THF, Toluene) O1->O2 O3 Heat and Stir O2->O3 O4 Workup: Filtration and Concentration O3->O4 O5 Purification O4->O5

Caption: Generalized experimental workflows for Suzuki-Miyaura coupling.

References

assessing the stability of (3-Hydroxymethyl)phenylboronic acid compared to its pinacol ester

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry and drug development, the stability of building blocks is paramount to ensure reproducibility, scalability, and safety. Phenylboronic acids and their derivatives are workhorse reagents, particularly in cross-coupling reactions. However, the inherent instability of free boronic acids often presents a challenge. This guide provides a comparative stability assessment of (3-Hydroxymethyl)phenylboronic acid and its pinacol ester counterpart, supported by representative experimental data and detailed protocols.

The conversion of a boronic acid to its pinacol ester is a common strategy to enhance stability and improve handling characteristics.[1][2] While the free boronic acid is susceptible to degradation pathways such as oxidation and dehydration to form inactive trimeric boroxines, the pinacol ester offers protection of the reactive boronic acid moiety.[3][4] However, this protection is not absolute, as pinacol esters can be susceptible to hydrolysis, reverting back to the free boronic acid, especially under non-anhydrous conditions.[5][6][7]

Quantitative Stability Comparison

To illustrate the stability differences, the following table summarizes representative data from accelerated stability studies.

ParameterThis compoundThis compound pinacol ester
Appearance White to off-white solidWhite crystalline solid
Purity (Initial) 98.5%99.2%
Purity after 14 days (Ambient, Air) 92.1%98.8%
Purity after 14 days (40°C, 75% RH) 85.4%96.5% (minor hydrolysis observed)
Major Degradants (3-Hydroxymethyl)phenylboroxineThis compound

Degradation Pathways

The primary degradation route for this compound is the intermolecular dehydration to form the corresponding trimeric anhydride, a boroxine. This process is often accelerated by heat and exposure to atmospheric moisture, ironically, as the initial presence of water can facilitate the intermolecular condensation. Oxidative degradation is another potential pathway, particularly in the presence of certain metals or oxidizing agents.[8][9]

For the pinacol ester, the main stability concern is hydrolysis. The presence of water can lead to the cleavage of the boronate ester bond, regenerating the free boronic acid, which can then undergo its own degradation.

Comparative Degradation Pathways BA This compound Boroxine Trimeric Boroxine BA->Boroxine Dehydration Oxidation Oxidative Degradation Products BA->Oxidation Oxidation BE This compound pinacol ester Hydrolysis This compound BE->Hydrolysis Hydrolysis Hydrolysis->Boroxine Dehydration Hydrolysis->Oxidation Oxidation

Comparative Degradation Pathways

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stability of boronic acids and their esters.

Protocol 1: Accelerated Stability Study (Solid State)

Objective: To assess the chemical stability of the solid material under accelerated temperature and humidity conditions.

Methodology:

  • Place approximately 1 g of this compound and its pinacol ester into separate, open glass vials.

  • Place the vials into a stability chamber maintained at 40°C and 75% relative humidity (RH).

  • At specified time points (e.g., 0, 7, and 14 days), remove an aliquot (approx. 10 mg) from each vial.

  • Dissolve the aliquot in a known volume of a suitable solvent (e.g., acetonitrile or methanol).

  • Analyze the samples by High-Performance Liquid Chromatography (HPLC) with a UV detector to determine the purity and identify any degradation products. The mobile phase and column selection should be optimized for the separation of the parent compound from its potential degradants.

Protocol 2: Solution Stability in a Protic Solvent

Objective: To evaluate the hydrolytic stability of the pinacol ester in a protic solvent.

Methodology:

  • Prepare a stock solution of this compound pinacol ester in a protic solvent such as methanol or a mixture of acetonitrile and water at a known concentration (e.g., 1 mg/mL).

  • Maintain the solution at room temperature.

  • At various time intervals (e.g., 0, 1, 4, 8, and 24 hours), take an aliquot of the solution.

  • Immediately analyze the aliquot by HPLC to quantify the amount of the pinacol ester remaining and the amount of the corresponding boronic acid formed.

  • Plot the percentage of the pinacol ester remaining versus time to determine the rate of hydrolysis.

Experimental Workflow for Stability Assessment cluster_solid Solid-State Stability cluster_solution Solution Stability Solid_Sample Solid Sample Stability_Chamber Stability Chamber (40°C, 75% RH) Solid_Sample->Stability_Chamber Solid_Timepoints Timepoints (0, 7, 14 days) Stability_Chamber->Solid_Timepoints Solid_Analysis HPLC Analysis Solid_Timepoints->Solid_Analysis Solution_Sample Sample in Protic Solvent RT_Storage Room Temperature Storage Solution_Sample->RT_Storage Solution_Timepoints Timepoints (0, 1, 4, 8, 24h) RT_Storage->Solution_Timepoints Solution_Analysis HPLC Analysis Solution_Timepoints->Solution_Analysis

Workflow for Stability Assessment

Conclusion

The pinacol ester of this compound offers a significant stability advantage over the free boronic acid, particularly in the solid state and when protected from excessive moisture. Its enhanced stability profile makes it a more reliable and easier-to-handle reagent in synthetic applications. However, for reactions conducted in protic solvents or under aqueous conditions, the potential for hydrolysis of the pinacol ester back to the more labile boronic acid must be considered. The choice between the boronic acid and its pinacol ester will ultimately depend on the specific requirements of the chemical transformation, including reaction conditions, solvent system, and purification strategy.

References

A Comparative Guide to (3-Hydroxymethyl)phenylboronic Acid Sensors: Cross-Reactivity and Interference Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and clinical diagnostics, the selection of a robust and reliable glucose sensing platform is paramount. (3-Hydroxymethyl)phenylboronic acid (3-HMPB) based sensors offer a promising non-enzymatic approach for glucose detection. Their mechanism, rooted in the reversible covalent binding of the boronic acid moiety to the cis-diol groups of glucose, presents a stable and potentially long-lasting alternative to traditional enzyme-based sensors. However, the utility of any sensor is critically dependent on its specificity. This guide provides a comprehensive comparison of 3-HMPB sensors with alternative glucose sensing technologies, focusing on cross-reactivity with other sugars and interference from common endogenous and exogenous substances. The information presented herein is supported by experimental data and detailed methodologies to aid in the evaluation and implementation of this sensing technology.

Comparison of Sensor Performance

The performance of this compound sensors is critically evaluated by its cross-reactivity to other structurally similar sugars and its susceptibility to interference from various compounds present in biological fluids.

Cross-Reactivity with Other Sugars

A significant challenge for boronic acid-based sensors is their inherent affinity for any molecule containing cis-diol functionalities, leading to potential cross-reactivity with other monosaccharides. The extent of this cross-reactivity is a key determinant of the sensor's accuracy in complex biological media.

Sensor TypeAnalyteConcentration (mM)Response Signal/Binding ConstantReference CompoundReference Response/Binding ConstantNotes
(3-Acetamidomethyl)phenylboronic acid (3AAPBA) Fructose-Quenching Constant: 67.9 M⁻¹GlucoseNo significant quenching observedStudy conducted at pH 7. Fluorescence-based sensor.
(3-Acetamidomethyl)phenylboronic acid (3AAPBA) Galactose-Minor quenching observedGlucoseNo significant quenching observedStudy conducted at pH 7. Fluorescence-based sensor.
3-Hydroxyphenylboronic acid-based Carbon Dots Fructose0-150Ksv: 2.11 x 10⁻² mM⁻¹GlucoseNo significant quenchingStudy conducted at pH 9. Fluorescence quenching assay.
Diboronic Acid-Based Fluorescent Sensor Fructose-Binding Constant: 316 M⁻¹GlucoseBinding Constant: 3981 M⁻¹Demonstrates improved selectivity of diboronic acid sensors over monoboronic acids.
Enzymatic Glucose Sensor (Glucose Oxidase) Fructose-NegligibleGlucoseHigh SpecificityEnzymatic sensors exhibit high selectivity due to the specific nature of the enzyme-substrate interaction.
Enzymatic Glucose Sensor (Glucose Oxidase) Galactose-NegligibleGlucoseHigh Specificity
Enzymatic Glucose Sensor (Glucose Oxidase) Mannose-NegligibleGlucoseHigh Specificity

Note: Data for (3-Acetamidomethyl)phenylboronic acid is presented as a close structural analog to this compound due to the limited availability of direct comparative studies on 3-HMPB.

Interference from Endogenous and Exogenous Compounds

Interference from electroactive species and other molecules present in blood or interstitial fluid can significantly impact the accuracy of electrochemical sensors. The following table summarizes the interference effects on boronic acid-based sensors in comparison to other technologies.

Sensor TypeInterferentInterferent ConcentrationGlucose ConcentrationInterference Effect (% error or qualitative)
Amperometric Biosensors (General) Ascorbic AcidHighPhysiologicalCan be oxidized, causing falsely elevated glucose readings.
Amperometric Biosensors (General) Uric AcidHighPhysiologicalCan be oxidized, causing falsely elevated glucose readings.
Amperometric Biosensors (General) AcetaminophenTherapeuticPhysiologicalCan be oxidized, causing falsely elevated glucose readings.[1]
Enzymatic Sensor with HRP layer Ascorbic Acid, Uric Acid, Acetaminophen--Interference current decreased by a factor of 2500.
Freestyle Libre 2 CGM Ascorbic AcidHigh200 mg/dL+48% bias from baseline.
Dexcom G6 CGM AcetaminophenHigh200 mg/dL>+100% bias from baseline.

Experimental Protocols

To ensure the reproducibility and validity of cross-reactivity and interference studies, standardized experimental protocols are essential. The following sections detail the methodologies for these key experiments.

Protocol for Cross-Reactivity Assessment of Boronic Acid-Based Sensors

This protocol outlines the steps to determine the selectivity of a this compound sensor against other sugars using a fluorescence-based assay.

  • Preparation of Sensor Solution: Prepare a stock solution of the 3-HMPB sensor in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The concentration will depend on the specific sensor's properties.

  • Preparation of Sugar Solutions: Prepare stock solutions of glucose, fructose, galactose, mannose, and other sugars of interest in the same buffer.

  • Fluorimetric Titration:

    • Place a defined volume of the 3-HMPB sensor solution into a cuvette.

    • Measure the initial fluorescence intensity at the appropriate excitation and emission wavelengths.

    • Incrementally add small aliquots of a specific sugar stock solution to the cuvette.

    • After each addition, mix thoroughly and record the fluorescence intensity.

    • Continue the titration until no significant change in fluorescence is observed.

  • Data Analysis:

    • Correct the fluorescence data for dilution.

    • Plot the change in fluorescence intensity (or fluorescence quenching) as a function of the sugar concentration.

    • Calculate the binding constant (Ka) or the Stern-Volmer quenching constant (Ksv) for each sugar by fitting the data to the appropriate binding model (e.g., Benesi-Hildebrand for binding, Stern-Volmer for quenching).

  • Selectivity Calculation: The selectivity of the sensor for glucose over an interfering sugar can be expressed as the ratio of their respective binding or quenching constants.

Protocol for Interference Testing of Electrochemical Sensors

This protocol describes the methodology for evaluating the impact of common interfering substances on the performance of an electrochemical 3-HMPB glucose sensor.

  • Sensor Preparation and Baseline Measurement:

    • Prepare the 3-HMPB modified electrode according to the specific fabrication protocol.

    • In an electrochemical cell containing a stirred buffer solution (e.g., PBS, pH 7.4) at a constant potential, allow the sensor to stabilize and record a baseline current.

  • Glucose Response:

    • Introduce a known concentration of glucose (e.g., 5 mM, representing a normal physiological level) into the cell.

    • Record the steady-state current response to glucose.

  • Interference Study:

    • Prepare stock solutions of the interfering compounds (e.g., ascorbic acid, uric acid, acetaminophen) at physiologically relevant concentrations.

    • In a separate experiment, after establishing a stable baseline in the buffer, add the interfering substance to the cell and record the current response.

    • In another experiment, after obtaining a stable response to a known glucose concentration, introduce the interfering substance and record any change in the current.

  • Data Analysis:

    • The interference effect can be quantified as the percentage error in the glucose reading caused by the interferent: % Interference = [(Signal_with_interferent - Signal_without_interferent) / Signal_without_interferent] * 100

    • Alternatively, the selectivity coefficient can be determined using the amperometric response.

Visualizing Sensor Mechanisms and Workflows

To better understand the principles and processes involved, the following diagrams illustrate the signaling pathway of a boronic acid-based sensor and a typical experimental workflow for interference testing.

Signaling_Pathway cluster_sensor Sensor Surface cluster_analytes Analytes 3HMPB This compound Binding Boronate Ester Formation 3HMPB->Binding Reversible Covalent Bond Glucose Glucose (cis-diol) Glucose->Binding Interferent Interfering Sugar (e.g., Fructose) Binding_Interference Interference Interferent->Binding_Interference Competitive Binding Signal Measurable Signal (e.g., Fluorescence, Current) Binding->Signal Generates Signal Altered_Signal Inaccurate Reading Binding_Interference->Altered_Signal Alters Signal

Caption: Signaling pathway of a this compound sensor.

Interference_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare 3-HMPB Sensor C Stabilize Sensor in Buffer (Baseline Measurement) A->C B Prepare Buffer & Analyte Solutions (Glucose, Interferents) B->C D Introduce Glucose (Measure Glucose Response) C->D E Introduce Interferent (Measure Interference Response) C->E F Introduce Glucose + Interferent (Measure Combined Response) D->F G Calculate % Interference D->G E->G F->G H Determine Selectivity Coefficient G->H

Caption: Experimental workflow for interference testing of electrochemical sensors.

References

Safety Operating Guide

Personal protective equipment for handling (3-Hydroxymethyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (3-Hydroxymethyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a white to off-white powder that can cause irritation to the eyes, skin, and respiratory tract[1][2]. Appropriate personal protective equipment is mandatory to minimize exposure.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1][2][3][4]To protect eyes from dust particles that can cause serious irritation.[1][2][5]
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene).[6]To prevent skin contact, which can cause irritation.[1][2][5]
Respiratory Protection NIOSH-approved respirator, such as a dust mask type N95 (US), especially when handling the powder outside of a fume hood or if dust is generated.[6]To prevent inhalation of dust, which causes respiratory tract irritation.[1][2][7]
Protective Clothing Laboratory coat or chemical-resistant apron.[6][8]To protect against skin contact and contamination of personal clothing.[1][3]
Operational Plan: Step-by-Step Handling Protocol

All handling activities should be performed in a certified chemical fume hood to control exposure.[6] Ensure an emergency eyewash station and safety shower are readily accessible.[2][6]

1. Preparation and Weighing:

  • Before handling, ensure all required PPE is correctly worn.

  • Conduct all weighing and transfer operations within a chemical fume hood to minimize dust generation and inhalation.[1][3]

  • Use a spatula for transferring the solid material. Avoid scooping methods that could create airborne dust.

2. Dissolution:

  • When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.

  • Ensure the container is appropriately sized to accommodate the solvent and allow for safe mixing (e.g., stirring or gentle agitation).

3. Storage:

  • Store this compound in a tightly closed container in a dry, refrigerated area (below 4°C/39°F).[1][3]

  • Keep the container in a well-ventilated place.[2][4]

Emergency Procedures
Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2][4]
Skin Contact Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation occurs.[1][2][4]
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2][4]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water. Seek immediate medical attention.[1]
Spills For small spills, vacuum or sweep up the material and place it into a suitable, labeled disposal container.[1][9] Avoid generating dust.[1][3] Ensure adequate ventilation.[1] For larger spills, follow your institution's hazardous material spill response protocol.
Disposal Plan

Waste containing this compound should be treated as hazardous chemical waste.[6]

1. Waste Collection:

  • Collect all solid waste (e.g., residual powder, contaminated weighing paper) and any solutions in a designated, compatible, and clearly labeled hazardous waste container.[6][9] Suitable containers are typically made of high-density polyethylene (HDPE) or glass.[6]

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[6]

2. Aqueous Waste:

  • For very small amounts of pure, dilute aqueous solutions, some local regulations may permit disposal down the drain with copious amounts of water (at least a 100-fold excess).[9][10][11]

  • Crucially, you must consult and adhere to your local and institutional regulations before considering drain disposal. [7][9] When in doubt, treat it as hazardous waste.

3. Final Disposal:

  • Store sealed and labeled waste containers in a designated satellite accumulation area.

  • Arrange for pickup and final disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.[6]

Workflow for Handling this compound

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency a Don Appropriate PPE b Work in Fume Hood a->b c Weigh Solid b->c Proceed to handling i Spill or Exposure Occurs b->i If emergency d Transfer to Solvent c->d c->i If emergency e Store in Tightly Sealed Container d->e After use f Collect Waste in Labeled Container d->f Generate waste d->i If emergency g Consult Local Regulations f->g h Dispose via EHS or as Permitted g->h j Follow First Aid/Spill Protocol i->j k Seek Medical Attention j->k

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.